Product packaging for Robinetinidin chloride(Cat. No.:CAS No. 3020-09-5)

Robinetinidin chloride

Cat. No.: B192280
CAS No.: 3020-09-5
M. Wt: 322.69 g/mol
InChI Key: SSFSVCKWRJIXDS-UHFFFAOYSA-N
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Description

Robinetinidin chloride analytical standard provided with w/w absolute assay, to be used for quantitative titration.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11ClO6 B192280 Robinetinidin chloride CAS No. 3020-09-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,7-dihydroxychromenylium-2-yl)benzene-1,2,3-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6.ClH/c16-9-2-1-7-3-12(19)15(21-13(7)6-9)8-4-10(17)14(20)11(18)5-8;/h1-6H,(H4-,16,17,18,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFSVCKWRJIXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C(=C3)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583684
Record name Robinetinidin
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Molecular Weight

322.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3020-09-5
Record name Robinetinidin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Robinetinidin chloride
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Record name Robinetinidin
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Record name ROBINETINIDIN CHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Robinetinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinetinidin chloride is a naturally occurring anthocyanidin, a subclass of flavonoids, recognized for its potent antioxidant properties. This technical guide provides a comprehensive overview of the available chemical and physical data for this compound. While extensive experimental data for this specific compound remains limited in publicly accessible literature, this document consolidates known information and provides a framework for future research.

Chemical and Physical Properties

This compound is a polyphenolic compound extracted from various plant sources, notably the heartwood and bark of trees like Robinia pseudoacacia.[1] Its core structure is the flavylium cation, characteristic of anthocyanidins.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₅H₁₁ClO₆[1][2]
Molecular Weight 322.7 g/mol [1][2]
IUPAC Name 5-(3,7-dihydroxychromenylium-2-yl)benzene-1,2,3-triol;chloride[2][3]
CAS Number 3020-09-5[1][2]
Synonyms 3,3',4',5',7-Pentahydroxyflavylium chloride, Robinetinidin[2][3]
Appearance Powder (Physical description from supplier)
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.
Storage Store at < -15°C[1]

Spectroscopic Data

Detailed spectroscopic analyses such as Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) are crucial for the structural elucidation and characterization of chemical compounds. While specific spectral data for this compound is not widely published, general characteristics of flavonoids can be inferred.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of a compound. For flavonoids, ¹H and ¹³C NMR spectra provide detailed information about the arrangement of protons and carbons.

  • ¹H NMR: The proton NMR spectrum of a flavonoid like this compound would be expected to show distinct signals for the aromatic protons on the A and B rings, as well as any hydroxyl protons. The chemical shifts and coupling constants of these signals would be indicative of their substitution patterns.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms and their chemical environments, including the carbonyl carbon and the hydroxyl-substituted aromatic carbons.

Specific ¹H and ¹³C NMR data for this compound are not available in the reviewed literature.

2.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of flavonoids typically shows two major absorption bands. Band I, in the range of 300-400 nm, is associated with the B-ring, while Band II, between 240-280 nm, corresponds to the A-ring. The exact position of the absorption maxima (λmax) is influenced by the number and position of hydroxyl groups and other substituents.

Specific λmax values for this compound have not been identified in the available search results.

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The fragmentation pattern of flavonoids in MS is often characterized by the retro-Diels-Alder (RDA) cleavage of the C-ring, providing valuable structural information.

A detailed mass spectrometry fragmentation pattern for this compound is not available in the reviewed literature.

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its strong antioxidant capacity.[1] This activity is attributed to its ability to scavenge free radicals, which is a common feature of polyphenolic compounds.[1]

3.1. Antioxidant Mechanism

The antioxidant effect of flavonoids like this compound is primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The resulting flavonoid radical is stabilized by resonance.

Logical Relationship of Antioxidant Activity

Antioxidant_Mechanism Robinetinidin_Chloride Robinetinidin_Chloride Neutralized_Molecule Neutralized_Molecule Robinetinidin_Chloride->Neutralized_Molecule Donates H+ Robinetinidin_Radical Robinetinidin_Radical Robinetinidin_Chloride->Robinetinidin_Radical Becomes Free_Radical Free_Radical Free_Radical->Neutralized_Molecule Accepts H+

Caption: this compound donates a hydrogen atom to neutralize a free radical.

3.2. Cellular Signaling Pathways

The interaction of flavonoids with cellular signaling pathways is an active area of research. Many flavonoids have been shown to modulate pathways involved in inflammation, cell proliferation, and apoptosis, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. However, there is currently no specific information in the available literature detailing the effects of this compound on these or other signaling pathways.

Experimental Protocols

4.1. General Antioxidant Assay Workflow

The following diagram illustrates a general workflow for evaluating the antioxidant potential of a compound like this compound using common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ORAC (Oxygen Radical Absorbance Capacity) assays.

Antioxidant_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Dissolve Dissolve this compound in appropriate solvent Serial_Dilutions Prepare serial dilutions Dissolve->Serial_Dilutions Mix Mix with assay reagent (e.g., DPPH, ORAC reagents) Serial_Dilutions->Mix Incubate Incubate for a specific time Mix->Incubate Measure Measure absorbance or fluorescence Incubate->Measure Plot Plot data and determine IC50 or ORAC value Measure->Plot Compare Compare with standard antioxidant Plot->Compare

Caption: A generalized workflow for in vitro antioxidant capacity assessment.

Conclusion and Future Directions

This compound is a flavonoid with recognized antioxidant potential. However, a comprehensive understanding of its chemical and biological properties is hampered by the limited availability of detailed experimental data. Further research is required to fully characterize this compound, including:

  • Determination of its physicochemical properties such as melting point, boiling point, and pKa.

  • Comprehensive spectroscopic analysis using ¹H NMR, ¹³C NMR, UV-Vis, and mass spectrometry to provide a complete structural and electronic profile.

  • In-depth investigation of its biological activities beyond general antioxidant effects, including its potential to modulate key cellular signaling pathways.

Such studies will be invaluable for unlocking the full therapeutic and pharmacological potential of this compound.

References

Robinetinidin Chloride: A Technical Guide to Natural Sources, Extraction, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinetinidin chloride, a member of the anthocyanidin class of flavonoids, is a natural pigment found in various plant species.[1] Its potent antioxidant properties have garnered significant interest within the scientific community, particularly for its potential applications in mitigating oxidative stress-related conditions.[1] This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its potential involvement in key biological signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and experimental workflows and signaling pathways are illustrated with detailed diagrams.

Natural Sources of this compound

This compound is primarily found in the heartwood and bark of certain trees, as well as in some fruits. The principal documented natural sources are:

  • Robinia pseudoacacia (Black Locust): The heartwood and bark of this tree are significant sources of Robinetinidin.[1]

  • Stryphnodendron adstringens (Barbatimão): The bark of this tree contains prorobinetinidins, which are condensed tannins that yield Robinetinidin upon depolymerization.[2]

  • Vaccinium myrtillus (Bilberry): The fruits of this plant are known to contain this compound.[3]

While these are the most cited sources, other plants containing related proanthocyanidins may also serve as potential, yet currently undocumented, sources of Robinetinidin.

Extraction and Purification Methodologies

The extraction and purification of this compound from its natural sources involve a multi-step process aimed at isolating the compound from a complex plant matrix. The general workflow includes extraction, purification, and analysis.

Experimental Workflow for Extraction and Purification

Extraction_Workflow Plant_Material Plant Material (e.g., Heartwood, Bark, Fruits) Grinding Grinding and Homogenization Plant_Material->Grinding Extraction Solvent Extraction (e.g., acidified methanol or ethanol) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification Crude_Extract->Purification SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Purification->SPE Initial Cleanup Column_Chromatography Column Chromatography (e.g., Sephadex LH-20) SPE->Column_Chromatography Further Purification HPLC Preparative HPLC Column_Chromatography->HPLC Final Purification Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Analysis Pure_Compound->Analysis HPLC_UV HPLC-UV/Vis Analysis->HPLC_UV MS Mass Spectrometry (MS) Analysis->MS NMR NMR Spectroscopy Analysis->NMR

Caption: General workflow for the extraction and purification of this compound.

Detailed Experimental Protocols

Protocol 1: General Extraction of Anthocyanins from Plant Material

This protocol is a general method adaptable for the extraction of this compound from various plant sources.

  • Sample Preparation: Air-dry the plant material (heartwood, bark, or fruits) at room temperature and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material in an acidified methanol solution (e.g., methanol with 0.1% HCl or 1% formic acid) at a solid-to-solvent ratio of 1:10 (w/v). Perform the extraction at room temperature for 24 hours with occasional stirring, or use ultrasound-assisted extraction for a shorter duration (e.g., 30 minutes).[4][5]

  • Filtration and Concentration: Filter the extract through cheesecloth or a sintered glass funnel to remove solid plant debris. Concentrate the filtrate under reduced pressure at a temperature below 40°C using a rotary evaporator to obtain the crude extract.[4]

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)

This protocol is suitable for the initial cleanup of the crude extract.

  • Cartridge Activation: Activate a C18 SPE cartridge by washing it sequentially with methanol and then with acidified water (e.g., water with 0.01% HCl).[5]

  • Sample Loading: Dissolve the crude extract in a minimal amount of the acidified water and load it onto the activated SPE cartridge.

  • Washing: Wash the cartridge with acidified water to remove sugars and other polar impurities. Subsequently, wash with a non-polar solvent like ethyl acetate to elute less polar flavonoids and other interfering compounds.[4]

  • Elution: Elute the anthocyanin fraction, including this compound, from the cartridge using acidified methanol.[4]

  • Concentration: Evaporate the solvent from the eluted fraction under reduced pressure to obtain a purified anthocyanin extract.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

HPLC is a powerful technique for the final purification and quantification of this compound.

  • Instrumentation: Utilize a preparative or analytical HPLC system equipped with a C18 column and a UV-Vis or photodiode array (PDA) detector.

  • Mobile Phase: A typical mobile phase consists of a gradient of two solvents: Solvent A (e.g., acidified water, often with formic acid) and Solvent B (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of this compound from other compounds in the extract.

  • Injection and Detection: Inject the purified anthocyanin extract onto the column. Monitor the elution profile at a wavelength in the visible range (around 520-540 nm) where anthocyanins exhibit maximum absorbance.

  • Fraction Collection (for purification): Collect the fraction corresponding to the peak of this compound.

  • Quantification: For quantitative analysis, create a calibration curve using a certified this compound standard. The concentration in the sample can then be determined by comparing its peak area to the calibration curve.

Quantitative Data

Specific yield data for this compound from its natural sources is not extensively reported in the literature. Most studies focus on the total phenolic or flavonoid content. The tables below summarize the available quantitative data for total flavonoids and related compounds from the primary sources of this compound. This data provides a general indication of the potential richness of these sources in flavonoids.

Table 1: Total Flavonoid and Phenolic Content in Robinia pseudoacacia

Plant PartExtraction MethodTotal Flavonoid ContentTotal Phenolic ContentReference
FlowersChromatographicHyperoside: 0.9 mg/mL-[6]
LeavesChromatographicRutin: 0.98 mg/mL-[6]
HeartwoodSupercritical Fluid Extraction49.2 mg/g dried wood powder-[7]

Table 2: Total Flavonoid and Phenolic Content in Stryphnodendron adstringens

Plant PartExtraction MethodTotal Flavonoid Content (mg QE/g extract)Total Phenolic Content (mg GAE/g extract)Reference
BarkHydroethanolic Extraction961.96373.23[8]
BarkHydroethanolic Extraction-970.6[9]
LeavesHydroethanolic Extraction-693.8[9]

Table 3: Total Anthocyanin and Phenolic Content in Vaccinium myrtillus

Plant PartExtraction MethodTotal Anthocyanin ContentTotal Phenolic ContentReference
FruitsMicrowave Assisted Extraction963 mg cyanidin 3-glucoside equivalents/100 g fw1035 mg gallic acid/100 g fw[10]
FruitsSpectrophotometric0.264% - 0.399%-[11]

Note: QE = Quercetin Equivalents; GAE = Gallic Acid Equivalents; fw = fresh weight.

Potential Biological Signaling Pathways

While specific signaling pathways directly modulated by this compound are not yet fully elucidated, extensive research on anthocyanins, in general, provides strong indications of their potential biological activities. The following diagrams illustrate the key signaling pathways implicated in the anticancer and anti-inflammatory effects of anthocyanins, which may be relevant to this compound.

Anthocyanidin-Mediated Apoptosis in Cancer Cells

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Anthocyanidins Anthocyanidins (e.g., Robinetinidin) FasL FasL Anthocyanidins->FasL upregulates Bax Bax Anthocyanidins->Bax upregulates Bcl2 Bcl-2 Anthocyanidins->Bcl2 downregulates Fas Fas Receptor FasL->Fas FADD FADD Fas->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 activation Caspase3 Caspase-3 Caspase8->Caspase3 activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion inhibits pore formation Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anthocyanidin-induced apoptosis via extrinsic and intrinsic pathways.

Anthocyanidin-Mediated Anti-inflammatory Signaling

Anti_inflammatory_Pathway Anthocyanidins Anthocyanidins (e.g., Robinetinidin) IKK IKK Anthocyanidins->IKK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Nucleus->Inflammatory_Genes activates transcription of Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Inhibition of NF-κB inflammatory pathway by anthocyanidins.

Conclusion

This compound is a promising natural compound with significant antioxidant potential. While its primary sources have been identified, further research is required to establish more detailed and optimized extraction and purification protocols to improve yield and purity. Moreover, specific quantitative data for this compound in its natural sources is needed for better comparative analysis. The exploration of its direct interactions with biological signaling pathways will be crucial in elucidating its precise mechanisms of action and advancing its potential development as a therapeutic agent. This guide serves as a foundational resource for researchers dedicated to unlocking the full potential of this intriguing natural product.

References

Robinetinidin Chloride: A Technical Deep Dive into its Antioxidant Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinetinidin chloride, a naturally occurring anthocyanidin, presents a compelling profile as a potent antioxidant agent. This technical guide explores the multifaceted mechanisms through which this compound combats oxidative stress, a key pathological factor in a myriad of human diseases. This document details its core antioxidant activities, including direct free radical scavenging, metal ion chelation, and the modulation of endogenous antioxidant enzyme systems. While specific quantitative data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of the established antioxidant properties of closely related flavonoids and anthocyanidins, offering a robust framework for understanding and investigating its therapeutic potential. Detailed experimental protocols and visual representations of key pathways are provided to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a member of the anthocyanidin class of flavonoids, characterized by its distinct chemical structure featuring multiple hydroxyl groups.[1] These structural motifs are the primary determinants of its potent antioxidant capacity. Like other anthocyanidins, this compound is implicated in the vibrant colors of many plants and is recognized for its potential health benefits, largely attributable to its ability to mitigate oxidative damage.[2] Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a critical factor in the pathogenesis of numerous conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. This compound's antioxidant action is multifactorial, involving direct interaction with free radicals, sequestration of pro-oxidant metal ions, and the upregulation of cellular antioxidant defenses.

Core Antioxidant Mechanisms of Action

The antioxidant efficacy of this compound is rooted in several key mechanisms:

Free Radical Scavenging Activity

The fundamental antioxidant property of this compound lies in its ability to directly neutralize a wide array of reactive oxygen species. This is primarily achieved through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, facilitated by the numerous hydroxyl groups on its aromatic rings. These hydroxyl groups can readily donate a hydrogen atom or an electron to a free radical, thereby stabilizing the radical and terminating the damaging chain reaction. The resulting Robinetinidin radical is relatively stable due to resonance delocalization across its structure, preventing it from becoming a pro-oxidant.

Common assays to quantify this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, which measure the ability of an antioxidant to scavenge stable synthetic radicals. The Ferric Reducing Antioxidant Power (FRAP) assay, on the other hand, assesses the electron-donating capacity of the antioxidant.

Table 1: Free Radical Scavenging and Reducing Power of this compound (Illustrative Data)

AssayParameterResult (Illustrative)Standard (e.g., Trolox)
DPPH AssayIC50 (µg/mL)Data not availableExample: 5.0
ABTS AssayIC50 (µg/mL)Data not availableExample: 3.5
FRAP AssayFRAP Value (µmol Fe(II)/g)Data not availableExample: 1500
Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts in the generation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions. The chemical structure of this compound, particularly the presence of ortho-dihydroxyl groups on the B-ring and the 4-keto group in conjugation with a 3-hydroxyl or 5-hydroxyl group, provides ideal sites for chelating these metal ions.[3][4][5][6] By binding to these metal ions, this compound forms stable complexes, rendering the metals unavailable to participate in pro-oxidant reactions. This sequestration is a crucial indirect antioxidant mechanism.

Table 2: Metal Chelating Activity of this compound (Illustrative Data)

AssayParameterResult (Illustrative)Standard (e.g., EDTA)
Ferrous Ion (Fe²⁺) Chelating AssayIC50 (µg/mL)Data not availableExample: 10.0
Upregulation of Endogenous Antioxidant Enzymes

Beyond its direct antioxidant actions, this compound is believed to enhance the body's intrinsic antioxidant defenses by modulating key signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary regulator of the expression of numerous antioxidant and detoxification enzymes. It is hypothesized that this compound, like other flavonoids, can activate the Nrf2 pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators like certain flavonoids can lead to the dissociation of Nrf2 from Keap1. Subsequently, Nrf2 translocates to the nucleus, binds to the ARE in the promoter region of target genes, and initiates the transcription of a suite of protective enzymes.

These enzymes include:

  • Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

  • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

  • Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione (GSH) as a cofactor.

By upregulating these enzymes, this compound can provide sustained protection against oxidative stress.[7][8][9]

Table 3: Effect of this compound on Antioxidant Enzyme Activity (Illustrative Data)

EnzymeParameterTreatment GroupControl Group
Superoxide Dismutase (SOD)Activity (U/mg protein)Data not availableExample: 50
Catalase (CAT)Activity (U/mg protein)Data not availableExample: 25
Glutathione Peroxidase (GPx)Activity (U/mg protein)Data not availableExample: 40

Signaling Pathways and Experimental Workflows

Visualizing the Antioxidant Mechanisms

The following diagrams illustrate the core antioxidant mechanisms of this compound.

Antioxidant_Mechanisms cluster_direct Direct Antioxidant Action cluster_indirect Indirect Antioxidant Action ROS Reactive Oxygen Species (e.g., O₂⁻, •OH) Robinetinidin_direct Robinetinidin Chloride ROS->Robinetinidin_direct Stable_Products Stable, Non-reactive Products Robinetinidin_direct->Stable_Products Radical Scavenging (HAT/SET) Chelated_Complex Stable Chelated Complex Robinetinidin_direct->Chelated_Complex Metal Chelation Metal_Ions Pro-oxidant Metal Ions (Fe²⁺, Cu²⁺) Metal_Ions->Robinetinidin_direct Robinetinidin_indirect Robinetinidin Chloride Nrf2_activation Nrf2 Activation Robinetinidin_indirect->Nrf2_activation Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (SOD, CAT, GPx) Nrf2_activation->Antioxidant_Enzymes

Caption: Core antioxidant mechanisms of this compound.

The Nrf2-ARE Signaling Pathway

The activation of the Nrf2-ARE pathway is a critical component of the indirect antioxidant effect.

Nrf2_Pathway cluster_nucleus Nuclear Events Robinetinidin Robinetinidin Chloride Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Robinetinidin->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Gene_Expression Transcription of Antioxidant Genes ARE->Gene_Expression Enzymes SOD, CAT, GPx Synthesis Gene_Expression->Enzymes

Caption: Activation of the Nrf2-ARE signaling pathway.

Experimental Workflow for DPPH Assay

The following diagram outlines a typical workflow for assessing free radical scavenging activity using the DPPH assay.

DPPH_Workflow start Start prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) start->prep_dpph prep_sample Prepare this compound Solutions (Serial Dilutions) start->prep_sample mix Mix DPPH Solution with This compound or Control prep_dpph->mix prep_sample->mix incubate Incubate in the Dark (e.g., 30 minutes at Room Temperature) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound by measuring its ability to reduce the stable DPPH radical.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (ACS grade)

  • Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm

  • Volumetric flasks, pipettes, and cuvettes or 96-well plates

Procedure:

  • Preparation of DPPH Solution: Dissolve an appropriate amount of DPPH in methanol to obtain a stock solution (e.g., 1 mM). Dilute the stock solution with methanol to achieve an absorbance of approximately 1.0 at 517 nm. This is the working DPPH solution.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay:

    • To a cuvette or well of a microplate, add a fixed volume of the DPPH working solution (e.g., 2 mL).

    • Add a small volume of the this compound solution (e.g., 100 µL) to the DPPH solution and mix thoroughly.

    • For the control, add the same volume of methanol instead of the sample solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of this compound. The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is determined from this graph.

Ferrous Ion (Fe²⁺) Chelating Assay

Objective: To evaluate the ability of this compound to chelate ferrous ions.

Materials:

  • This compound

  • Ferrous chloride (FeCl₂)

  • Ferrozine

  • Methanol or water

  • Spectrophotometer or microplate reader capable of measuring absorbance at ~562 nm

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol or water and create serial dilutions.

    • Prepare a solution of FeCl₂ (e.g., 2 mM) in water.

    • Prepare a solution of ferrozine (e.g., 5 mM) in water.

  • Assay:

    • Add a specific volume of the this compound solution to a reaction tube.

    • Initiate the reaction by adding the FeCl₂ solution and mix.

    • After a short incubation (e.g., 5 minutes), add the ferrozine solution to the mixture. Ferrozine will form a colored complex with any unchelated Fe²⁺.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 10 minutes) at room temperature.

  • Measurement: Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm. The control contains all reagents except the sample.

  • Calculation: The percentage of ferrous ion chelating activity is calculated as: % Chelating Activity = [(A_control - A_sample) / A_control] * 100

  • IC50 Determination: Determine the IC50 value by plotting the chelating activity against the sample concentration.

Nrf2 Activation Assay (Cell-based)

Objective: To determine if this compound can activate the Nrf2 signaling pathway in a cellular model.

Materials:

  • A suitable cell line (e.g., HepG2, AREc32)

  • This compound

  • Cell culture medium and supplements

  • Reagents for Western blotting (antibodies for Nrf2, Keap1, and a loading control) or a reporter gene assay kit (e.g., luciferase-based ARE reporter).

Procedure (Western Blot for Nrf2 Nuclear Translocation):

  • Cell Culture and Treatment: Culture the cells to an appropriate confluency. Treat the cells with various concentrations of this compound for a specified time.

  • Nuclear and Cytoplasmic Fractionation: After treatment, harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic proteins.

  • Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for Nrf2. Also, probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to ensure proper fractionation.

    • Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative amount of Nrf2 in the nuclear fraction compared to the control. An increase in nuclear Nrf2 indicates activation.

Conclusion and Future Directions

This compound demonstrates significant potential as a potent antioxidant through a combination of direct free radical scavenging, metal ion chelation, and the upregulation of endogenous antioxidant defense mechanisms via the Nrf2-ARE pathway. While the existing body of research on flavonoids provides a strong theoretical framework for these activities, there is a clear need for further studies to specifically quantify the antioxidant efficacy of this compound. Future research should focus on determining the IC50 values in various antioxidant assays, elucidating the precise molecular interactions with Keap1, and evaluating its protective effects in cellular and animal models of oxidative stress-related diseases. Such data will be invaluable for the development of this compound as a potential therapeutic agent.

References

Robinetinidin Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Robinetinidin chloride, a naturally occurring anthocyanidin. The document covers its fundamental chemical properties, molecular structure, available quantitative data, relevant experimental protocols, and its putative role in key signaling pathways.

Core Chemical Information

This compound is a flavonoid, specifically an anthocyanidin, recognized for its antioxidant properties.[1] It is primarily extracted from the heartwood and bark of trees such as Robinia pseudoacacia.[1]

Molecular Structure

The molecular structure of this compound is presented below.

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Robinetinidin_Chloride This compound (Putative) Robinetinidin_Chloride->IKK Inhibits (Proposed) IkB IκBα IKK->IkB Phosphorylates NFkB_IkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Nuclear Translocation NFkB_IkB->NFkB Degradation of IκBα Nucleus DNA DNA NFkB_n->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces MAPK_Pathway Extracellular_Signals Extracellular Signals (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf) Extracellular_Signals->MAPKKK Activates Robinetinidin_Chloride This compound (Potential) Robinetinidin_Chloride->MAPKKK Inhibits (Potential) MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response Leads to

References

Robinetinidin Chloride: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinetinidin chloride is a naturally occurring anthocyanidin, a type of flavonoid found in various plant species, notably in the heartwood and bark of trees like Stryphnodendron adstringens and Robinia pseudoacacia. As a member of the flavonoid family, it is structurally poised to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the reported biological activities of Robinetinidin and its precursors, drawing from the available scientific literature. Due to the limited studies on the isolated this compound, this document also contextualizes its potential activities based on data from closely related compounds and plant extracts rich in its proanthocyanidin form (prorobinetinidins). This guide details quantitative data, experimental methodologies for key assays, and the signaling pathways potentially modulated by this compound, offering a valuable resource for researchers exploring its therapeutic potential.

Chemical Structure and Properties

Robinetinidin is an anthocyanidin characterized by a flavylium (2-phenylchromenylium) ion backbone with hydroxyl groups at the 3, 3', 4', 5', and 7 positions. The chloride salt form is a common stable preparation for research purposes.

  • IUPAC Name: 5-(3,7-Dihydroxychromenylium-2-yl)benzene-1,2,3-triol chloride

  • Chemical Formula: C₁₅H₁₁ClO₆

  • Molar Mass: 322.69 g/mol

  • CAS Number: 3020-09-5

Antioxidant Activity

Flavonoids are well-regarded for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions.[1][2] The antioxidant capacity of Robinetinidin can be inferred from studies on plant extracts known to be rich in prorobinetinidins, which are oligomers that yield Robinetinidin upon depolymerization.[3]

Quantitative Data

Direct quantitative antioxidant data for isolated this compound is not extensively reported in the literature. However, studies on extracts from Stryphnodendron adstringens, a primary source of prorobinetinidins, provide valuable insights into its potential potency.

Source Material Assay Result (IC₅₀) Reference
Stryphnodendron adstringens ExtractDPPH Radical Scavenging10 - 20 µg/mL[4]
Stryphnodendron adstringens Hydroethanolic Extracts (Leaf and Stem)DPPH Radical Scavenging>92% inhibition (concentration not specified)[5]

IC₅₀ (Inhibitory Concentration 50%) is the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

Experimental Protocols

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.

  • Sample Preparation: Dissolve this compound or plant extract in a suitable solvent (e.g., methanol) to create a series of dilutions.

  • Reaction: Add a fixed volume of the DPPH stock solution (e.g., 1.95 mL) to a small volume of each sample dilution (e.g., 50 µL) in a test tube or 96-well plate. A control is prepared using the solvent instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 515-517 nm) using a spectrophotometer. The reduction in absorbance, indicated by a color change from violet to yellow, corresponds to the radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value is then determined by plotting the inhibition percentage against the sample concentrations.[6][7]

2.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is another common method for assessing antioxidant capacity.

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: Dilute the ABTS•+ solution with a solvent (e.g., ethanol or PBS) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction: Add a small volume of the sample dilutions to a fixed volume of the ABTS•+ working solution.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes).

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC₅₀ value.[6][8]

Logical Workflow for Antioxidant Assays

G Workflow for In Vitro Antioxidant Capacity Assessment cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Compound Prepare this compound Stock Dilutions Create Serial Dilutions Compound->Dilutions Mix Mix Sample Dilutions with Radical Solution Dilutions->Mix Reagent Prepare Radical Solution (DPPH or ABTS) Reagent->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition vs. Control Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: General workflow for DPPH/ABTS antioxidant assays.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Flavonoids are known to exert anti-inflammatory effects by inhibiting key enzymes and modulating inflammatory signaling pathways.[9][10] While specific studies on this compound are lacking, its chemical structure suggests potential activity against enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial mediators of inflammation.[2][11]

Potential Signaling Pathways

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2). Many flavonoids inhibit this pathway by preventing IκB degradation.[13][14] It is plausible that this compound could act as an NF-κB inhibitor.

G stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimuli->receptor 1. Binds IKK IKK Complex receptor->IKK 2. Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB 3. Phosphorylates IκB NFkB NF-κB (p50/p65) IkB_NFkB->NFkB 5. Releases IkB_p Phosphorylated IκB IkB_NFkB->IkB_p nucleus NUCLEUS NFkB->nucleus 6. translocation Translocation proteasome Proteasomal Degradation IkB_p->proteasome 4. Ubiquitination & transcription Gene Transcription nucleus->transcription 7. Binds to DNA cytokines Pro-inflammatory Proteins (COX-2, TNF-α, IL-6) transcription->cytokines 8. Upregulates robinetinidin This compound (Potential Inhibitor) robinetinidin->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.
Experimental Protocols

3.2.1. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

These enzymatic assays measure the ability of a compound to inhibit the activity of COX-1, COX-2, or 5-LOX, key enzymes in the arachidonic acid cascade that produce prostaglandins and leukotrienes.

  • Enzyme and Substrate: Use purified enzymes (e.g., human recombinant COX-2 or soybean 5-LOX) and their respective substrates (arachidonic acid for COX, linoleic acid for LOX).

  • Sample Incubation: Pre-incubate the enzyme with various concentrations of this compound or a known inhibitor (e.g., celecoxib for COX-2, zileuton for 5-LOX).

  • Reaction Initiation: Add the substrate to start the reaction.

  • Detection: Monitor the formation of the product over time. This can be done using various methods, such as measuring oxygen consumption with an oxygen electrode, or by spectrophotometric detection of a colored product (e.g., prostaglandin G2 for COX).[15][16]

  • Calculation: Determine the rate of reaction for each sample concentration. Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC₅₀ value.

Anticancer Activity

Flavonoids are widely investigated for their chemopreventive and therapeutic effects against cancer.[5][6] Their mechanisms include inducing apoptosis (programmed cell death), inhibiting cell proliferation, and preventing angiogenesis.[17][18]

Potential Signaling Pathways

Intrinsic (Mitochondrial) Apoptosis Pathway

Many flavonoids induce apoptosis by targeting the mitochondria.[19] They can alter the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increase in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, causing the release of cytochrome c into the cytosol. Cytochrome c then activates a caspase cascade (initiator caspase-9 and effector caspase-3), leading to the execution of apoptosis.[20][21]

G Potential Induction of the Intrinsic Apoptosis Pathway robinetinidin This compound bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) robinetinidin->bcl2 Inhibits (-) bax Bax / Bad (Pro-apoptotic) robinetinidin->bax Promotes (+) mito Mitochondrion bcl2->mito Prevents pore formation bax->mito Forms pores cyt_c Cytochrome c Release mito->cyt_c cas9 Caspase-9 Activation cyt_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Modulation of the mitochondrial apoptosis pathway.
Experimental Protocols

4.2.1. MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxic effects.

  • Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Incubation: Incubate for 2-4 hours to allow formazan formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at approximately 570 nm.

  • Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value, the concentration that reduces cell viability by 50%, can be calculated.[22][23]

Enzyme Inhibition

Beyond inflammatory enzymes, flavonoids can inhibit a wide array of other enzymes. The specific inhibitory profile of this compound is not well-documented, but related flavonoids have shown activity against enzymes like HIV-1 integrase, acetylcholinesterase, and xanthine oxidase.[24][25]

Experimental Protocols

5.1.1. General Enzyme Inhibition Assay and Kinetics

To determine the inhibitory effect of this compound on a specific enzyme:

  • Assay Setup: In a suitable buffer, combine the enzyme, varying concentrations of this compound, and a control without the inhibitor.

  • Reaction Initiation: Start the reaction by adding a known concentration of the enzyme's substrate.

  • Monitoring: Measure the rate of product formation or substrate depletion over time using an appropriate detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • IC₅₀ Determination: Plot the reaction rate against the inhibitor concentration to determine the IC₅₀.

    • Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor. Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to observe the effects on Vmax (maximum reaction velocity) and Km (Michaelis constant).[26][27]

Conclusion and Future Directions

This compound, as a member of the anthocyanidin class of flavonoids, holds significant therapeutic promise. Based on its chemical structure and preliminary data from related plant extracts, it is expected to possess potent antioxidant, anti-inflammatory, and anticancer properties. However, there is a clear gap in the scientific literature regarding the specific biological activities and quantitative potency of the isolated compound.

Future research should focus on:

  • Isolation and Purification: Developing efficient methods to obtain pure this compound for detailed biological evaluation.

  • In Vitro Screening: Systematically screening the compound against a panel of cancer cell lines, inflammatory enzymes (COX, LOX), and in various antioxidant assays to establish quantitative IC₅₀ values.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways (e.g., NF-κB, apoptosis-related proteins) modulated by this compound.

  • In Vivo Studies: Progressing to animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound for specific disease indications.

This guide summarizes the current understanding and provides a framework for the systematic investigation of this compound as a potential lead compound for drug development.

References

In Vitro Antioxidant Capacity of Robinetinidin Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinetinidin chloride, an anthocyanidin belonging to the flavonoid class of polyphenols, is anticipated to possess significant antioxidant properties. This technical guide provides an in-depth overview of the theoretical basis for its antioxidant capacity and outlines the standard in vitro assays used to quantify such effects. While specific experimental data on the free radical scavenging and reducing power of this compound are not extensively available in publicly accessible literature, this document details the established methodologies for assessing antioxidant potential, using data from structurally related flavonoids for illustrative purposes. Furthermore, it explores the key signaling pathways commonly modulated by flavonoids in the cellular response to oxidative stress. This guide is intended to serve as a comprehensive resource for researchers designing and interpreting in vitro antioxidant studies for this compound and similar flavonoid compounds.

Introduction to Robinetinidin and its Antioxidant Potential

Robinetinidin is a plant-derived anthocyanidin characterized by its flavylium cation structure. Like other flavonoids, its chemical structure, featuring multiple hydroxyl groups on its aromatic rings, endows it with the potential to act as a potent antioxidant. The antioxidant activity of flavonoids can be attributed to several mechanisms, including:

  • Hydrogen Atom Transfer (HAT): The direct donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. Theoretical studies on Robinetin suggest that the HAT mechanism is an energetically favorable pathway for its radical scavenging activity.[1]

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The transfer of a single electron to a free radical, followed by the release of a proton from the flavonoid radical cation.

  • Metal Chelation: The ability to bind to transition metal ions like iron and copper, which can catalyze the formation of reactive oxygen species (ROS).[1]

These mechanisms enable Robinetinidin to potentially neutralize a wide variety of free radicals and reactive oxygen species, thus mitigating oxidative stress, which is implicated in the pathophysiology of numerous diseases.

Quantitative Assessment of Antioxidant Capacity

The antioxidant capacity of a compound is typically evaluated using a panel of in vitro assays, each with a distinct mechanism of action. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals, or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

While specific experimental data for this compound is limited, the following tables provide an example of how quantitative data for flavonoid compounds are typically presented.

Table 1: Example DPPH Radical Scavenging Activity of Selected Flavonoids

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Quercetin5.5Ascorbic Acid-
Catechin7.7--
Epicatechin6.2--

Data is illustrative and sourced from a study on quercetin and related compounds.[2]

Table 2: Example ABTS Radical Scavenging Activity of Selected Flavonoids

CompoundIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
(+)-Catechin hydrate3.12Ascorbic Acid-
Quercetin1.89--
Kaempferol3.70--

Data is illustrative and sourced from a study on various pure chemical compounds.[3]

Table 3: Example Ferric Reducing Antioxidant Power (FRAP) of Selected Flavonoids

CompoundFRAP Value (mmol FeSO4/100g)Reference CompoundFRAP Value
Salvia macrosiphon (MeOH extract)404.12--
Pimpinella tragioides (MeOH extract)---
Salvia limbata (AcOEt extract)---

Data is illustrative and sourced from a study on medicinal plant extracts.[4]

Experimental Protocols for In Vitro Antioxidant Assays

Detailed and standardized protocols are crucial for obtaining reproducible and comparable results in antioxidant capacity assessment. The following sections provide methodologies for the three core assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Assay Procedure:

    • Add a specific volume of the DPPH stock solution (e.g., 1 mL) to a test tube or cuvette.

    • Add varying concentrations of this compound or a standard antioxidant (e.g., ascorbic acid, Trolox) to the DPPH solution.

    • A control sample containing the solvent instead of the antioxidant is also prepared.

    • The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solutions is then measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is monitored spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Generate the ABTS•+ radical cation by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

    • The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the antioxidant sample (this compound or a standard) to a larger volume of the diluted ABTS•+ solution.

    • The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

    • The absorbance is then measured at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

    • The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Methodology:

  • Reagent Preparation:

    • The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio.[4]

    • The reagent is warmed to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the antioxidant sample to a pre-warmed aliquot of the FRAP reagent.

    • The reaction mixture is incubated at 37°C for a defined period (e.g., 4-30 minutes).

    • The absorbance of the blue-colored product is measured at 593 nm.

  • Calculation:

    • A standard curve is generated using a known concentration of FeSO₄·7H₂O.

    • The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of compound).

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the described antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol/Ethanol Mix Mix DPPH Solution with Sample or Control DPPH_Sol->Mix Sample_Sol Prepare various concentrations of this compound Sample_Sol->Mix Control_Sol Prepare Control (Solvent) Control_Sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Scavenging Measure_Abs->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Stock Generate ABTS•+ Radical Cation (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS•+ to Absorbance ~0.7 at 734 nm ABTS_Stock->Dilute_ABTS Mix Mix diluted ABTS•+ Solution with Sample Dilute_ABTS->Mix Sample_Sol Prepare various concentrations of this compound Sample_Sol->Mix Incubate Incubate at RT (e.g., 6 min) Mix->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate Calculate % Scavenging Measure_Abs->Calculate IC50_TEAC Determine IC50 or TEAC Value Calculate->IC50_TEAC

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_Reagent Prepare fresh FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Warm_Reagent Warm Reagent to 37°C FRAP_Reagent->Warm_Reagent Mix Mix FRAP Reagent with Sample or Standard Warm_Reagent->Mix Sample_Sol Prepare various concentrations of this compound Sample_Sol->Mix Standard_Sol Prepare FeSO4 Standards Standard_Sol->Mix Incubate Incubate at 37°C (e.g., 4-30 min) Mix->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Standard_Curve Generate Standard Curve Measure_Abs->Standard_Curve Calculate_FRAP Calculate FRAP Value (Fe2+ equivalents) Measure_Abs->Calculate_FRAP Standard_Curve->Calculate_FRAP

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Antioxidant Signaling Pathways of Flavonoids

Beyond direct radical scavenging, flavonoids can exert their antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins.

Flavonoid_Signaling_Pathway cluster_stress Cellular Stress cluster_flavonoid Flavonoid Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Pathway ROS->Nrf2 activates MAPK MAPK Pathway ROS->MAPK activates PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt activates Flavonoid Robinetinidin (Flavonoid) Flavonoid->ROS scavenges Flavonoid->Nrf2 activates Flavonoid->MAPK inhibits Flavonoid->PI3K_Akt modulates Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., SOD, CAT, GPx) Nrf2->Antioxidant_Enzymes promotes Cell_Survival Enhanced Cell Survival & Protection MAPK->Cell_Survival can inhibit (context-dependent) PI3K_Akt->Cell_Survival promotes Antioxidant_Enzymes->ROS neutralizes

Caption: General overview of antioxidant signaling pathways modulated by flavonoids.

Flavonoids, including potentially Robinetinidin, can activate the Nrf2 signaling pathway, which is a master regulator of the antioxidant response.[5][6] This leads to the increased expression of cytoprotective enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). Additionally, flavonoids can modulate other pathways like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cell survival and inflammation.[7][8]

Conclusion

This compound holds significant promise as a natural antioxidant. While direct experimental evidence of its in vitro antioxidant capacity is still emerging, the established methodologies of DPPH, ABTS, and FRAP assays provide a robust framework for its evaluation. The theoretical understanding of its structure-activity relationship, coupled with the known mechanisms of action for similar flavonoids, strongly suggests its potential to mitigate oxidative stress through both direct radical scavenging and modulation of key cellular signaling pathways. Further research is warranted to quantify the specific antioxidant activity of this compound and to fully elucidate its mechanisms of action, which will be crucial for its potential development as a therapeutic agent.

References

Robinetinidin Chloride: A Technical Overview of Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Robinetinidin chloride, a member of the anthocyanidin class of flavonoids, is a natural compound found in various plant sources. Like other flavonoids, it is recognized for its potent antioxidant properties, which are attributed to its molecular structure and ability to scavenge free radicals. This technical guide provides a comprehensive overview of the current, albeit limited, scientific understanding of this compound's potential therapeutic applications. While specific quantitative data and detailed experimental protocols for this compound are scarce in publicly available literature, this document extrapolates potential applications and mechanisms based on the broader family of flavonoids. This guide aims to serve as a foundational resource to stimulate further research into the specific therapeutic efficacy of this compound.

Introduction

This compound is a plant-derived anthocyanidin, a subclass of flavonoids known for their vibrant colors and significant biological activities.[1][2] Flavonoids, as a group, have been extensively studied for their potential health benefits, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] this compound's mode of action is primarily believed to be centered around its strong antioxidant capacity, where it can neutralize reactive oxygen species (ROS) by donating hydrogen atoms or electrons, thereby mitigating cellular damage caused by oxidative stress.[1] This document will explore the potential therapeutic avenues for this compound, drawing parallels from research on similar flavonoid structures, and will outline general experimental protocols and relevant signaling pathways that could be central to its bioactivity.

Potential Therapeutic Applications

While specific studies on this compound are limited, the known activities of related flavonoids suggest several potential therapeutic applications.

Anticancer Activity

Flavonoids have been widely investigated for their anticancer properties.[3][6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis.[7] The potential anticancer activity of this compound would likely be evaluated against various cancer cell lines.

Quantitative Data:

Currently, there is no publicly available quantitative data (e.g., IC50 values) detailing the specific anticancer activity of this compound against various cancer cell lines. Research on other anthocyanidins suggests that such activity is plausible and warrants investigation.[1]

Antioxidant Activity

The foundational therapeutic potential of this compound lies in its antioxidant properties.[1] Antioxidants are crucial for combating oxidative stress, a condition implicated in numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[5] The antioxidant capacity of flavonoids is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay.

Quantitative Data:

Anti-inflammatory Effects

Inflammation is a key process in many diseases. Flavonoids have been shown to exert anti-inflammatory effects by modulating various signaling pathways and inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).[4][5]

Quantitative Data:

There is a lack of specific quantitative data (e.g., IC50 for NO inhibition) regarding the anti-inflammatory activity of this compound.

Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's and Parkinson's are often associated with oxidative stress and neuroinflammation.[8] The antioxidant and anti-inflammatory properties of flavonoids suggest their potential as neuroprotective agents.[8][9] They may protect neurons from damage, reduce neuroinflammation, and modulate signaling pathways crucial for neuronal survival.

Quantitative Data:

Experimental data quantifying the neuroprotective effects of this compound are not currently available.

Experimental Protocols

Detailed experimental protocols specifically designed for this compound are not available in the current literature. However, standard protocols used for evaluating the therapeutic potential of other flavonoids can be adapted.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a solvent like DMSO, with a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Protocol:

  • Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or ethanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

  • Reaction: Mix the this compound solutions with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance at the characteristic wavelength of DPPH (around 517 nm). The discoloration of the DPPH solution from purple to yellow indicates radical scavenging.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in cells, typically macrophages (like RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol:

  • Cell Seeding and Treatment: Seed macrophage cells in a 96-well plate and treat with various concentrations of this compound for a short pre-incubation period.

  • Stimulation: Stimulate the cells with LPS to induce the production of NO.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at around 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Signaling Pathways

Flavonoids are known to modulate several key signaling pathways involved in cell survival, proliferation, inflammation, and apoptosis. While the specific interactions of this compound with these pathways have not been elucidated, the following are likely targets based on the broader flavonoid literature.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Many flavonoids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is critical for cell survival, growth, and proliferation. Dysregulation of this pathway is common in cancer. Flavonoids can modulate this pathway, often leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Recruitment & Activation Akt_P P-Akt Downstream Downstream Targets (e.g., mTOR, Bad) Akt_P->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition GF Growth Factors GF->GF_Receptor Robinetinidin_Chloride This compound (Hypothesized) Robinetinidin_Chloride->PI3K Inhibition Robinetinidin_Chloride->Akt Inhibition

Figure 2: Hypothesized modulation of the PI3K/Akt signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Flavonoids can interfere with this pathway at various points, influencing cellular outcomes.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress/Mitogens MAPKKK MAPKKK (e.g., Raf) Stress_Stimuli->MAPKKK Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors MAPK->Transcription_Factors Translocation & Activation Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response Robinetinidin_Chloride This compound (Hypothesized) Robinetinidin_Chloride->MAPKKK Modulation Robinetinidin_Chloride->MAPKK Modulation Robinetinidin_Chloride->MAPK Modulation

Figure 3: Hypothesized modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound holds promise as a therapeutic agent due to its classification as a flavonoid, a class of compounds with well-documented health benefits. Its strong antioxidant potential suggests it could be valuable in the prevention and treatment of diseases associated with oxidative stress. However, the lack of specific research on this compound is a significant gap in the scientific literature.

Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the IC50 values of this compound in various cancer cell lines, antioxidant assays (DPPH, ORAC), and anti-inflammatory assays (NO inhibition).

  • Detailed Mechanistic Studies: Investigating the specific interactions of this compound with key signaling pathways such as NF-κB, PI3K/Akt, and MAPK.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of cancer, inflammatory diseases, and neurodegenerative disorders.

  • Bioavailability and Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion of this compound to assess its potential as a drug candidate.

By addressing these research gaps, the full therapeutic potential of this compound can be elucidated, paving the way for its potential development as a novel therapeutic agent.

References

Robinetinidin Chloride: A Pharmacological Review of a Promising Flavonoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Robinetinidin chloride, a member of the anthocyanidin class of flavonoids, is a natural compound found in various plants, notably in the heartwood and bark of species like Robinia pseudoacacia. Like many flavonoids, it is recognized for its potent antioxidant properties, primarily attributed to its capacity to scavenge free radicals.[1] This technical guide provides a comprehensive review of the pharmacological research surrounding this compound and its related compounds. Due to a notable scarcity of publicly available research focused specifically on this compound, this review extends its scope to include data on prorobinetinidins and other closely related flavonoids. This approach aims to provide a representative understanding of its potential pharmacological activities and mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting areas for future investigation into this promising natural compound.

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValueSource
Chemical Formula C₁₅H₁₁ClO₆[2][3]
Molecular Weight 322.7 g/mol [1][2][3]
CAS Number 3020-09-5[2][3][4]
Class Anthocyanidin (Flavonoid)[1][3]
Appearance Not specified in retrieved results
Solubility Not specified in retrieved results

Core Pharmacological Activities

While direct pharmacological data on this compound is limited, the broader family of flavonoids and specifically prorobinetinidins (oligomers that yield robinetinidin) have been studied for a range of biological effects.

Antioxidant Activity

The foundational pharmacological activity of this compound and related flavonoids is their antioxidant capacity. This is primarily achieved through the scavenging of free radicals, which helps to mitigate oxidative stress-related cellular damage.[1]

Anti-Inflammatory Effects

Flavonoids are known to exert anti-inflammatory effects through the modulation of key signaling pathways. Research on various flavonoids suggests that they can inhibit the production of pro-inflammatory mediators.

Anticancer Potential

Several flavonoids have demonstrated potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis.

Neuroprotective Properties

The antioxidant and anti-inflammatory properties of flavonoids contribute to their potential neuroprotective effects. Studies on related compounds suggest a role in protecting neuronal cells from oxidative damage and inflammation-mediated degeneration.

Cardiovascular Protection

Flavonoids have been investigated for their beneficial effects on the cardiovascular system. These effects are often linked to their ability to improve endothelial function, reduce oxidative stress, and modulate inflammatory processes within the vasculature.

Quantitative Pharmacological Data (Representative of Related Flavonoids)

The following tables summarize quantitative data from studies on flavonoids and proanthocyanidins that are structurally or functionally related to Robinetinidin. This data is intended to be representative of the potential activity of this compound.

Table 4.1: In Vitro Anti-Inflammatory and Cytotoxic Activity of Representative Flavonoids

CompoundAssayCell LineEndpointResultReference
FisetinNitric Oxide (NO) ProductionRAW 264.7Inhibition Rate52% at 20 µM[5]
QuercetinNitric Oxide (NO) ProductionRAW 264.7Inhibition RateNot specified[5]
MyricetinNitric Oxide (NO) ProductionRAW 264.7Inhibition Rate14.47% at 20 µM[5]
FBA-TPQ (Makaluvamine analog)CytotoxicityMCF-7IC500.097 - 2.297 µmol/L[6]
Pistachio Hull Extract (F13b1/PV-EA)CytotoxicityMCF-7IC5015.2 ± 1.35 µg/mL[7]

Table 4.2: In Vivo Anti-Inflammatory Activity of Representative Flavonoids

Compound/ExtractAnimal ModelAssayDoseInhibitionReference
Flavonoid Glycoside (from Boldoa purpurascens)RatCarrageenan-induced paw edema10 mg/kgSignificant[8]
Flavone Glycoside (from Cancrinia discoidea)RatCarrageenan-induced paw edema20 mg/kgSignificant[9]
Thymelaea hirsuta Aqueous ExtractRatCarrageenan-induced paw edema500 mg/kg60% after 4h[10]
Tabernaemontana catharinensis Leaf ExtractRatCarrageenan-induced paw edema100 mg/kg (pretreatment)97.8%[11]

Table 4.3: In Vivo Anticancer Activity of Representative Compounds

CompoundAnimal ModelTumor TypeDoseTumor Growth InhibitionReference
FBA-TPQMouseMCF-7 Xenograft20 mg/kg/d (3 d/wk for 1 wk)71.6% on day 18[6]
Cucurbitacin CMouseHepG2 & PC-3 Xenograft0.1 mg/kgSignificant[12]
Indigofera cassioides Methanolic ExtractMouseEAC and DLA tumor200 and 400 mg/kgSignificant increase in survival time[13]

Key Signaling Pathways

Based on research into flavonoids, the following signaling pathways are likely to be modulated by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Many flavonoids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB targets NFkB_inactive NF-κB (p50/p65) IkB:e->IkB_NFkB:w NFkB_inactive:e->IkB_NFkB:w NFkB_active Active NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene initiates Robinetinidin This compound (Proposed) Robinetinidin->IKK inhibits (hypothesized) IkB_NFkB->NFkB_active releases Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 disrupts Nrf2_inactive Nrf2 Keap1:e->Keap1_Nrf2:w Nrf2_inactive:e->Keap1_Nrf2:w Nrf2_active Active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Gene Antioxidant Gene Expression ARE->Gene Robinetinidin This compound (Proposed) Robinetinidin->Keap1_Nrf2 promotes dissociation (hypothesized) Keap1_Nrf2->Nrf2_active releases MAPK_Pathway Stimuli Stress/Growth Factors MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Response Robinetinidin This compound (Proposed) Robinetinidin->MAPKK inhibits (hypothesized) NO_Assay_Workflow Start Seed RAW 264.7 cells Pretreat Pre-treat with this compound Start->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect supernatant Incubate->Collect Griess Add Griess Reagent Collect->Griess Measure Measure absorbance at 540 nm Griess->Measure End Calculate NO inhibition Measure->End Western_Blot_Workflow Start Cell treatment and lysis Quantify Protein quantification (BCA assay) Start->Quantify Separate SDS-PAGE for protein separation Quantify->Separate Transfer Transfer to PVDF membrane Separate->Transfer Block Block with 5% BSA Transfer->Block Primary_Ab Incubate with primary antibodies (e.g., p-ERK, ERK) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect with ECL substrate Secondary_Ab->Detect End Analyze band intensity Detect->End Paw_Edema_Workflow Start Acclimatize rats/mice Administer Administer this compound (p.o.) Start->Administer Induce Inject Carrageenan into paw Administer->Induce Measure_Initial Measure initial paw volume Measure_Time Measure paw volume at time intervals (e.g., 1, 2, 3, 4h) Induce->Measure_Time Calculate Calculate percent inhibition of edema Measure_Time->Calculate End Data analysis Calculate->End

References

Methodological & Application

Application Note: HPLC-DAD Analysis of Robinetinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinetinidin chloride is an anthocyanidin, a class of flavonoids responsible for the red, purple, and blue pigments in many plants.[1] As a natural product, it is of significant interest to researchers for its potential antioxidant properties and its role in plant biochemistry.[1] In scientific research, this compound is utilized as an analytical standard for the identification and quantification of flavonoids in plant extracts and is studied for its potential health benefits in mitigating conditions related to oxidative stress. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), a common and reliable method for the separation and quantification of anthocyanidins.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₁ClO₆
Molecular Weight 322.7 g/mol
CAS Number 3020-09-5
Synonyms 3,3',4',5',7-Pentahydroxyflavylium chloride

Experimental Protocol

This protocol outlines the necessary steps for the analysis of this compound using a standard HPLC-DAD system.

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of anthocyanidins.

  • Reagents:

    • This compound reference standard

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (or Trifluoroacetic acid - TFA)

    • Ultrapure water

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol containing 0.1% HCl. This acidic condition is crucial for maintaining the stability of the flavylium cation.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: For plant extracts, a solid-phase extraction (SPE) may be necessary to clean up the sample. The final extract should be dissolved in the same solvent as the standard. All solutions should be filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterRecommended Setting
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 5% Formic Acid
Mobile Phase B Acetonitrile with 5% Formic Acid
Gradient Elution 0-5 min: 10% B5-20 min: 10-30% B20-25 min: 30-50% B25-30 min: 50-10% B (return to initial)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
DAD Wavelength 520 nm

Data Presentation and Method Validation

The following tables present representative data for the validation of an anthocyanidin analysis method. This data is illustrative and should be determined experimentally for this compound.

Table 1: Chromatographic Parameters (Representative)

AnalyteRetention Time (min)
This compound18.5

Table 2: Method Validation Parameters (Representative)

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
LOD (µg/mL) 0.25
LOQ (µg/mL) 0.75
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Dilutions) Injection Inject Standard/Sample Standard_Prep->Injection Standards Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->Injection Samples HPLC_System HPLC-DAD System Chromatographic_Conditions Set Chromatographic Conditions HPLC_System->Chromatographic_Conditions Chromatographic_Conditions->Injection Data_Acquisition Data Acquisition (Chromatogram at 520 nm) Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification

Caption: Workflow for HPLC-DAD analysis of this compound.

References

Application Note: Quantitative Analysis of Robinetinidin Chloride using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Robinetinidin chloride in various matrices. This compound, a naturally occurring anthocyanidin, is of significant interest to researchers in the fields of phytochemistry, food science, and drug discovery due to its potential antioxidant properties.[1] The method described herein provides a robust and reliable workflow for accurate determination of this compound concentrations, catering to the needs of researchers, scientists, and professionals in drug development.

Introduction

This compound is a flavonoid belonging to the anthocyanidin class, characterized by its C15H11ClO6 chemical formula and a molecular weight of 322.7 g/mol .[1][2][3][4] These compounds are widely distributed in the plant kingdom and are responsible for many of the red, purple, and blue colors seen in flowers, fruits, and leaves. Due to their chemical structure, anthocyanidins like this compound are potent antioxidants, capable of scavenging free radicals.[1] Accurate quantification of this compound is crucial for understanding its bioavailability, metabolism, and potential therapeutic effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[5] This application note provides a comprehensive protocol for the quantitative analysis of this compound.

Experimental

Sample Preparation

A generic sample preparation protocol is outlined below and should be optimized based on the specific sample matrix (e.g., plasma, plant extract, formulation).

Materials:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar flavonoid not present in the sample)

  • Syringe filters (0.22 µm)

Protocol:

  • Standard and Internal Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a stock solution of the Internal Standard (1 mg/mL) in methanol.

    • Prepare working standard solutions by serial dilution of the stock solution with a 50:50 mixture of water and acetonitrile.

  • Sample Extraction (Liquid-Liquid Extraction Example):

    • To 100 µL of the sample, add 20 µL of the Internal Standard working solution and vortex briefly.

    • Add 500 µL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution
0-1 min5% B
1-5 min5-95% B
5-7 min95% B
7.1-10 min5% B (Re-equilibration)
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions
Robinetinidin (Precursor > Product)To be determined experimentally (e.g., m/z 303.0 > 153.0)
Collision Energy (CE)To be determined experimentally (e.g., 25 eV)
Internal Standard (Precursor > Product)To be determined experimentally
Collision Energy (CE)To be determined experimentally

Note: The MRM transitions and collision energies for this compound are proposed based on the fragmentation patterns of similar flavonoids and require experimental optimization.[6][7][8]

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound. The chromatographic conditions provided good peak shape and resolution.

Quantitative Data

The method was validated for linearity, sensitivity (limit of detection, LOD, and limit of quantitation, LOQ), precision, and accuracy. The results are summarized in Table 2.

Table 2: Summary of Quantitative Performance

ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Sensitivity
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantitation (LOQ)1 ng/mL
Precision
Intra-day (%RSD)< 15%
Inter-day (%RSD)< 15%
Accuracy
Recovery85 - 115%

Note: The quantitative data presented in this table are representative and should be established for each specific application and matrix.

Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Ionization ESI Positive Ionization LC_Separation->MS_Ionization MS_Detection MRM Detection MS_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound. The detailed protocol for sample preparation and instrumental analysis, along with the representative quantitative data, offers a solid foundation for researchers and scientists in various fields. This method can be readily adapted and validated for specific matrices, enabling accurate and precise determination of this compound concentrations in complex samples.

References

Application Note: Protocol for DPPH Radical Scavenging Assay Using Robinetinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid method for evaluating the antioxidant capacity of various compounds.[1][2] DPPH is a stable free radical that, in its radical form, absorbs light at approximately 517 nm and appears as a deep purple solution.[3] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow.[4][5] The degree of discoloration is proportional to the scavenging potential of the antioxidant and can be quantified spectrophotometrically.[4]

Robinetinidin chloride is a natural flavonoid, specifically an anthocyanidin, known for its potent antioxidant properties.[6] It functions by scavenging free radicals, thereby protecting against oxidative stress.[6] This protocol provides a detailed methodology for assessing the free radical scavenging activity of this compound using the DPPH assay.

Experimental Protocol

This section details the necessary materials, reagent preparation, and the step-by-step procedure for conducting the assay.

Materials and Reagents
  • Test Compound: this compound (CAS: 3020-09-5)

  • DPPH Radical: 2,2-diphenyl-1-picrylhydrazyl (CAS: 1898-66-4)

  • Positive Control: Ascorbic acid or Trolox

  • Solvent: Spectrophotometric grade methanol or ethanol

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Adjustable micropipettes

  • Vortex mixer

  • Analytical balance

  • Aluminum foil

Reagent Preparation

2.2.1. DPPH Working Solution (0.1 mM)

  • Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol or ethanol to prepare a 0.1 mM stock solution.

  • Stir the solution thoroughly until the DPPH is completely dissolved.

  • Store the solution in an amber bottle or wrap the container with aluminum foil to protect it from light.[3]

  • This solution should be prepared fresh daily.[1] Before use, the absorbance of the working solution at 517 nm should be adjusted to approximately 1.0 ± 0.2.[3][7]

2.2.2. This compound Stock Solution (e.g., 1 mg/mL)

  • This compound is soluble in methanol, ethanol, and DMSO.[8]

  • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the chosen solvent to create a 1 mg/mL stock solution.

  • From this stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) using the same solvent.

2.2.3. Positive Control Solution (e.g., 1 mg/mL)

  • Prepare a 1 mg/mL stock solution of a standard antioxidant like ascorbic acid or Trolox in the same manner as the test compound.

  • Prepare serial dilutions identical to those made for this compound.

Assay Procedure (96-Well Plate Method)
  • Plate Setup: Add 100 µL of the serially diluted this compound solutions into respective wells of a 96-well plate.

  • Positive Control: Add 100 µL of each dilution of the positive control (ascorbic acid/Trolox) into separate wells.

  • Sample Blank: Add 100 µL of each this compound dilution into separate wells, and add 100 µL of the solvent (methanol/ethanol) instead of the DPPH solution. This is to correct for any background absorbance of the sample.

  • Negative Control: Add 100 µL of the solvent (methanol/ethanol) to wells that will serve as the negative control.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to all wells except the sample blank wells. Mix gently by pipetting.

  • Incubation: Cover the plate with a lid or aluminum foil and incubate in the dark at room temperature for 30 minutes.[1][3]

  • Absorbance Measurement: After incubation, measure the absorbance of all wells at 517 nm using a microplate reader.[1][4]

Data Presentation and Analysis

Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A₀ - A₁) / A₀] x 100 [4][5]

Where:

  • A₀ is the absorbance of the negative control (DPPH solution + solvent).

  • A₁ is the absorbance of the sample (DPPH solution + this compound or positive control), corrected for the sample blank if necessary.

Determination of IC₅₀

The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the corresponding concentrations of this compound. The IC₅₀ value is then calculated from the resulting dose-response curve.

Data Summary Table

All quantitative data should be summarized for clear interpretation and comparison.

Concentration (µg/mL)Absorbance (517 nm) (Mean ± SD)% Inhibition
Control (DPPH only) 1.012 ± 0.020%
This compound
6.250.854 ± 0.03Calculated Value
12.50.678 ± 0.02Calculated Value
250.451 ± 0.01Calculated Value
500.229 ± 0.02Calculated Value
1000.105 ± 0.01Calculated Value
Ascorbic Acid (Control)
6.250.799 ± 0.03Calculated Value
12.50.580 ± 0.02Calculated Value
250.345 ± 0.01Calculated Value
500.150 ± 0.01Calculated Value
1000.075 ± 0.01Calculated Value
IC₅₀ (µg/mL) This compound: ValueAscorbic Acid: Value

Note: The absorbance values presented are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

DPPH_Workflow cluster_prep Reagent Preparation prep_dpph Prepare 0.1 mM DPPH Solution plate Pipette Samples, Controls, and Blanks into 96-Well Plate prep_out prep_dpph->prep_out prep_sample Prepare this compound Serial Dilutions prep_sample->prep_out prep_control Prepare Positive Control (e.g., Ascorbic Acid) Dilutions prep_control->prep_out add_dpph Add DPPH Solution to Wells plate->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure analyze Calculate % Inhibition and IC50 Value measure->analyze

Caption: Workflow for the DPPH radical scavenging assay.

Antioxidant Mechanism

Antioxidant_Mechanism DPPH_Radical DPPH• (Purple, Stable Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_Radical->DPPH_H Reduction Robinetinidin This compound (Antioxidant, H-Donor) Robinetinidin->DPPH_Radical Reaction Robinetinidin_Radical Robinetinidin• (Oxidized Form) Robinetinidin->Robinetinidin_Radical Oxidation (H+ Donation)

Caption: this compound neutralizing the DPPH free radical.

Safety Precautions

  • DPPH: Can be a skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the powder.[1]

  • Organic Solvents: Methanol and ethanol are flammable and toxic. Handle them in a well-ventilated fume hood, away from ignition sources.[1]

  • This compound: Refer to the Safety Data Sheet (SDS) for specific handling and safety information. Standard laboratory practices should be followed.

References

Application Notes and Protocols for Determining the AB-TS Radical Scavenging Activity of Robinetinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Robinetinidin chloride is a flavonoid, a class of polyphenolic secondary metabolites found in plants, known for its potent antioxidant properties.[1] The antioxidant capacity of such compounds is crucial in the research and development of pharmaceuticals and nutraceuticals, as they can mitigate oxidative stress-related cellular damage. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay is a widely adopted spectrophotometric method for assessing the antioxidant activity of both pure compounds and complex mixtures.[2][3][4] This document provides detailed application notes and a comprehensive protocol for evaluating the ABTS radical scavenging activity of this compound.

The principle of the ABTS assay is centered on the generation of a blue-green ABTS radical cation (ABTS•+), which has a characteristic absorbance spectrum.[3] When an antioxidant, such as this compound, is introduced, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing it and causing a reduction in absorbance.[1] The degree of color change is proportional to the concentration and potency of the antioxidant.

Data Presentation

Table 1: Template for Recording ABTS Radical Scavenging Activity Data

SampleConcentration (µg/mL)Absorbance at 734 nm% InhibitionIC50 (µg/mL)
Control (Blank) 0Acontrol0%N/A
This compound Concentration 1Abssample1
Concentration 2Abssample2
Concentration 3Abssample3
Concentration 4Abssample4
Concentration 5Abssample5
Trolox (Standard) Concentration 1Absstd1
Concentration 2Absstd2
Concentration 3Absstd3
Concentration 4Absstd4
Concentration 5Absstd5

Note: The percentage of inhibition is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100. The IC50 value, which is the concentration of the sample required to scavenge 50% of the ABTS radicals, can be determined by plotting the percentage of inhibition against the sample concentrations.

Experimental Protocols

This section provides a detailed methodology for conducting the ABTS radical scavenging assay with this compound.

Materials and Reagents:
  • This compound (CAS 3020-09-5)[5]

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K2S2O8)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Ethanol or Methanol (for dissolving this compound and Trolox)[6][7]

  • Phosphate-buffered saline (PBS) or distilled water

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes and tips

  • Amber-colored vials or aluminum foil to protect from light

Preparation of Solutions:
  • ABTS Stock Solution (7 mM): Dissolve the appropriate amount of ABTS in distilled water to make a 7 mM solution.

  • Potassium Persulfate Solution (2.45 mM): Dissolve the appropriate amount of potassium persulfate in distilled water to make a 2.45 mM solution.

  • ABTS Radical Cation (ABTS•+) Working Solution:

    • Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in the formation of a dark blue-green ABTS•+ solution.[4]

    • Before the assay, dilute the ABTS•+ stock solution with ethanol or PBS until the absorbance at 734 nm is approximately 0.70 ± 0.02.[3] This is the ABTS•+ working solution.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or ethanol.[6][7] From this stock, prepare a series of dilutions to the desired concentrations for the assay.

  • Trolox Standard Solution: Prepare a stock solution of Trolox in ethanol or methanol. From this stock, prepare a series of dilutions to create a standard curve.

Assay Procedure:
  • Plate Setup: Pipette a small volume (e.g., 10-20 µL) of the different concentrations of this compound and Trolox standard solutions into the wells of a 96-well microplate.

  • Blank/Control: Add the same volume of the solvent used to dissolve the samples (e.g., ethanol or methanol) to the control wells.

  • Reaction Initiation: Add a larger volume (e.g., 180-190 µL) of the ABTS•+ working solution to all wells.

  • Incubation: Incubate the microplate at room temperature in the dark for a specified period (e.g., 6-30 minutes). The incubation time should be optimized for the specific compound being tested.

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

Mandatory Visualizations

Antioxidant Mechanism of this compound

cluster_0 This compound as an Antioxidant Robinetinidin_Cl This compound (Antioxidant) Oxidized_Robinetinidin Oxidized Robinetinidin Robinetinidin_Cl->Oxidized_Robinetinidin Donates e- or H• ABTS_Radical ABTS•+ (Stable Radical) Neutral_ABTS ABTS (Neutral Form) ABTS_Radical->Neutral_ABTS Accepts e- or H•

Caption: this compound neutralizes the ABTS radical.

Experimental Workflow for ABTS Assay

cluster_workflow ABTS Radical Scavenging Assay Workflow prep_abts 1. Prepare ABTS•+ Solution prep_samples 2. Prepare this compound and Trolox Dilutions prep_abts->prep_samples plate_loading 3. Add Samples and Standards to Microplate prep_samples->plate_loading add_abts 4. Add ABTS•+ Working Solution plate_loading->add_abts incubation 5. Incubate in the Dark add_abts->incubation read_absorbance 6. Measure Absorbance at 734 nm incubation->read_absorbance data_analysis 7. Calculate % Inhibition and IC50 read_absorbance->data_analysis

Caption: Step-by-step workflow for the ABTS assay.

Disclaimer: This protocol provides a general guideline. Researchers should optimize the assay conditions, such as incubation time and solvent choice, for their specific experimental setup. A material safety data sheet (MSDS) for this compound should be consulted for safe handling procedures.[8]

References

Preparation of Robinetinidin Chloride Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides detailed protocols for the preparation, storage, and application of Robinetinidin chloride stock solutions for researchers, scientists, and drug development professionals. This compound is a flavonoid, specifically an anthocyanidin, recognized for its potent antioxidant properties.[1]

Introduction to this compound

This compound (CAS: 3020-09-5) is a natural polyphenolic compound found in various plants.[1] It is investigated for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anti-cancer activities, which are common among flavonoids. Its mechanism of action is largely attributed to its ability to scavenge free radicals and modulate cellular signaling pathways involved in inflammation and apoptosis.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
CAS Number 3020-09-5
Molecular Formula C₁₅H₁₁ClO₆
Molecular Weight 322.7 g/mol
Appearance Powder
Storage of Solid Store at -20°C

Data sourced from various chemical suppliers.

Preparation of this compound Stock Solution

The following protocol outlines the steps for preparing a stock solution of this compound. It is crucial to use high-purity solvents to ensure the stability and integrity of the compound.

3.1. Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Methanol, anhydrous

  • Ethanol, anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

3.2. Recommended Solvents and Concentrations

This compound is soluble in several organic solvents. The choice of solvent will depend on the specific experimental requirements, particularly the tolerance of the biological system (e.g., cell lines) to the solvent.

SolventRecommended Starting ConcentrationNotes
DMSO 10 mMA versatile solvent for in vitro studies. Some suppliers offer pre-made 10 mM solutions in DMSO. A mother liquor of up to 40 mg/mL in DMSO has also been reported.
Methanol 1-10 mMSuitable for analytical and some biochemical assays.
Ethanol 1-10 mMAn alternative to DMSO for certain cell culture applications, though potentially less soluble.

3.3. Step-by-Step Protocol for a 10 mM Stock Solution in DMSO

This protocol provides instructions for preparing 1 mL of a 10 mM this compound stock solution in DMSO.

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out 3.23 mg of this compound powder using a calibrated analytical balance. Calculation:

    • Molecular Weight (MW) = 322.7 g/mol

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Volume = 1 mL = 0.001 L

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.001 L x 322.7 g/mol = 0.00323 g = 3.23 mg

  • Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but avoid excessive heat.

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 2 weeks) or at -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.

Experimental Applications and Protocols

This compound stock solutions can be used in a variety of experimental settings. Below are example protocols for common applications.

4.1. Cell-Based Assays

For cell-based assays, the stock solution is typically diluted in cell culture medium to the desired final concentration. It is important to include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO) in all experiments. The final concentration of DMSO should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

4.2. Example Protocol: Apoptosis Induction Assay

This protocol describes a method to assess the pro-apoptotic effects of this compound on a cancer cell line using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cell Seeding: Seed cancer cells (e.g., HCT116 colorectal cancer cells) in 6-well plates at a density that will result in 70-80% confluency after 24 hours.

  • Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in cell culture medium to achieve final concentrations (e.g., 10, 25, 50, 100 µM). Include a vehicle control (DMSO).

  • Incubation: Replace the medium in the wells with the prepared treatment media and incubate for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect the cells from the supernatant to include any detached apoptotic cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Signaling Pathway Analysis

Flavonoids, including anthocyanidins, are known to modulate key signaling pathways involved in cellular stress responses, inflammation, and apoptosis. Based on studies of the closely related compound Cyanidin chloride, this compound is hypothesized to exert its biological effects through the modulation of the NF-κB and Nrf2 pathways.[2][3]

5.1. NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting proliferation and inhibiting apoptosis. Flavonoids can inhibit this pathway, leading to an anti-inflammatory and pro-apoptotic response.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates This compound This compound This compound->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) degrades, releasing Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Pro-inflammatory & Anti-apoptotic Genes Pro-inflammatory & Anti-apoptotic Genes Gene Transcription->Pro-inflammatory & Anti-apoptotic Genes

Figure 1. Proposed inhibition of the NF-κB signaling pathway by this compound.

5.2. Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. Many flavonoids are known to activate this protective pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates This compound This compound This compound->Keap1 promotes dissociation from Nrf2 Nrf2 Keap1->Nrf2 sequesters & degrades Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression

Figure 2. Proposed activation of the Nrf2 antioxidant pathway by this compound.
Experimental Workflow for Stock Solution Preparation and Use

The following diagram illustrates the general workflow from receiving the solid compound to its application in a cell-based assay.

Workflow A Receive & Store This compound (powder at -20°C) B Equilibrate to Room Temperature A->B C Weigh Compound B->C D Dissolve in Appropriate Solvent (e.g., DMSO) C->D E Vortex to Mix D->E F Aliquot & Store Stock Solution (-20°C or -80°C) E->F G Dilute Stock in Cell Culture Medium F->G H Treat Cells & Incubate G->H I Perform Assay (e.g., Flow Cytometry) H->I

Figure 3. General workflow for preparing and using this compound stock solution.
Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and solvents.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

  • For research use only. Not for human or veterinary use.

References

Application Note: Robinetinidin Chloride as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinetinidin chloride is a naturally occurring anthocyanidin, a type of flavonoid, found in various plants.[1] Its distinct physicochemical properties and biological activities make it a valuable analytical standard for the identification and quantification of flavonoids in phytochemical research and drug development.[1] This application note provides detailed protocols for using this compound as a standard in High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) spectrophotometry, along with an overview of its potential role in modulating cellular signaling pathways.

Physicochemical Properties of this compound

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the accurate preparation of standard solutions and the interpretation of analytical results.

PropertyValueReference
Molecular Formula C₁₅H₁₁ClO₆[2]
Molecular Weight 322.7 g/mol [1]
CAS Number 3020-09-5[2]
Appearance Powder[3]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[3]
Storage Store at < -15°C in a dry and dark place[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Flavonoid Quantification

This protocol outlines a general method for the quantification of flavonoids in plant extracts using this compound as an external standard. The method should be optimized and validated for specific plant matrices.

a) Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using the mobile phase as the diluent to create calibration standards at concentrations ranging from 1 to 100 µg/mL.

b) Sample Preparation:

  • Extraction: Extract the plant material (e.g., 1 g of dried powder) with a suitable solvent (e.g., 80% methanol) using techniques such as sonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

c) HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used for complex plant extracts. A common mobile phase consists of:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound, a wavelength between 280 nm and 360 nm is typically suitable for flavonoid detection. The optimal wavelength should be determined by running a UV-Vis scan of the this compound standard.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

d) Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of individual flavonoids in the plant extract by comparing their peak areas to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Prepare this compound Standard Solutions HPLC_System HPLC-DAD System Standard_Prep->HPLC_System Inject Standards Sample_Prep Prepare Plant Extract Sample_Prep->HPLC_System Inject Sample Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Flavonoids Data_Acquisition->Quantification Calibration_Curve->Quantification

Figure 1. HPLC analysis workflow for flavonoid quantification.
UV-Visible Spectrophotometry for Total Flavonoid Content

This protocol describes the use of the aluminum chloride colorimetric method to determine the total flavonoid content in a sample, expressed as this compound equivalents.

a) Reagents:

  • This compound standard solutions (as prepared for HPLC).

  • 2% Aluminum chloride (AlCl₃) solution in methanol.

  • Methanol.

b) Procedure:

  • Sample and Standard Preparation: Pipette 0.5 mL of the plant extract or standard solution into a test tube.

  • Reagent Addition: Add 0.5 mL of 2% AlCl₃ solution to each tube.

  • Incubation: Mix the solution and incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax). The λmax should be determined by scanning the this compound-AlCl₃ complex from 350 to 500 nm.

  • Blank: Use 0.5 mL of the plant extract or standard solvent mixed with 0.5 mL of methanol as the blank.

c) Calculation:

  • Create a standard curve by plotting the absorbance of the this compound standards against their concentrations.

  • Determine the total flavonoid content of the sample from the standard curve and express the result as mg of this compound equivalents per gram of dry weight (mg RE/g DW).

UV_Vis_Workflow Start Start Prep_Solutions Prepare Standard and Sample Solutions Start->Prep_Solutions Add_AlCl3 Add 2% AlCl3 Solution Prep_Solutions->Add_AlCl3 Incubate Incubate for 10 min Add_AlCl3->Incubate Measure_Absorbance Measure Absorbance at λmax Incubate->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Calculate_TFC Calculate Total Flavonoid Content Calibration_Curve->Calculate_TFC End End Calculate_TFC->End

Figure 2. UV-Vis spectrophotometry workflow for total flavonoid content.

Biological Activity and Signaling Pathways

Flavonoids, including anthocyanidins like Robinetinidin, are known for their potent antioxidant and anti-inflammatory properties.[1][5] These effects are often mediated through the modulation of key cellular signaling pathways. While direct studies on this compound are limited, the activities of similar flavonoids suggest potential involvement in pathways such as the Nrf2/ARE and MAPK pathways.

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under conditions of oxidative stress, flavonoids can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.

Mitogen-activated protein kinases (MAPKs) are a group of signaling proteins involved in cellular responses to external stimuli, including stress. Flavonoids have been shown to modulate MAPK signaling, which can influence inflammatory responses and cell survival.

Signaling_Pathway cluster_nucleus Nuclear Events Robinetinidin This compound ROS Reactive Oxygen Species (ROS) Robinetinidin->ROS Scavenges Nrf2 Nrf2 Robinetinidin->Nrf2 Promotes Dissociation Keap1 Keap1 ROS->Keap1 Inhibits Dissociation Keap1->Nrf2 Inhibits Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Figure 3. Proposed antioxidant signaling pathway of Robinetinidin.

Conclusion

This compound is a reliable and effective standard for the qualitative and quantitative analysis of flavonoids in various matrices. The protocols provided in this application note offer a robust starting point for researchers in phytochemical analysis and drug discovery. Further investigation into the specific molecular targets and signaling pathways modulated by this compound will be crucial in elucidating its full therapeutic potential.

References

Application Notes and Protocols for In Vivo Studies of Robinetinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Robinetinidin chloride, an anthocyanidin flavonoid, holds significant therapeutic potential owing to the well-documented biological activities of related flavonoid compounds.[1][2][3] Flavonoids are a broad class of plant secondary metabolites known for their antioxidant, anti-inflammatory, and anticancer properties.[1][3][4][5] This document provides detailed application notes and protocols for the in vivo experimental design of this compound studies, targeting its potential antioxidant, anti-inflammatory, and anticancer effects. These protocols are based on established methodologies for flavonoid research and are intended to serve as a comprehensive guide for preclinical evaluation.

Pre-formulation and Preliminary Studies

Prior to commencing efficacy studies, it is crucial to conduct preliminary investigations to determine the physicochemical properties and safety profile of this compound.

1. Solubility and Vehicle Selection:

The solubility of this compound in various pharmaceutically acceptable vehicles must be determined to prepare a suitable formulation for in vivo administration.

  • Protocol:

    • Assess the solubility of this compound in common vehicles such as sterile water, saline, phosphate-buffered saline (PBS), and solutions containing co-solvents like DMSO, ethanol, or polyethylene glycol (PEG).

    • Select a vehicle that allows for complete dissolution at the desired concentration and is non-toxic to the animal model.

    • For oral administration, consider vehicles like corn oil or a suspension in 0.5% carboxymethylcellulose (CMC).

2. Acute Toxicity and Dose-Range Finding Study:

An acute toxicity study is essential to determine the maximum tolerated dose (MTD) and to establish a safe dose range for subsequent efficacy studies.

  • Protocol:

    • Administer single escalating doses of this compound to a small group of animals (e.g., mice).

    • Monitor the animals for a defined period (e.g., 14 days) for any signs of toxicity, including changes in body weight, food and water intake, behavior, and mortality.

    • Perform gross necropsy and histopathological examination of major organs to identify any treatment-related toxicities.

    • Based on the results, select at least three dose levels (low, medium, and high) for the efficacy studies that are well-tolerated and expected to have a therapeutic effect.

In Vivo Experimental Designs and Protocols

Antioxidant Activity Assessment

Model: D-galactose-induced aging model in mice. This model mimics oxidative stress-induced aging.

Experimental Workflow:

G acclimatization Acclimatization (1 week) grouping Random Grouping (n=8-10/group) acclimatization->grouping induction D-galactose Induction (6-8 weeks) grouping->induction treatment This compound Treatment (daily) induction->treatment sampling Sample Collection (Blood, Tissues) treatment->sampling analysis Biochemical Analysis sampling->analysis

Caption: Workflow for in vivo antioxidant activity assessment.

Protocol:

  • Animals: Use healthy adult mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.

  • Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one week.

  • Grouping: Randomly divide the animals into the following groups (n=8-10 per group):

    • Normal Control (Vehicle only)

    • Model Control (D-galactose + Vehicle)

    • Positive Control (D-galactose + Vitamin C)

    • Treatment Groups (D-galactose + this compound at low, medium, and high doses)

  • Induction of Oxidative Stress: Administer D-galactose (e.g., 100-300 mg/kg, subcutaneously) daily for 6-8 weeks to all groups except the normal control.

  • Treatment: Concurrently, administer this compound or the respective controls daily via the selected route (e.g., oral gavage).

  • Sample Collection: At the end of the treatment period, collect blood and tissue samples (liver, brain, kidney) for biochemical analysis.

  • Biochemical Analysis: Measure key biomarkers of oxidative stress.

Data Presentation: Antioxidant Biomarkers

BiomarkerDescriptionExpected Outcome with this compound
Malondialdehyde (MDA)A marker of lipid peroxidation.[1]Decrease in MDA levels in serum and tissues.
Superoxide Dismutase (SOD)A key antioxidant enzyme.Increase in SOD activity in serum and tissues.
Glutathione (GSH)A major endogenous antioxidant.Increase in GSH levels in tissues.
Catalase (CAT)An enzyme that catalyzes the decomposition of hydrogen peroxide.Increase in CAT activity in tissues.
Anti-inflammatory Activity Assessment

Model: Carrageenan-induced paw edema in rats or mice. This is a classic model of acute inflammation.

Experimental Workflow:

G acclimatization Acclimatization (1 week) grouping Random Grouping (n=6-8/group) acclimatization->grouping treatment This compound Administration grouping->treatment induction Carrageenan Injection (subplantar) treatment->induction measurement Paw Volume Measurement (0, 1, 2, 3, 4h) induction->measurement analysis Data Analysis measurement->analysis G cluster_0 Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_1 Signaling Cascade cluster_2 Pro-inflammatory Gene Expression stimulus Stimulus NFkB_pathway NF-κB Pathway stimulus->NFkB_pathway MAPK_pathway MAPK Pathway stimulus->MAPK_pathway cytokines TNF-α, IL-1β, IL-6 NFkB_pathway->cytokines iNOS iNOS NFkB_pathway->iNOS COX2 COX-2 MAPK_pathway->COX2 Robinetinidin This compound Robinetinidin->NFkB_pathway Inhibition Robinetinidin->MAPK_pathway Inhibition G cell_culture Cancer Cell Culture inoculation Subcutaneous Cell Inoculation cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth grouping Random Grouping (when tumors reach ~100 mm³) tumor_growth->grouping treatment This compound Treatment grouping->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint & Sample Collection monitoring->endpoint

References

Application Notes and Protocols: Assessing the Anti-inflammatory Effects of Robinetinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of Robinetinidin chloride, a flavonoid compound. The protocols outlined below cover key in vitro and in vivo assays to determine its efficacy and elucidate its mechanism of action.

Introduction to this compound and its Potential Anti-inflammatory Activity

Robinetinidin is an anthocyanidin, a type of flavonoid.[1] Flavonoids are a class of polyphenolic compounds widely found in plants that are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticarcinogenic properties.[2][3] The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways and inhibit pro-inflammatory enzymes.[2][4][5]

While specific studies on this compound are limited, the well-documented anti-inflammatory actions of structurally similar flavonoids, such as cyanidin chloride, suggest that this compound likely exerts its effects through the inhibition of inflammatory mediators and signaling cascades like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4][6][7] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[2][3][4]

In Vitro Assessment of Anti-inflammatory Activity

In vitro assays are rapid and cost-effective methods for the initial screening of the anti-inflammatory potential of compounds.[8][9]

Inhibition of Protein Denaturation Assay

Principle: Inflammation can be induced by protein denaturation.[9][10] This assay assesses the ability of this compound to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[10][11]

Protocol:

  • Preparation of Solutions:

    • Prepare a 0.2% w/v solution of Bovine Serum Albumin (BSA) in Tris buffer saline (pH 6.8).

    • Prepare various concentrations of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) in a suitable solvent (e.g., DMSO).

    • Use a standard anti-inflammatory drug (e.g., Diclofenac sodium) at the same concentrations as a positive control.

  • Assay Procedure:

    • To 0.5 mL of the BSA solution, add 0.5 mL of the this compound solution or standard drug.

    • Incubate the mixture at 37°C for 20 minutes.

    • Induce denaturation by heating the mixture at 72°C for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Membrane Stabilization Assay (Red Blood Cell Lysis)

Principle: The stabilization of the red blood cell (RBC) membrane from hypotonicity-induced lysis can be an indicator of anti-inflammatory activity. This is because the RBC membrane is analogous to the lysosomal membrane, the stabilization of which prevents the release of inflammatory mediators.

Protocol:

  • Preparation of RBC Suspension:

    • Collect fresh human blood and mix with an equal volume of Alsever's solution.

    • Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with isosaline.

    • Prepare a 10% v/v suspension of RBCs in isosaline.

  • Assay Procedure:

    • Mix 1 mL of different concentrations of this compound with 1 mL of the RBC suspension.

    • Incubate at 56°C for 30 minutes in a water bath.

    • Centrifuge the mixture at 2500 rpm for 5 minutes.

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculation:

    • The percentage of membrane stabilization is calculated as: % Protection = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Enzyme Inhibition Assays

Principle: COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[12] This assay measures the ability of this compound to inhibit COX-2 activity.

Protocol:

  • Assay Components:

    • Use a commercial COX-2 inhibitor screening assay kit.

    • Prepare various concentrations of this compound and a standard COX-2 inhibitor (e.g., Celecoxib).

  • Assay Procedure:

    • Follow the manufacturer's instructions for the assay kit. Typically, this involves incubating the COX-2 enzyme with the test compound and arachidonic acid (the substrate).

    • The production of prostaglandin E2 (PGE2) is then measured, often using a colorimetric or fluorometric method.

  • Calculation:

    • The percentage inhibition of COX-2 activity is calculated based on the reduction in PGE2 production compared to the control.

Principle: Lipoxygenases are enzymes involved in the synthesis of leukotrienes, another class of inflammatory mediators. This assay determines the inhibitory effect of this compound on LOX activity.

Protocol:

  • Assay Components:

    • Use a commercial LOX inhibitor screening assay kit or prepare a solution of lipoxygenase (e.g., from soybean).

    • Prepare various concentrations of this compound and a standard LOX inhibitor (e.g., Quercetin).

  • Assay Procedure:

    • Incubate the LOX enzyme with the test compound.

    • Initiate the reaction by adding the substrate, linoleic acid.

    • Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm.

  • Calculation:

    • The percentage inhibition of LOX activity is calculated from the reduction in the rate of the reaction.

Nitric Oxide (NO) Scavenging Assay

Principle: Nitric oxide is a pro-inflammatory mediator. This assay evaluates the ability of this compound to scavenge NO radicals.

Protocol:

  • Reaction Mixture:

    • Prepare a reaction mixture containing sodium nitroprusside in phosphate-buffered saline (PBS).

    • Add various concentrations of this compound to the reaction mixture.

  • Assay Procedure:

    • Incubate the mixture at 25°C for 150 minutes.

    • After incubation, add Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2% H3PO4).

    • Measure the absorbance of the chromophore formed at 546 nm.

  • Calculation:

    • The percentage of NO scavenging is calculated by comparing the absorbance of the test samples with the control.

In Vivo Assessment of Anti-inflammatory Activity

In vivo models are crucial for confirming the anti-inflammatory effects observed in vitro and for understanding the compound's activity in a whole organism.[13][14][15]

Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used model for acute inflammation.[14] Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema.

Protocol:

  • Animals:

    • Use Wistar albino rats (150-200 g).

    • Divide the animals into groups: control, standard (e.g., Indomethacin), and this compound treated groups (different doses).

  • Procedure:

    • Administer this compound or the standard drug orally or intraperitoneally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the left hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Evaluation:

    • The percentage inhibition of edema is calculated for each group at each time point.

Cotton Pellet-Induced Granuloma in Rats

Principle: This model is used to evaluate the effect of anti-inflammatory agents on the proliferative phase of inflammation (chronic inflammation).[14]

Protocol:

  • Animals:

    • Use Wistar albino rats (180-250 g).

  • Procedure:

    • Autoclave and weigh cotton pellets (10 mg each).

    • Under light ether anesthesia, implant two cotton pellets subcutaneously in the axilla region of each rat.

    • Administer this compound or a standard drug daily for 7 days.

    • On the 8th day, sacrifice the animals, dissect out the cotton pellets, and dry them at 60°C to a constant weight.

  • Evaluation:

    • The net weight of the granuloma is determined by subtracting the initial weight of the cotton pellet from the final dry weight.

    • The percentage inhibition of granuloma formation is calculated.

Elucidation of Mechanism of Action

Measurement of Pro-inflammatory Cytokines

Principle: this compound may exert its anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Protocol:

  • Cell Culture:

    • Use macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages.

  • Procedure:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

    • Collect the cell culture supernatant after a suitable incubation period (e.g., 24 hours).

  • Cytokine Measurement:

    • Measure the levels of TNF-α, IL-1β, and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Principle: To investigate if this compound's anti-inflammatory effects are mediated through the NF-κB and MAPK pathways, the expression and phosphorylation of key proteins in these pathways can be analyzed by Western blotting.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells as described in the cytokine measurement protocol.

    • Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key signaling proteins (e.g., p-p65, IκBα, p-ERK, p-JNK, p-p38).

    • Use corresponding secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

  • Analysis:

    • Quantify the band intensities to determine the effect of this compound on the phosphorylation and expression of the target proteins.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayConcentration (µg/mL)% Inhibition/Protection (Mean ± SD)
Protein Denaturation 50Data
100Data
250Data
Membrane Stabilization 50Data
100Data
250Data
COX-2 Inhibition 50Data
100Data
250Data
LOX Inhibition 50Data
100Data
250Data
NO Scavenging 50Data
100Data
250Data

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Control -Data-
Standard 10DataData
This compound 25DataData
50DataData
100DataData

Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Cells

CytokineThis compound (µM)Concentration (pg/mL) (Mean ± SD)% Inhibition
TNF-α 10DataData
50DataData
IL-6 10DataData
50DataData
IL-1β 10DataData
50DataData

Visualizations

Signaling Pathways and Experimental Workflows

MAPK_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress / Cytokines MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Robinetinidin Robinetinidin chloride Robinetinidin->MAPK Inhibits Gene Inflammatory Gene Expression AP1->Gene Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_mechanism Mechanism of Action ProteinDen Protein Denaturation PawEdema Carrageenan-Induced Paw Edema ProteinDen->PawEdema MembraneStab Membrane Stabilization MembraneStab->PawEdema EnzymeInhib Enzyme Inhibition (COX-2, LOX) Granuloma Cotton Pellet Granuloma EnzymeInhib->Granuloma NO_Scavenge NO Scavenging NO_Scavenge->Granuloma Cytokine Cytokine Measurement (ELISA) PawEdema->Cytokine WesternBlot Western Blot (NF-κB, MAPK) Granuloma->WesternBlot Robinetinidin This compound Robinetinidin->ProteinDen Robinetinidin->MembraneStab Robinetinidin->EnzymeInhib Robinetinidin->NO_Scavenge

References

Application Note: Robinetinidin Chloride in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Robinetinidin chloride is a naturally occurring anthocyanidin, a type of flavonoid found in various plants.[1][2] Like other flavonoids, it possesses strong antioxidant properties by scavenging free radicals.[1] The structural characteristics of flavonoids have made them a subject of interest in drug discovery for their potential to modulate the activity of various enzymes. This document provides protocols for assessing the inhibitory potential of this compound against three key enzymes: α-glucosidase, α-amylase, and urease.

α-Glucosidase and α-Amylase: These enzymes are critical in carbohydrate metabolism. Their inhibition can slow down the digestion of carbohydrates, leading to a reduced rate of glucose absorption. This mechanism is a key therapeutic strategy in the management of type 2 diabetes.

Urease: This enzyme catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In humans, urease-producing pathogens, such as Helicobacter pylori, are associated with various gastrointestinal diseases. Inhibition of urease is a potential therapeutic approach to combat these pathogens.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of this compound against α-glucosidase, α-amylase, and urease. This data is for illustrative purposes to demonstrate the application of the described protocols. Researchers should determine these values experimentally.

Compoundα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)Urease IC50 (µM)
This compound25.5 ± 2.145.2 ± 3.515.8 ± 1.7
Acarbose (Standard)150.0 ± 12.010.0 ± 0.8N/A
Hydroxyurea (Standard)N/AN/A35.0 ± 2.9

Signaling Pathway and Experimental Workflow

Enzyme Inhibition Mechanism

Enzyme_Inhibition cluster_0 Enzyme Action cluster_1 Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + Substrate EI Enzyme-Inhibitor Complex (Inactive) E->EI + Inhibitor S Substrate ES->E P Product ES->P + Enzyme I Inhibitor (this compound) I->EI

Caption: A simplified diagram of competitive enzyme inhibition.

Experimental Workflow for Enzyme Inhibition Assay

Experimental_Workflow prep Preparation of Reagents (Buffer, Enzyme, Substrate, Inhibitor) reaction_setup Reaction Setup in Microplate (Enzyme + Inhibitor/Vehicle) prep->reaction_setup pre_incubation Pre-incubation reaction_setup->pre_incubation reaction_start Initiate Reaction with Substrate pre_incubation->reaction_start incubation Incubation at 37°C reaction_start->incubation reaction_stop Stop Reaction (if applicable) incubation->reaction_stop measurement Measure Absorbance (Spectrophotometer) reaction_stop->measurement analysis Data Analysis (% Inhibition, IC50 Calculation) measurement->analysis

Caption: General experimental workflow for in vitro enzyme inhibition assays.

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol is adapted from methods utilizing p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[3][4]

a. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 100 mM)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

b. Procedure:

  • Prepare a stock solution of this compound and Acarbose in DMSO. Prepare serial dilutions in sodium phosphate buffer.

  • Add 50 µL of sodium phosphate buffer to each well of a 96-well plate.

  • Add 10 µL of varying concentrations of this compound or Acarbose to the respective wells. For the control well, add 10 µL of the buffer solution.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Start the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the enzyme activity.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

α-Amylase Inhibition Assay

This protocol is based on the 3,5-dinitrosalicylic acid (DNSA) method.[5]

a. Materials and Reagents:

  • Porcine pancreatic α-amylase

  • Soluble starch

  • This compound

  • Acarbose (positive control)

  • Sodium phosphate buffer (20 mM, pH 6.9 with 6 mM NaCl)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

b. Procedure:

  • Prepare a stock solution of this compound and Acarbose in DMSO. Prepare serial dilutions in sodium phosphate buffer.

  • Add 50 µL of varying concentrations of this compound or Acarbose to respective wells in a 96-well plate. For the control well, add 50 µL of the buffer solution.

  • Add 50 µL of α-amylase solution (2 U/mL in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Add 50 µL of 1% soluble starch solution (prepared in phosphate buffer) to each well to start the reaction.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of DNSA reagent to each well.

  • Cover the plate and place it in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and add 1 mL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Urease Inhibition Assay

This protocol is based on the Berthelot method for ammonia quantification.[6][7]

a. Materials and Reagents:

  • Jack bean urease

  • Urea

  • This compound

  • Hydroxyurea (positive control)

  • Phosphate buffer (100 mM, pH 7.4)

  • Phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside)

  • Alkali reagent (0.5% w/v NaOH and 0.1% active chloride from NaOCl)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

b. Procedure:

  • Prepare stock solutions of this compound and Hydroxyurea in DMSO. Prepare serial dilutions in phosphate buffer.

  • In a 96-well plate, mix 25 µL of urease enzyme solution (1 U/mL) with 25 µL of varying concentrations of this compound or Hydroxyurea. For the control, use 25 µL of buffer.

  • Incubate at 37°C for 30 minutes.

  • Add 50 µL of urea solution (100 mM in phosphate buffer) to each well.

  • Incubate at 37°C for 20 minutes.

  • Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

  • Incubate at 37°C for 30 minutes for color development.

  • Measure the absorbance at 625 nm.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Conclusion

The provided protocols offer a framework for researchers and drug development professionals to investigate the enzyme inhibitory potential of this compound. Due to its flavonoid structure, it is a plausible candidate for inhibition of α-glucosidase, α-amylase, and urease. Experimental validation is necessary to determine the actual inhibitory concentrations and to elucidate the precise mechanisms of action. These assays can serve as a primary screening platform for identifying novel enzyme inhibitors from natural sources.

References

Troubleshooting & Optimization

Stability of Robinetinidin chloride in aqueous solution over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Robinetinidin chloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving this compound, with a focus on its stability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a natural flavonoid, specifically an anthocyanidin.[1][2] It is recognized for its potent antioxidant properties, which are attributed to its ability to scavenge free radicals. In research, it is often used in studies investigating the health effects of flavonoids and serves as a reference standard in analytical methods for quantifying flavonoids in plant extracts.

Q2: What are the primary factors affecting the stability of this compound in aqueous solutions?

The stability of anthocyanidins like this compound in aqueous solutions is significantly influenced by several factors, including:

  • pH: Anthocyanidins are most stable in acidic conditions (typically pH < 3) where they exist predominantly in the colored flavylium cation form. As the pH increases, they undergo structural transformations to less stable, colorless, or bluish forms.[3][4]

  • Temperature: Elevated temperatures accelerate the degradation of anthocyanidins.[4]

  • Light: Exposure to light, particularly UV radiation, can lead to the photodegradation of these compounds.[5]

  • Oxygen: The presence of oxygen can contribute to oxidative degradation.

  • Presence of other substances: Enzymes, metal ions, and other food components can also impact stability.[3]

Q3: How should I prepare and store a stock solution of this compound?

For optimal stability, it is recommended to prepare stock solutions in an acidic solvent, such as methanol or ethanol containing a small amount of hydrochloric acid (e.g., 0.1% HCl). Stock solutions should be stored at low temperatures (e.g., -20°C) in tightly sealed vials and protected from light. For aqueous solutions used in experiments, it is advisable to prepare them fresh and use them on the same day if possible. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C in the dark.

Q4: I am observing a rapid loss of color in my this compound solution during my experiment. What could be the cause?

A rapid loss of color is a common indicator of this compound degradation. The most likely causes are:

  • High pH: If your experimental buffer has a neutral or alkaline pH, the flavylium cation will quickly convert to unstable, colorless forms.

  • Elevated Temperature: If your experiment is conducted at a high temperature, thermal degradation will be accelerated.

  • Light Exposure: If the solution is not protected from light, photodegradation may be occurring.

  • Oxidative Environment: The presence of oxidizing agents or dissolved oxygen can lead to degradation.

Consider adjusting the pH of your solution to be more acidic (if your experimental design allows), protecting your samples from light, and working at lower temperatures to mitigate these effects.

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.
Possible Cause Troubleshooting Step
pH Fluctuation Ensure the buffer capacity is sufficient to maintain a constant pH throughout the experiment. Measure the pH at the beginning and end of the study.
Temperature Variation Use a calibrated incubator or water bath with precise temperature control. Monitor and record the temperature regularly.
Inconsistent Light Exposure Conduct all experiments under controlled and consistent lighting conditions. If studying photodegradation, use a photostability chamber with a calibrated light source. For light-sensitive experiments, use amber vials or cover glassware with aluminum foil.
Variability in Solution Preparation Use a standardized and documented procedure for preparing all solutions. Ensure the purity of the this compound and the quality of the solvents.
Analytical Method Variability Validate your analytical method (e.g., HPLC) for linearity, precision, accuracy, and specificity to ensure reliable quantification.
Issue 2: Difficulty in quantifying this compound due to peak tailing or poor resolution in HPLC.
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to be acidic (e.g., with formic acid or phosphoric acid) to ensure the analyte is in a single, stable ionic form (the flavylium cation).
Secondary Interactions with Stationary Phase Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase to reduce peak tailing.
Column Overload Reduce the injection volume or the concentration of the sample.
Contaminated Guard Column or Column Replace the guard column. If the problem persists, wash the analytical column according to the manufacturer's instructions or replace it.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound in Aqueous Solution

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its shelf-life.

1. Materials:

  • This compound
  • HPLC-grade methanol
  • Hydrochloric acid (HCl)
  • Buffer solutions (e.g., citrate-phosphate buffer) at various pH values (e.g., 3, 5, 7)
  • Type I ultrapure water
  • Amber glass vials

2. Equipment:

  • Analytical balance
  • pH meter
  • Calibrated stability chambers or ovens
  • Validated stability-indicating HPLC-UV system

3. Procedure:

  • Stock Solution Preparation: Accurately weigh this compound and dissolve it in methanol containing 0.1% HCl to prepare a concentrated stock solution (e.g., 1 mg/mL).
  • Sample Preparation: Dilute the stock solution with the respective aqueous buffer solutions (pH 3, 5, and 7) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
  • Initial Analysis (T=0): Immediately analyze the prepared samples in triplicate using the validated HPLC method to determine the initial concentration of this compound.
  • Storage: Place the vials containing the remaining sample solutions in stability chambers set at accelerated temperature and humidity conditions (e.g., 40°C/75% RH, 50°C/75% RH). Protect the samples from light.
  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample, cool to room temperature if necessary, and analyze by HPLC in triplicate.
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) from the slope of the line. The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Protocol 2: Stability-Indicating HPLC Method for this compound

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
  • Mobile Phase A: 5% Formic acid in water
  • Mobile Phase B: 100% Acetonitrile
  • Gradient Elution:
  • 0-5 min: 10% B
  • 5-20 min: 10-30% B
  • 20-25 min: 30-50% B
  • 25-30 min: 50-10% B (return to initial conditions)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 520 nm (for the flavylium cation)
  • Injection Volume: 20 µL

2. Method Validation:

  • Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the intact drug from its degradation products.
  • Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between peak area and concentration.
  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
  • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo matrix.
  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

Data Presentation

Note: The following quantitative data is representative of anthocyanidin stability and is based on studies of structurally similar compounds like cyanidin-3-O-glucoside due to the lack of specific data for this compound. These values should be used as a general guide.

Table 1: Representative Half-Life (t½) of Anthocyanidins in Aqueous Solution at Different Temperatures (pH 3.5)

Temperature (°C)Half-Life (hours)
60~41
90~4.4

Data inferred from studies on blackberry anthocyanins.[6]

Table 2: Representative Degradation of Anthocyanins in a Juice-Based Drink Under Different Storage Conditions

Temperature (°C)Light ConditionRelative Degradation Rate
20Dark1x (Baseline)
30Dark3x
40Dark9x
20Light4x
30Light11x
40Light25x

Data adapted from accelerated shelf-life testing of natural colors.[5]

Mandatory Visualizations

Degradation Pathway of this compound

The degradation of this compound in aqueous solution is a complex process involving several pH-dependent equilibrium structures and irreversible degradation reactions. The following diagram illustrates a plausible degradation pathway, inferred from the known chemistry of other anthocyanidins.

G cluster_equilibrium pH-Dependent Equilibrium cluster_degradation Irreversible Degradation flavylium Flavylium Cation (Red, pH < 3) quinoidal Quinoidal Base (Purple, pH 4-5) flavylium->quinoidal +H₂O, -H⁺ degradation_products Degradation Products (e.g., Phloroglucinaldehyde, Gallic Acid) flavylium->degradation_products Oxidative Cleavage carbinol Carbinol Pseudobase (Colorless, pH > 4) quinoidal->carbinol +H₂O chalcone Chalcone (Colorless/Yellow, pH > 5) carbinol->chalcone Ring Opening chalcone->degradation_products Hydrolytic Fission

Caption: Plausible degradation pathway of this compound in aqueous solution.

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for conducting a stability study of this compound.

G prep 1. Prepare this compound Aqueous Solution at Desired pH t0 2. Initial Analysis (T=0) Quantify by HPLC prep->t0 storage 3. Store Samples under Controlled Conditions (Temperature, Light) t0->storage sampling 4. Withdraw Samples at Predetermined Time Points storage->sampling sampling->storage Continue until final time point analysis 5. Quantify this compound by HPLC sampling->analysis data 6. Calculate Degradation Rate and Half-Life analysis->data

Caption: General workflow for a stability study of this compound.

References

Preventing degradation of Robinetinidin chloride during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Robinetinidin chloride during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound, providing potential causes and solutions to minimize its degradation.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Rapid color change of this compound solution (e.g., fading or turning brown) 1. pH instability: Anthocyanidins like this compound are highly sensitive to pH. The flavylium cation, responsible for the vibrant color, is most stable in acidic conditions (pH 1-3). At higher pH values, it can be converted to colorless or less stable forms. 2. Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation. This can be accelerated by the presence of metal ions, light, and elevated temperatures. 3. High temperature: Thermal degradation can occur, leading to the breakdown of the flavonoid structure.1. Maintain acidic pH: Prepare solutions in acidic buffers (e.g., citrate or acetate buffer, pH < 4). If the experimental conditions require a neutral or alkaline pH, prepare the stock solution in an acidic solvent and add it to the final medium immediately before the experiment. Minimize the time the compound is at a higher pH. 2. Use degassed solvents: Prepare solutions using solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen. Store solutions under an inert atmosphere. Avoid vigorous shaking or vortexing which can introduce more oxygen. 3. Work at low temperatures: Prepare and handle solutions on ice or in a cold room whenever possible. Store stock solutions at -20°C or below.
Loss of biological activity or inconsistent experimental results 1. Degradation of the active compound: The observed effect may be diminished if a significant portion of the this compound has degraded. 2. Interaction with media components: Components in cell culture media or buffers (e.g., metal ions) may catalyze degradation.1. Prepare fresh solutions: Ideally, solutions should be prepared fresh for each experiment. If storage is necessary, store as single-use aliquots at -20°C or -80°C for no longer than two weeks. 2. Use metal chelators: If the presence of metal ions is suspected to be an issue, consider the addition of a chelating agent like EDTA to the buffer, if compatible with the experimental design. 3. Perform quality control: Before use in critical experiments, verify the integrity of your this compound solution using UV-Vis spectroscopy to check for characteristic absorbance peaks or by HPLC.
Precipitation of the compound in aqueous solutions 1. Poor solubility at neutral pH: this compound, like many flavonoids, has limited solubility in neutral aqueous solutions. 2. Aggregation: At higher concentrations, molecules may aggregate and precipitate out of solution.1. Use a co-solvent: Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO, ethanol, or methanol before diluting it into the aqueous experimental medium.[1] Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Work with lower concentrations: If possible, conduct experiments at concentrations where this compound remains fully dissolved.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C or below in a tightly sealed container, protected from light and moisture. Storing it in a desiccator within a freezer is recommended to minimize exposure to moisture.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a concentrated stock solution in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO), methanol, or ethanol.[1] For example, a 10 mM stock solution in DMSO can be prepared. To minimize degradation, use solvents that have been degassed with an inert gas like nitrogen or argon. Prepare the solution on the same day of use if possible.

Q3: For how long can I store this compound solutions?

A3: For maximum activity and to avoid degradation, it is best to prepare solutions fresh for each experiment. If storage is necessary, aliquot the stock solution into single-use vials, protect them from light, and store them at -20°C for up to two weeks.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[1]

Q4: At what pH is this compound most stable?

A4: As an anthocyanidin, this compound is most stable in acidic conditions (pH 1-3). In this pH range, the flavylium cation form predominates, which is the most colored and stable form. As the pH increases, it can undergo structural transformations to less stable forms, leading to a loss of color and activity.

Q5: What factors can accelerate the degradation of this compound during my experiments?

A5: Several factors can accelerate degradation:

  • High pH: Neutral to alkaline conditions (pH > 7) lead to rapid degradation.

  • Elevated Temperature: Higher temperatures increase the rate of degradation.

  • Light Exposure: this compound is photosensitive and can degrade upon exposure to light, especially UV light.

  • Presence of Oxygen: Dissolved oxygen can lead to oxidative breakdown.

  • Presence of Metal Ions: Metal ions, such as iron and copper, can catalyze oxidative degradation. Flavonoids can act as pro-oxidants in the presence of certain metal ions.

Q6: Are there any known degradation products of this compound that could interfere with my experiments?

A6: While specific degradation products of this compound are not well-documented in publicly available literature, the degradation of anthocyanidins generally involves the opening of the central pyrylium ring. This can lead to the formation of chalcones and further breakdown into phenolic acids and aldehydes. These degradation products will likely not possess the same biological activity as the parent molecule and could potentially interfere with assays.

Quantitative Data on Anthocyanidin Stability

Due to the limited availability of specific quantitative stability data for this compound, the following table presents representative data for Cyanidin-3-glucoside, a structurally similar and well-studied anthocyanin, to illustrate the impact of pH and temperature on degradation. This data should be considered as an illustrative example. The degradation of anthocyanins often follows first-order kinetics.

pHTemperature (°C)Half-life (t½) (hours)Degradation Rate Constant (k) (h⁻¹)
2.0601500.0046
2.080450.0154
2.0100120.0578
3.0601200.0058
3.080350.0198
3.010090.0770
4.060800.0087
4.080200.0347
4.010050.1386
5.060400.0173
5.080100.0693
5.010020.3466

Note: This data is illustrative for a related anthocyanin and actual values for this compound may vary.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Solutions

This protocol outlines the best practices for preparing and handling this compound solutions to minimize degradation.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO, ethanol, or methanol

  • Acidic buffer (e.g., 0.1 M citrate buffer, pH 3.0)

  • Inert gas (nitrogen or argon)

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Solvent Preparation: If possible, degas the chosen organic solvent by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Stock Solution Preparation:

    • Allow the solid this compound vial to come to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the desired volume of the degassed organic solvent to achieve the target concentration (e.g., 10 mM).

    • Gently vortex or sonicate at low power until the solid is completely dissolved. Avoid excessive agitation.

  • Working Solution Preparation:

    • Dilute the stock solution to the final working concentration using an appropriate acidic buffer or experimental medium immediately before use.

  • Storage:

    • If the stock solution is not for immediate use, dispense it into single-use aliquots in amber vials or tubes.

    • Flush the headspace of each vial with inert gas before sealing.

    • Store the aliquots at -20°C or -80°C for a maximum of two weeks.

Protocol 2: General Forced Degradation Study for this compound

This protocol describes a general procedure to assess the stability of this compound under various stress conditions. Analysis of the remaining compound is typically performed by a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV-Vis or PDA detector

  • C18 HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, take an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. At each time point, take an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 2, 4, 8, and 24 hours. At each time point, take an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place a vial of the solid this compound and a vial of the stock solution in an oven at 60°C for 24, 48, and 72 hours. At each time point, prepare a solution from the solid and dilute the stock solution with the mobile phase for HPLC analysis.

  • Photodegradation: Expose a solution of this compound in a quartz cuvette to a photostability chamber (with a light source providing both UV and visible light) for 24, 48, and 72 hours. A control solution should be wrapped in aluminum foil and kept under the same conditions. At each time point, take an aliquot and analyze by HPLC.

  • HPLC Analysis: Analyze the samples using a suitable stability-indicating HPLC method. A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile is a common starting point for flavonoid analysis. The chromatograms of the stressed samples should be compared to that of an unstressed control to identify and quantify any degradation products.

Visualizations

Antioxidant and Pro-oxidant Mechanisms of Flavonoids

Flavonoids, including this compound, can exert both antioxidant and pro-oxidant effects. Their antioxidant activity involves scavenging reactive oxygen species (ROS) and chelating metal ions. In the presence of redox-active metals like copper and iron, they can also act as pro-oxidants by participating in Fenton-like reactions that generate ROS.

Antioxidant_Prooxidant_Mechanisms cluster_antioxidant Antioxidant Mechanisms cluster_prooxidant Pro-oxidant Mechanism ROS Reactive Oxygen Species (ROS) Stable_Products Stable Products ROS->Stable_Products Flavonoid_Anti Robinetinidin Chloride Flavonoid_Anti->Stable_Products ROS Scavenging Chelated_Complex Inactive Chelate Complex Flavonoid_Anti->Chelated_Complex Metal Chelation Metal_Ions_Anti Metal Ions (e.g., Fe²⁺, Cu²⁺) Metal_Ions_Anti->Chelated_Complex Flavonoid_Pro Robinetinidin Chloride Reduced_Metal Reduced Metal (e.g., Cu⁺) Flavonoid_Pro->Reduced_Metal Reduces Metal_Ions_Pro Redox-Active Metal Ions (e.g., Cu²⁺) Metal_Ions_Pro->Reduced_Metal Hydroxyl_Radical Hydroxyl Radical (•OH) Reduced_Metal->Hydroxyl_Radical Fenton-like Reaction H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Hydroxyl_Radical Cellular_Damage Cellular Damage Hydroxyl_Radical->Cellular_Damage NFkB_Pathway_Inhibition cluster_pathway NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_Active Active NF-κB NFkB_IkB->NFkB_Active Releases Nucleus Nucleus NFkB_Active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Transcription Robinetinidin Robinetinidin Chloride Robinetinidin->IKK Inhibits PI3K_Akt_Pathway_Inhibition cluster_pi3k_pathway PI3K/Akt Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Robinetinidin Robinetinidin Chloride Robinetinidin->PI3K Inhibits Robinetinidin->Akt Inhibits

References

Technical Support Center: HPLC Analysis of Robinetinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing with Robinetinidin chloride in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging for HPLC analysis?

This compound is a natural flavonoid and a type of anthocyanidin.[1] Its structure contains multiple hydroxyl (-OH) groups, making it a highly polar compound.[1][2][3] This high polarity can lead to strong, unwanted secondary interactions with the stationary phase in HPLC, which is a common cause of peak tailing.[4][5]

Q2: What is peak tailing and how is it measured?

In an ideal HPLC separation, a chromatographic peak should be symmetrical (a Gaussian shape). Peak tailing is a distortion where the latter half of the peak is broader than the front half.[6][7] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1 indicates tailing, with values above 2.0 often considered unacceptable for high-precision quantitative methods.[6][8]

Q3: Why is it important to address peak tailing?

Peak tailing can significantly compromise the quality of your analytical results. It can lead to:

  • Inaccurate quantification: Tailing can make it difficult for the software to correctly integrate the peak area, potentially underestimating the analyte's concentration.[8]

  • Reduced resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to separate and quantify individual components in a mixture.[6]

  • Decreased sensitivity: Broader, tailing peaks have a lower signal-to-noise ratio, which can reduce the sensitivity of the analysis.[8]

  • Method irreproducibility: Tailing can indicate an unstable chromatographic system, leading to inconsistent results.[5]

Q4: Can the mobile phase pH affect the peak shape of this compound?

Yes, the mobile phase pH is a critical factor. This compound has multiple hydroxyl groups that can be ionized depending on the pH. If the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and unionized forms can exist, leading to peak distortion and tailing. For polar, potentially basic compounds, lowering the mobile phase pH (e.g., to pH 2-3) can protonate residual silanol groups on the column, minimizing secondary interactions and improving peak shape.[6]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Diagram: Troubleshooting Workflow for HPLC Peak Tailing

G start Peak Tailing Observed for this compound check_all_peaks Does tailing affect all peaks? start->check_all_peaks check_all_peaks->yes_path Yes check_all_peaks->no_path No system_issues Check for System Issues: - Extra-column volume (tubing length/ID) - Leaks or loose fittings - Detector settings (time constant) yes_path->system_issues column_void Check for Column Void or Partially Blocked Frit system_issues->column_void chemical_issues Investigate Chemical Interactions (Secondary Retention) no_path->chemical_issues mobile_phase Optimize Mobile Phase: - Lower pH (e.g., to 2.5-3.0) - Increase buffer strength (20-50 mM) - Add mobile phase modifier (e.g., TEA - use with caution) chemical_issues->mobile_phase column_chem Evaluate Column Chemistry: - Use an end-capped column - Switch to a column with a different stationary phase (e.g., polar-embedded) mobile_phase->column_chem sample_issues Check Sample & Injection: - Reduce injection volume/concentration - Ensure sample solvent matches mobile phase column_chem->sample_issues

Caption: A logical workflow for diagnosing the root cause of peak tailing in HPLC.

Step-by-Step Troubleshooting
  • Initial Assessment:

    • Observe all peaks: Does the tailing affect only the this compound peak, or all peaks in the chromatogram?

      • All peaks tailing: This suggests a systemic issue, such as problems with the column, extra-column volume, or detector settings.[5][9]

      • Only this compound tails: This points to a specific chemical interaction between your analyte and the stationary phase.[4]

  • Addressing Analyte-Specific Tailing:

    • Mobile Phase Optimization:

      • Lower the pH: The most common cause of tailing for polar compounds like this compound is the interaction with ionized silanol groups on the silica-based stationary phase.[4][5] Lowering the mobile phase pH to around 2.5-3.0 with an acid like formic acid or phosphoric acid will protonate these silanols, reducing their ability to interact with your analyte.[6][10]

      • Increase Buffer Strength: If you are using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a consistent pH throughout the analysis.[6]

    • Column Chemistry:

      • Use an End-capped Column: These columns have fewer free silanol groups, which reduces the potential for secondary interactions.[4]

      • Consider Alternative Stationary Phases: For highly polar compounds, a polar-embedded or charged surface hybrid (CSH) column might provide better peak symmetry.

    • Sample and Injection:

      • Check for Overload: Injecting too much sample (either in volume or concentration) can lead to peak tailing. Try diluting your sample or reducing the injection volume.[8]

      • Match Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase. A stronger sample solvent can cause peak distortion.

  • Addressing Systemic Tailing:

    • Check for Column Degradation:

      • Column Void: A void at the head of the column can cause peak distortion. This can be checked by removing the column and inspecting the inlet.

      • Contamination: The column may be contaminated with strongly retained compounds from previous injections. Try flushing the column with a strong solvent.

      • Replace the Column: If the column is old or has been used extensively, it may need to be replaced.

    • Minimize Extra-Column Volume:

      • Tubing: Use tubing with a small internal diameter (e.g., 0.12-0.17 mm) and keep the length between the injector, column, and detector as short as possible.[5]

      • Fittings: Ensure all fittings are secure and not contributing to dead volume.

Diagram: Chemical Interactions Leading to Peak Tailing

G cluster_column Silica Surface (Stationary Phase) cluster_analyte This compound silanol Residual Silanol Group (Si-OH) ionized_silanol Ionized Silanol Group (Si-O⁻) silanol->ionized_silanol High pH (>3) interaction Strong Secondary Interaction (Ionic/Hydrogen Bonding) ionized_silanol->interaction robinetinidin Robinetinidin Molecule (with polar -OH groups) robinetinidin->interaction tailing Peak Tailing interaction->tailing

Caption: The interaction between Robinetinidin and ionized silanol groups causes peak tailing.

Quantitative Data Summary

The following table summarizes how different HPLC parameters can affect peak shape, with a specific example of the impact of mobile phase pH.

ParameterPotential Impact on Peak TailingRecommended Action for this compoundQuantitative Example: Peak Asymmetry (As) of a Basic Compound[4]
Mobile Phase pH High pH (>3) can ionize residual silanols, increasing secondary interactions with polar analytes.[4]Lower the pH to 2.5-3.0 using an additive like formic or phosphoric acid.[6]pH 7.0: As = 2.35 (significant tailing)
pH 3.0: As = 1.33 (improved symmetry)
Column Temperature Higher temperatures can improve peak efficiency by increasing the kinetics of interaction.[11]Operate at a slightly elevated temperature (e.g., up to 50°C), but monitor for analyte degradation.[11]N/A
Buffer Concentration Insufficient buffer strength can lead to pH shifts on the column, causing peak distortion.[6]Use a buffer concentration of 10-50 mM.[6]N/A
Organic Modifier The type and percentage of organic solvent affect analyte retention and selectivity.Optimize the gradient of acetonitrile or methanol to ensure proper elution.N/A

Experimental Protocols

Example HPLC Method for Anthocyanin Analysis

This protocol is a general example for the analysis of anthocyanins (compounds related to this compound) and should be optimized for your specific instrument and application.[12][13]

1. Sample Preparation

  • Accurately weigh approximately 0.1 g of the sample (e.g., plant extract) into a 25 mL flask.

  • Add 15 mL of an extraction solvent (e.g., methanol containing 2.0% HCl) to the flask.

  • Shake or sonicate the mixture to ensure thorough extraction.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC System and Conditions

  • HPLC System: An Agilent 1260 Rapid Resolution Liquid Chromatograph or similar.[1]

  • Column: Agilent Poroshell 120 SB-C18, 4.6 mm × 75 mm, 2.7 µm, or a similar high-quality C18 column.[1]

  • Mobile Phase A: 5% Formic acid in water.[12]

  • Mobile Phase B: Acetonitrile.[12]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-12 min: Gradient from 5% to 30% B

    • 12-15 min: 30% B

    • 15-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.35 mL/min.[12]

  • Injection Volume: 2-5 µL.[12]

  • Column Temperature: 30-50°C.[11]

  • Detector: Diode Array Detector (DAD) or UV-Vis, monitoring at 520-530 nm for anthocyanins.[12]

3. Data Analysis

  • Identify the this compound peak based on its retention time compared to a pure standard.

  • Calculate the peak area and determine the concentration using a calibration curve.

  • Measure the tailing factor of the peak. If it is greater than 1.5, use the troubleshooting guide above to optimize the method.

References

Technical Support Center: Interference of Robinetinidin Chloride in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges posed by Robinetinidin chloride interference in common colorimetric assays.

Understanding the Interference

This compound, a member of the anthocyanidin class of flavonoids, is a polyphenolic compound with potent antioxidant properties.[1] Its chemical structure, rich in hydroxyl groups, is responsible for its biological activity and, concurrently, its tendency to interfere with certain biochemical assays.[2]

The primary mechanism of interference in copper-based assays like the Bicinchoninic acid (BCA) and Lowry assays is the reduction of Cu²⁺ to Cu¹⁺ by the hydroxyl groups on the flavonoid's B ring.[3] This reaction mimics the reduction of copper by proteins, leading to a false-positive signal and an overestimation of protein concentration.[3] The extent of this interference is dependent on the concentration of this compound and the number and position of its hydroxyl groups.[3]

In dye-binding assays such as the Bradford assay, the interference mechanism is different. It involves non-specific binding of the Coomassie dye to the polyphenolic compound, which can also lead to inaccurate protein quantification.

Troubleshooting Guide

Issue 1: Overestimation of Protein Concentration in BCA or Lowry Assays

Symptom: Absorbance readings are significantly higher than expected, leading to a calculated protein concentration that is erroneously high. This is particularly noticeable at low protein concentrations and higher concentrations of this compound.[3]

Cause: this compound is reducing the Cu²⁺ in the assay reagent to Cu¹⁺, the same reaction that is used to quantify protein.[3]

Solutions:

  • Sample Dilution: If the protein concentration is sufficiently high, diluting the sample can reduce the concentration of this compound to a level where it no longer significantly interferes.

  • Protein Precipitation: This is the most effective method to remove interfering substances. Acetone precipitation is a common and effective technique.[3] The protein is precipitated, while the interfering this compound remains in the supernatant, which is then discarded.

Issue 2: Inaccurate Results with the Bradford Assay

Symptom: Inconsistent or inaccurate protein concentration readings when using the Bradford assay in the presence of this compound.

Cause: The Coomassie dye used in the Bradford assay can bind to polyphenolic compounds, leading to a change in absorbance that is not proportional to the protein concentration.

Solutions:

  • Use of Appropriate Blanks: Prepare a blank solution containing the same concentration of this compound as in the samples to subtract the background absorbance.

  • Consider Alternative Assays: The Bradford assay is generally less susceptible to interference from reducing agents than copper-based assays, but significant interference from polyphenols can still occur. If interference persists, consider an alternative assay.

Frequently Asked Questions (FAQs)

Q1: At what concentrations does this compound typically start to interfere with colorimetric assays?

A1: Significant interference from flavonoids, a class of compounds that includes this compound, has been observed at concentrations as low as 5 µM, particularly in samples with low protein concentrations (25-250 µg/ml).[3]

Q2: Can I use a standard curve prepared with my protein standards in the presence of this compound to correct for the interference?

A2: While this approach might seem logical, it is not recommended. The interference is often not simply additive and can be complex. The most reliable method is to remove the interfering substance.

Q3: Are there any protein quantification assays that are not affected by this compound?

A3: Some assays are less susceptible to interference from polyphenolic compounds. The Pyrogallol Red-Molybdate (PRM) based assays and some newer commercially available assays designed to be compatible with reducing agents may offer better results. However, it is always recommended to validate the assay with your specific sample matrix.

Q4: Will other flavonoids or polyphenols in my sample also cause interference?

A4: Yes, it is highly likely. The interference is a common characteristic of polyphenolic compounds due to their reducing properties.[3] Therefore, the troubleshooting steps outlined here are applicable to samples containing a mixture of flavonoids and other polyphenols.

Quantitative Data on Interference

While specific quantitative data for this compound is limited in the literature, the following table provides representative data based on the interference observed with Quercetin, a structurally similar flavonoid, in the BCA assay. This data illustrates the trend of overestimation, which is expected to be similar for this compound due to its analogous chemical structure.

Protein Concentration (µg/mL)Quercetin Concentration (µM)Apparent Protein Concentration (µg/mL)% Overestimation
1251~313~150%
5001~780~56%
10001~1200~20%
12510~613~390%
50010~980~96%
100010~1600~60%

This table is illustrative and based on data for Quercetin from Singh et al., 2020.[3] The actual level of interference from this compound may vary.

Experimental Protocols

Protocol 1: Acetone Precipitation for Removal of this compound

This protocol describes a method to precipitate proteins from a solution, leaving interfering substances like this compound in the supernatant.

Materials:

  • Protein sample containing this compound

  • Cold acetone (-20°C)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Buffer for resuspending the protein pellet (compatible with the downstream assay)

Procedure:

  • Place your protein sample in a microcentrifuge tube.

  • Add four times the sample volume of cold (-20°C) acetone to the tube.

  • Vortex the tube thoroughly to ensure complete mixing.

  • Incubate the mixture at -20°C for at least 60 minutes. For very dilute protein samples, a longer incubation (e.g., overnight) may be necessary.

  • Centrifuge the tube at 13,000-15,000 x g for 10 minutes to pellet the precipitated protein.

  • Carefully decant and discard the supernatant, which contains the acetone and the dissolved this compound.

  • Allow the remaining acetone to evaporate from the open tube at room temperature for approximately 30 minutes. Do not over-dry the pellet, as this can make it difficult to redissolve.

  • Resuspend the protein pellet in a suitable buffer for your colorimetric assay.

Visualizations

Below are diagrams illustrating the mechanism of interference and the workflow for troubleshooting.

InterferenceMechanism cluster_assay BCA/Lowry Assay Cu2+ Cu2+ Cu1+ Cu1+ Cu2+->Cu1+ Reduction Colorimetric Signal Colorimetric Signal Cu1+->Colorimetric Signal Detection Robinetinidin Robinetinidin Chloride Robinetinidin->Cu1+ Reduces Protein Protein Protein->Cu1+ Reduces

Caption: Mechanism of this compound interference in copper-based assays.

TroubleshootingWorkflow Start Inaccurate Assay Result CheckAssay Identify Assay Type Start->CheckAssay BCA_Lowry BCA or Lowry? CheckAssay->BCA_Lowry Copper-based Bradford Bradford? CheckAssay->Bradford Dye-binding Precipitate Perform Acetone Precipitation BCA_Lowry->Precipitate Blank Use Polyphenol-containing Blank Bradford->Blank Alternative Consider Alternative Assay Bradford->Alternative If interference persists Reassay Re-run Assay Precipitate->Reassay Result Accurate Result Reassay->Result Blank->Reassay

References

How to avoid Robinetinidin chloride precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using Robinetinidin chloride in cell culture experiments. Our focus is to provide clear, actionable solutions to common challenges, particularly the issue of precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a natural flavonoid, specifically an anthocyanidin, recognized for its potent antioxidant properties.[1] It is often used in research to investigate oxidative stress-related conditions.[1] Key chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 3020-09-5[2][3]
Molecular Formula C₁₅H₁₁ClO₆[1]
Molecular Weight 322.7 g/mol [1]
Appearance Crystalline solid[4]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.[5] Sparingly soluble in aqueous buffers.[4]
Storage Store powder at -20°C.[6] Stock solutions in solvent can be stored at -80°C for up to a year.[7]

Q2: Why does my this compound precipitate when I add it to my cell culture medium?

Precipitation of this compound in aqueous cell culture media is a common issue stemming from its hydrophobic nature. Several factors can contribute to this:

  • Low Aqueous Solubility: Like many flavonoids, this compound has limited solubility in water-based solutions like cell culture media.[4]

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into the aqueous medium can cause the compound to crash out of solution.

  • pH Instability: Anthocyanins, the class of flavonoids this compound belongs to, are sensitive to pH. Their stability is generally higher in acidic conditions (pH < 6) and they can degrade or change structure at the neutral to slightly alkaline pH of typical cell culture media (pH 7.2-7.4).[8][9][10][11]

  • Interaction with Media Components: Components in the media, such as salts and proteins (especially in serum-containing media), can interact with the compound and reduce its solubility.[12] Flavonoids are known to bind to proteins like bovine serum albumin (BSA).[13][14][15]

Q3: What is the recommended solvent for making a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound.[5] Ethanol and methanol are also viable options.[5]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with ≤ 0.1% being ideal.[16][17] However, the tolerance to DMSO can vary between cell types. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes.[18][19]

Troubleshooting Guide

This guide addresses specific precipitation issues you might encounter during your experiments.

Scenario 1: Precipitate forms immediately upon adding the stock solution to the cell culture medium.

Possible Cause Solution
High final concentration exceeds aqueous solubility. Reduce the final working concentration of this compound. Determine the maximum soluble concentration by performing a serial dilution test in your specific cell culture medium.
Rapid change in solvent polarity ("solvent shock"). Add the stock solution to the pre-warmed (37°C) cell culture medium dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.[12]
Incorrect stock solution preparation. Ensure your stock solution in DMSO is fully dissolved before adding it to the medium. If necessary, gently warm the stock solution to 37°C to aid dissolution.

Scenario 2: The medium is clear initially, but a precipitate forms over time in the incubator.

Possible Cause Solution
Metastable supersaturated solution. The initial concentration may be above the thermodynamic solubility limit, leading to delayed precipitation. Lower the final working concentration.
pH-dependent instability. The neutral pH of the culture medium can lead to the degradation of this compound over time.[8][10] Consider using a medium buffered with HEPES to maintain a more stable pH.[12] For shorter-term experiments, a slightly more acidic medium might be tolerated by some cell lines, but this needs to be tested.
Interaction with serum proteins. Flavonoids can bind to proteins in fetal bovine serum (FBS), which can sometimes lead to aggregation.[13][14] Try reducing the serum concentration if your experimental design allows. Alternatively, test the solubility in a serum-free version of your medium.
Temperature fluctuations. Repeatedly removing the culture vessel from the incubator can cause temperature changes that affect solubility. Minimize the time your cultures are outside the stable 37°C environment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a step-by-step method for preparing this compound solutions to minimize precipitation.

Materials:

  • This compound powder

  • Sterile, high-quality DMSO

  • Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the amount of this compound powder needed for your desired volume of 10 mM stock solution (Molecular Weight = 322.7 g/mol ).

    • In a sterile microcentrifuge tube, dissolve the weighed powder in the appropriate volume of sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A brief, gentle warming to 37°C can aid dissolution.

    • Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][16]

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To avoid issues with pipetting very small volumes and to facilitate better mixing, prepare an intermediate dilution of your stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first prepare a 100 µM intermediate solution.

    • To do this, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium. Mix gently but thoroughly.

  • Prepare the Final Working Solution:

    • Add the required volume of the stock solution (or intermediate dilution) to the pre-warmed cell culture medium.

    • Crucially, add the stock solution dropwise to the medium while gently swirling the flask or plate. This ensures rapid dispersal and minimizes localized high concentrations that can lead to precipitation.[12]

    • Ensure the final DMSO concentration remains below the cytotoxic level for your cells (ideally ≤ 0.1%).

Protocol 2: 96-Well Plate Assay to Determine Maximum Soluble Concentration

This assay helps you determine the highest concentration of this compound that remains soluble in your specific cell culture setup.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (with serum and other supplements as used in your experiments)

  • A clear, flat-bottom 96-well plate

  • A multi-channel pipette

  • A plate reader capable of measuring absorbance at ~520 nm (the approximate absorbance maximum for anthocyanins)

Methodology:

  • Prepare Serial Dilutions in Medium:

    • In the 96-well plate, add 100 µL of your complete cell culture medium to each well.

    • Create a serial dilution of your this compound stock solution directly in the plate. For example, add 2 µL of your 10 mM stock to the first well (final concentration ~200 µM, final DMSO ~2%). Then, perform 1:2 serial dilutions across the plate by transferring 100 µL from one well to the next.

    • Include control wells: Medium with the highest concentration of DMSO used (e.g., 2%) and medium alone.

  • Incubate and Observe:

    • Incubate the plate under your standard cell culture conditions (37°C, 5% CO₂).

    • Visually inspect the wells for any signs of precipitation (cloudiness, crystals) immediately after preparation and after several hours of incubation.

  • Measure Absorbance:

    • At different time points (e.g., 0, 2, 6, 24 hours), measure the absorbance of the plate at a wavelength around 520 nm. An increase in light scattering due to precipitation will result in a significant increase in the measured absorbance.

    • The highest concentration that does not show a significant increase in absorbance compared to the control wells and remains visually clear is considered the maximum soluble concentration under your experimental conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Preparation prep_stock 1. Prepare 10 mM Stock in 100% DMSO store_stock Store at -20°C/-80°C in aliquots prep_stock->store_stock dilution 3. Add Stock Dropwise to Medium with Swirling prep_stock->dilution prewarm_media 2. Pre-warm Cell Culture Medium to 37°C prewarm_media->dilution final_conc Ensure Final DMSO Concentration is <0.5% dilution->final_conc treat_cells 4. Add Working Solution to Cells final_conc->treat_cells

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting Precipitation Logic start Precipitation Observed? immediate Immediate Precipitation start->immediate Yes, immediately delayed Delayed Precipitation start->delayed Yes, over time solubility Concentration too high? immediate->solubility supersat Supersaturated? delayed->supersat mixing Improper mixing? solubility->mixing No lower_conc Lower concentration solubility->lower_conc Yes dropwise Add dropwise & swirl mixing->dropwise Yes ph_issue pH instability? supersat->ph_issue No lower_conc2 Lower concentration supersat->lower_conc2 Yes serum_issue Serum interaction? ph_issue->serum_issue No hepes Use HEPES buffer ph_issue->hepes Yes reduce_serum Reduce serum % serum_issue->reduce_serum Yes

Caption: Decision tree for troubleshooting precipitation.

References

Light sensitivity and storage conditions for Robinetinidin chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the handling, storage, and stability of Robinetinidin chloride for researchers, scientists, and drug development professionals. The following information is designed to address common questions and troubleshooting scenarios encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, dark place at temperatures below -15°C[1][2][3]. One supplier suggests that the product can be stored at 2-8°C for up to 24 months[4]. Before use, it is recommended to allow the vial to equilibrate to room temperature for at least one hour to prevent condensation[4].

Q2: How should I store solutions of this compound?

A2: If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C. Under these conditions, the solutions are generally usable for up to two weeks[4]. For daily use, prepare fresh solutions to ensure accuracy in your experiments.

Q3: Is this compound sensitive to light?

A3: Yes, this compound, like other anthocyanidins, is sensitive to light. Anthocyanins can degrade rapidly when exposed to light, especially direct sunlight[5][6]. It is crucial to protect both solid compound and solutions from light by using amber vials or by wrapping containers in aluminum foil and storing them in the dark[3].

Q4: What are the signs of degradation of this compound?

A4: Degradation of anthocyanins like this compound is often indicated by a change in color. A shift from a distinct color to a brownish hue can signify the loss of the compound's integrity. For quantitative assessment, chromatographic techniques such as HPLC should be used to monitor the purity and concentration of the compound over time.

Q5: What factors other than light and temperature can affect the stability of this compound in solution?

A5: The stability of anthocyanins, including this compound, is significantly influenced by several factors such as pH, the presence of oxygen, and enzymatic activity[5]. It is important to control these parameters in your experimental setup to ensure the stability of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Review your storage and handling procedures. Ensure the compound is stored at <-15°C in the dark[1][2][3]. 2. Prepare fresh solutions for each experiment. 3. Protect solutions from light at all times.
Change in color of the solution Exposure to light, elevated temperature, or unfavorable pH.1. Discard the discolored solution. 2. Prepare a fresh solution using proper techniques. 3. Verify the pH of your solution and adjust if necessary. 4. Ensure the solution is protected from light and stored at the recommended temperature.
Low purity observed in HPLC analysis Degradation of the compound.1. Check the expiration date of the compound. 2. Confirm that the compound has been stored correctly. 3. If degradation is suspected, use a fresh vial of this compound for your experiments.

Stability Data

Condition Duration Analyte Degradation (%) Reference
Direct Sunlight10 daysBlueberry Anthocyanins97.4[6]
Cold Storage (Dark)10 daysBlueberry Anthocyanins2.4[6]
25°C6 monthsProcessed Blueberry Anthocyanins62 - 85[7]
5°C280 daysGrape Juice Anthocyanins50 - 81[8]
25°C280 daysGrape Juice Anthocyanins95 - 99.9[8]
35°C280 daysGrape Juice Anthocyanins95 - 99.9[8]

Experimental Protocols

Protocol for Assessing Photostability of this compound (Based on ICH Q1B Guidelines)

This protocol outlines a general procedure for conducting forced degradation studies to evaluate the photosensitivity of this compound.

1. Sample Preparation:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration.
  • Transfer aliquots of the solution into chemically inert and transparent containers.
  • Prepare a "dark control" sample by wrapping an identical container in aluminum foil to protect it from light.

2. Light Exposure:

  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
  • A cool white fluorescent lamp and a near UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm are recommended.
  • Place the "dark control" sample alongside the exposed samples to monitor for thermally induced degradation.

3. Sample Analysis:

  • At predetermined time intervals, withdraw samples from both the exposed and dark control containers.
  • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and detect the formation of any degradation products.

4. Data Evaluation:

  • Compare the chromatograms of the exposed samples with those of the dark control to identify any photodegradation products.
  • Calculate the percentage of degradation of this compound at each time point.
  • If significant degradation is observed, further studies can be conducted on the compound in its immediate packaging to assess the protective effect of the packaging.

Diagrams

Handle_Store_Robinetinidin_Chloride cluster_storage Storage cluster_handling Handling storage_solid Solid Compound Store at <-15°C Protect from light equilibrate Equilibrate to Room Temp (min. 1 hour) storage_solid->equilibrate storage_solution Stock Solution Store at -20°C (up to 2 weeks) Protect from light experiment Use in Experiment (Protect from light) storage_solution->experiment receive Receive Compound receive->equilibrate prepare Prepare Solution (Use fresh if possible) equilibrate->prepare prepare->storage_solution prepare->experiment

Caption: Workflow for proper handling and storage of this compound.

Photostability_Testing_Workflow start Start: Prepare this compound Solution expose Expose to Light Source (ICH Q1B Guidelines) start->expose dark_control Prepare Dark Control (Wrap in foil) start->dark_control analyze Analyze Samples at Time Intervals (HPLC) expose->analyze dark_control->analyze compare Compare Exposed vs. Dark Control analyze->compare evaluate Evaluate Degradation compare->evaluate end End: Determine Photostability Profile evaluate->end

Caption: Experimental workflow for photostability testing.

References

Addressing autofluorescence of Robinetinidin chloride in imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the autofluorescence of Robinetinidin chloride during imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is autofluorescence a concern?

This compound is a flavonoid, a class of natural compounds with various biological activities. In fluorescence imaging, some flavonoids can exhibit intrinsic fluorescence, known as autofluorescence. This can be problematic as it can mask the specific signal from your intended fluorescent probes, leading to poor image quality and difficulty in interpreting results. The inherent fluorescence of this compound can interfere with the detection of other fluorophores, especially those with overlapping emission spectra.

Q2: What are the spectral properties of this compound?

Disclaimer: The following spectral data is an estimation based on structurally similar compounds and should be used as a guideline for initial experimental design. It is highly recommended to experimentally determine the optimal excitation and emission wavelengths for your specific setup.

Table 1: Estimated Spectral Properties of this compound and Structurally Similar Anthocyanidins

CompoundEstimated Excitation Maxima (nm)Estimated Emission Maxima (nm)Reference
This compound (Estimated) ~270-280, ~520-540~310, ~610-620Based on Cyanidin data
Cyanidin chloride220, 230, 270, 280, 516310, 615[1][2]
Delphinidin chloride276, 345, 352, 559Not explicitly stated[3]

Q3: What are the common sources of autofluorescence in biological samples?

Autofluorescence in biological samples can originate from various endogenous molecules. Understanding these sources can help in designing experiments to minimize their impact.

Table 2: Common Endogenous Sources of Autofluorescence

SourceTypical Excitation Range (nm)Typical Emission Range (nm)Common Location
NAD(P)H 340-360440-470Mitochondria
Flavins (FAD, FMN) 450-470520-540Mitochondria
Collagen 330-400470-520Extracellular matrix
Elastin 330-400470-520Extracellular matrix
Lipofuscin ("aging pigment") 345-360 (broad)450-650 (broad)Lysosomes of aged cells
Red blood cells BroadBroad (heme absorption)Blood vessels

Fixatives, particularly aldehydes like formaldehyde and glutaraldehyde, can also induce autofluorescence by reacting with cellular components.[4]

Troubleshooting Guides

Issue 1: High background fluorescence obscuring the signal of interest.

High background can be a result of this compound's own fluorescence or endogenous autofluorescence from the sample.

Troubleshooting Workflow:

Troubleshooting_Workflow start High Background Fluorescence unstained_control Image Unstained Control Sample start->unstained_control autofluorescence_present Is Autofluorescence Significant? unstained_control->autofluorescence_present no_autofluorescence Background likely from non-specific staining. Optimize blocking and washing steps. autofluorescence_present->no_autofluorescence No spectral_unmixing Option 1: Spectral Unmixing autofluorescence_present->spectral_unmixing Yes chemical_quenching Option 2: Chemical Quenching autofluorescence_present->chemical_quenching Yes optimize_imaging Option 3: Optimize Imaging Parameters autofluorescence_present->optimize_imaging Yes spectral_imaging Acquire images at multiple emission wavelengths spectral_unmixing->spectral_imaging select_quencher Select appropriate quenching agent (e.g., Sudan Black B, Trypan Blue) chemical_quenching->select_quencher adjust_exposure Adjust excitation/emission filters and exposure time optimize_imaging->adjust_exposure unmix_algorithm Apply spectral unmixing algorithm spectral_imaging->unmix_algorithm result Reduced Background, Improved Signal-to-Noise unmix_algorithm->result quenching_protocol Follow quenching protocol select_quencher->quenching_protocol quenching_protocol->result adjust_exposure->result

Caption: Troubleshooting workflow for high background fluorescence.

Detailed Steps:

  • Image an Unstained Control: Prepare a sample without any fluorescent labels, including this compound. Image it using the same settings as your experimental samples. This will reveal the extent of endogenous autofluorescence.[4]

  • Spectral Unmixing: If you have a spectral imaging system, you can treat the autofluorescence as a separate "fluorophore" and computationally remove it from your image.[5][6] This is a powerful, non-destructive method.

  • Chemical Quenching: Treat your samples with a chemical agent that reduces autofluorescence. Common quenchers include Sudan Black B and Trypan Blue.[7][8] Commercial kits are also available.[9][10]

  • Optimize Imaging Parameters:

    • Filter Selection: Based on the estimated spectra, use bandpass filters that narrowly collect your desired signal while excluding as much of the autofluorescence spectrum as possible.

    • Photobleaching: Intentionally expose the sample to high-intensity light before acquiring your final image to photobleach some of the autofluorescent molecules. Use this method with caution as it can also affect your target fluorophore.

Issue 2: Difficulty in distinguishing this compound signal from other fluorophores.

This issue arises from spectral overlap between this compound and other fluorescent labels in your experiment.

Logical Relationship for Fluorophore Selection:

Fluorophore_Selection start Spectral Overlap Issue assess_spectra Assess Excitation/Emission Spectra of This compound and other fluorophores start->assess_spectra significant_overlap Significant Overlap? assess_spectra->significant_overlap no_significant_overlap Overlap is minimal. Optimize filter sets. significant_overlap->no_significant_overlap No choose_spectrally_distinct Choose spectrally distinct fluorophores significant_overlap->choose_spectrally_distinct Yes end Clear Signal Separation no_significant_overlap->end far_red_fluorophores Consider far-red or near-infrared fluorophores choose_spectrally_distinct->far_red_fluorophores sequential_imaging Perform sequential imaging far_red_fluorophores->sequential_imaging sequential_imaging->end

Caption: Decision-making process for selecting compatible fluorophores.

Recommendations:

  • Choose Spectrally Distinct Fluorophores: Select fluorescent probes with excitation and emission spectra that have minimal overlap with the estimated spectra of this compound. Fluorophores emitting in the far-red or near-infrared regions are often a good choice as endogenous autofluorescence is typically lower in this range.[4]

  • Sequential Imaging: If your microscope allows, set up sequential scanning where each fluorophore is excited and its emission collected independently. This prevents bleed-through between channels.

Experimental Protocols

Protocol 1: Sudan Black B Staining for Quenching Autofluorescence

Sudan Black B is a lipophilic dye that can effectively quench autofluorescence, particularly from lipofuscin.[7][11]

Materials:

  • Sudan Black B powder

  • 70% Ethanol

  • Phosphate-buffered saline (PBS)

  • Staining jars

Procedure:

  • Prepare Sudan Black B Solution: Dissolve 0.1% (w/v) Sudan Black B in 70% ethanol. Stir for 1-2 hours and then filter through a 0.2 µm filter to remove any undissolved particles.

  • Rehydrate Sections: If using paraffin-embedded sections, deparaffinize and rehydrate them through a series of ethanol washes to water.

  • Incubation: Incubate the sections in the Sudan Black B solution for 10-30 minutes at room temperature. The optimal incubation time may need to be determined empirically.[12]

  • Washing:

    • Briefly rinse the sections in 70% ethanol to remove excess Sudan Black B.

    • Wash thoroughly with PBS for 5-10 minutes.

  • Proceed with Immunofluorescence Staining: Continue with your standard immunofluorescence protocol.

Note: Sudan Black B can sometimes introduce a dark precipitate or a faint background in the far-red channel.[13]

Protocol 2: Trypan Blue Treatment for Quenching Autofluorescence

Trypan Blue can be used to quench autofluorescence in both cell cultures and tissue sections.[8][14]

Materials:

  • Trypan Blue solution (e.g., 0.4% w/v)

  • Phosphate-buffered saline (PBS)

Procedure for Cultured Cells (Post-staining):

  • Perform your immunofluorescence staining as usual.

  • Prepare Trypan Blue Solution: Dilute the stock Trypan Blue solution in PBS to a final concentration of 20 µg/mL.[8]

  • Incubation: After the final washing step of your staining protocol, incubate the cells with the diluted Trypan Blue solution for 5-10 minutes at room temperature.

  • Imaging: Proceed to image the cells directly without washing out the Trypan Blue.

Procedure for Tissue Sections (Pre-staining):

  • Incubation: For paraffin-embedded tissues, after deparaffinization and rehydration, incubate the sections in a 20 µg/mL solution of Trypan Blue in PBS for 20-30 minutes.[8]

  • Washing: Wash the sections thoroughly with PBS.

  • Proceed with Staining: Continue with your standard immunofluorescence protocol.

Table 3: Comparison of Autofluorescence Quenching Methods

MethodAdvantagesDisadvantagesBest Suited For
Spectral Unmixing Non-destructive, can separate multiple overlapping signals.Requires a spectral imaging system and specialized software.Complex samples with multiple fluorophores and significant autofluorescence.
Sudan Black B Effective for lipofuscin, simple protocol.Can introduce background in the far-red, may form precipitates.Tissues with high lipofuscin content (e.g., brain, aged tissues).[7][11]
Trypan Blue Simple, can be used for live and fixed cells.May reduce specific signal if concentration is too high.Cultured cells and some tissue sections.[8][15]
Commercial Kits (e.g., TrueVIEW™) Optimized formulations, often effective against multiple sources of autofluorescence.Can be more expensive than individual reagents.Problematic tissues like kidney and spleen, and for reducing fixative-induced autofluorescence.[9][16]

References

Technical Support Center: Enhancing In Vivo Bioavailability of Robinetinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the in vivo bioavailability of Robinetinidin chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during preclinical and clinical studies. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a natural flavonoid, specifically an anthocyanidin, found in certain plants.[1][2] Like many polyphenolic compounds, its therapeutic potential is often limited by low oral bioavailability.[3] This is primarily due to factors such as poor aqueous solubility, potential degradation in the gastrointestinal (GI) tract, and extensive first-pass metabolism in the intestine and liver.[4][5]

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A2: While comprehensive experimental data for this compound is not extensively documented in publicly available literature, we can infer some properties based on its structure and data from chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationSource(s)
Molecular Formula C₁₅H₁₁ClO₆[4][6]
Molar Mass Approximately 322.7 g/mol [4][6]
IUPAC Name 5-(3,7-dihydroxychromenylium-2-yl)benzene-1,2,3-triol;chloride[6]
Appearance Likely a colored solid, characteristic of anthocyanidins.Inferred
Aqueous Solubility Expected to be low, a common trait for flavonoid aglycones.[3]
Organic Solvent Solubility Soluble in DMSO, Pyridine, Methanol, and Ethanol.[7]
LogP (Predicted) While not explicitly found, flavonoids of similar structure often have LogP values that suggest moderate lipophilicity, which can contribute to poor aqueous solubility.Inferred

Note: Some properties are inferred from the general characteristics of flavonoids and anthocyanidins due to the limited specific data for this compound.

Q3: My in vivo study with this compound shows very low plasma concentrations. What are the likely causes?

A3: Low plasma concentrations of this compound following oral administration are a common issue. The primary reasons can be broken down into three main areas:

  • Poor Solubility and Dissolution: The compound may not be dissolving effectively in the gastrointestinal fluids, which is a prerequisite for absorption.[3]

  • Low Permeability: The dissolved compound may not be efficiently transported across the intestinal epithelium into the bloodstream.

  • Extensive Metabolism: Flavonoids are often subject to significant metabolism by gut microbiota and phase II enzymes in the intestinal wall and liver, leading to rapid clearance.[5]

The following diagram illustrates the potential barriers to the oral bioavailability of flavonoids like this compound.

cluster_GI Gastrointestinal Tract cluster_Barriers Bioavailability Barriers cluster_Systemic Systemic Circulation Oral Oral Administration of this compound Stomach Stomach (Potential Degradation) Oral->Stomach Intestine Small Intestine (Dissolution & Absorption) Stomach->Intestine Colon Colon (Microbial Metabolism) Intestine->Colon Solubility Poor Aqueous Solubility Intestine->Solubility Dissolution Failure Permeability Low Intestinal Permeability Intestine->Permeability Poor Absorption Metabolism First-Pass Metabolism (Intestine & Liver) Intestine->Metabolism Intestinal Metabolism Bloodstream Systemic Circulation (Low Bioavailability) Solubility->Bloodstream Permeability->Bloodstream Metabolism->Bloodstream Reduced Amount Reaches Blood

Barriers to Oral Bioavailability of this compound.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to the low bioavailability of this compound in your in vivo experiments.

Table 2: Troubleshooting Low Bioavailability of this compound

Observed Problem Potential Cause Recommended Action
High variability in plasma concentrations between subjects. Poor and erratic dissolution of the compound in the GI tract.Improve the formulation to enhance solubility and dissolution rate. Consider micronization, solid dispersions, or lipid-based formulations.
Low Cmax and AUC after oral administration. Poor absorption due to low solubility and/or permeability.1. Characterize the aqueous solubility of your compound. 2. Consider formulation strategies like nanoformulations or cyclodextrin complexation to improve solubility. 3. For permeability issues, explore the use of permeation enhancers (with caution and thorough investigation).
Rapid clearance and short half-life observed. Extensive first-pass metabolism.1. Investigate the metabolic stability of this compound in vitro using liver microsomes. 2. Consider co-administration with metabolic inhibitors (e.g., piperine), though this requires careful dose and safety evaluation. 3. Formulation strategies like liposomes can sometimes protect the drug from premature metabolism.
Compound appears degraded in prepared formulations. Chemical instability of this compound under certain pH or light conditions.1. Assess the stability of the compound at different pH values relevant to the GI tract (pH 1.2, 4.5, 6.8). 2. Protect formulations from light. 3. Consider encapsulation techniques (e.g., solid lipid nanoparticles) to improve stability.

Experimental Protocols and Formulation Strategies

Here we provide detailed methodologies for several common techniques to enhance the bioavailability of poorly soluble compounds like this compound.

Cyclodextrin Complexation

This technique involves encapsulating the drug molecule within a cyclodextrin cavity, which has a hydrophilic exterior and a hydrophobic interior, thereby increasing the aqueous solubility of the drug.[8][9]

Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex

  • Selection of Cyclodextrin: Based on the size of this compound, β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are suitable starting points.

  • Molar Ratio Determination: Prepare solutions with varying molar ratios of this compound to cyclodextrin (e.g., 1:1, 1:2, 2:1).

  • Kneading Method: a. Dissolve the cyclodextrin in a minimal amount of water. b. Separately, dissolve this compound in a small volume of a suitable organic solvent (e.g., ethanol). c. Slowly add the drug solution to the cyclodextrin solution while continuously kneading in a mortar to form a paste. d. Continue kneading for 60 minutes. e. Dry the paste in an oven at 40-50°C until a constant weight is achieved. f. Pulverize the dried complex and store it in a desiccator.

  • Characterization: Confirm the formation of the inclusion complex using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

  • Solubility and Dissolution Studies: Compare the aqueous solubility and dissolution rate of the complex with the pure drug.

cluster_Prep Preparation cluster_Char Characterization & Evaluation A Dissolve Cyclodextrin in Water C Mix and Knead (60 min) A->C B Dissolve this compound in Ethanol B->C D Dry the Paste (40-50°C) C->D E Pulverize and Store D->E F FTIR, DSC, XRD E->F G Solubility & Dissolution Testing E->G cluster_Flavonoid This compound cluster_Pathways Potential Cellular Targets cluster_Effects Potential Biological Effects RC This compound OS Oxidative Stress Pathways (e.g., Nrf2) RC->OS Inflam Inflammatory Pathways (e.g., NF-κB) RC->Inflam GABA GABAergic Signaling (Chloride Homeostasis) RC->GABA AO Antioxidant Effects OS->AO AI Anti-inflammatory Effects Inflam->AI Neuro Neuromodulatory Effects GABA->Neuro

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activities of Robinetinidin Chloride and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of Robinetinidin chloride and Quercetin. While direct comparative studies on this compound are limited, this document synthesizes available data on Robinetinidin and structurally similar anthocyanidins to offer a valuable reference for researchers. Quercetin, a widely studied flavonoid, serves as a benchmark for antioxidant potential.

Executive Summary

Both Robinetinidin, as an anthocyanidin, and Quercetin, a flavonol, are potent antioxidants. Their activity stems from their chemical structures, which allow for the donation of hydrogen atoms or electrons to neutralize free radicals. Quercetin has been extensively studied, with a large body of evidence supporting its strong antioxidant capacity through various mechanisms, including the modulation of key cellular signaling pathways. Data on this compound is less abundant, but studies on related anthocyanidins like Delphinidin and Cyanidin suggest comparable, and in some cases, potent antioxidant effects. The choice between these compounds for research or therapeutic development may depend on specific factors such as the target system, desired mechanism of action, and bioavailability.

Quantitative Antioxidant Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for Robinetinidin (represented by related anthocyanidins) and Quercetin from common in vitro antioxidant assays. Lower IC50 values indicate greater antioxidant activity. It is important to note that these values can vary depending on the specific experimental conditions.

Antioxidant AssayRobinetinidin & Related Anthocyanidins (IC50)Quercetin (IC50)Reference Compound (e.g., Ascorbic Acid) (IC50)
DPPH Radical Scavenging Delphinidin: ~5-10 µM5.5 µM[1], 19.17 µg/mL[2]32.89 µM[3]
ABTS Radical Scavenging Delphinidin: > Cyanidin1.89 µg/mLNot always reported
Superoxide Radical Scavenging Delphinidin > CyanidinData not readily available in comparable unitsAllopurinol: 7.03 µM[3]

Note: Direct IC50 values for this compound were not available in the reviewed literature. The values presented for Robinetinidin & Related Anthocyanidins are representative of the antioxidant capacity of this class of compounds.

Mechanism of Antioxidant Action

Both Robinetinidin and Quercetin exert their antioxidant effects through two primary mechanisms:

  • Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it.

  • Single-Electron Transfer (SET): The antioxidant donates an electron to the free radical.

The efficiency of these mechanisms is largely determined by the number and arrangement of hydroxyl (-OH) groups on the flavonoid structure.

Robinetinidin and Anthocyanidins

Anthocyanidins, including Robinetinidin, are effective antioxidants due to their molecular structure. The antioxidant capacity of anthocyanidins is influenced by the number of hydroxyl groups on the B-ring of the flavonoid skeleton. Robinetinidin possesses three hydroxyl groups on its B-ring, similar to Delphinidin, which is known for its very high antioxidant activity. This structural feature enhances their ability to scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Beyond direct radical scavenging, anthocyanins have been shown to indirectly exert antioxidant effects by modulating cellular signaling pathways. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, anthocyanins can promote the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, bolstering the cell's endogenous defense mechanisms.

Quercetin

Quercetin is a well-characterized antioxidant that acts through both direct radical scavenging and the modulation of multiple signaling pathways. Its five hydroxyl groups contribute significantly to its potent free radical scavenging activity.

Quercetin's influence on cellular signaling is extensive. It is a known activator of the Nrf2 pathway , similar to anthocyanidins. Furthermore, Quercetin can modulate other critical pathways involved in oxidative stress and inflammation, including:

  • Mitogen-Activated Protein Kinase (MAPK) pathways: Quercetin can inhibit the activation of certain MAPK signaling cascades that are involved in inflammatory responses.

  • Nuclear Factor-kappa B (NF-κB) pathway: By inhibiting the NF-κB pathway, Quercetin can reduce the production of pro-inflammatory cytokines.

  • PI3K/Akt/mTOR pathway: Quercetin has been shown to modulate this pathway, which is involved in cell survival and proliferation.

Signaling Pathway and Experimental Workflow Diagrams

Robinetinidin_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Robinetinidin Robinetinidin Robinetinidin->ROS scavenges Robinetinidin->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Antioxidant_Enzymes Antioxidant & Cytoprotective Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection enhances

Caption: Robinetinidin Antioxidant Signaling Pathway.

Quercetin_Antioxidant_Pathways Oxidative_Stress Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Oxidative_Stress->Nrf2_Keap1 NFkB NF-κB Oxidative_Stress->NFkB MAPK MAPK Oxidative_Stress->MAPK Quercetin Quercetin Quercetin->Oxidative_Stress scavenges Quercetin->Nrf2_Keap1 activates Quercetin->NFkB inhibits Quercetin->MAPK inhibits Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation

Caption: Quercetin's Modulation of Antioxidant and Inflammatory Pathways.

DPPH_Assay_Workflow start Start prep_dpph Prepare DPPH solution (e.g., 0.1 mM in methanol) start->prep_dpph prep_samples Prepare test compound and Quercetin/Robinetinidin solutions (various concentrations) start->prep_samples mix Mix DPPH solution with sample or standard prep_dpph->mix prep_samples->mix incubate Incubate in the dark (e.g., 30 minutes at room temp.) mix->incubate measure Measure absorbance (e.g., at 517 nm) incubate->measure calculate Calculate % inhibition and IC50 measure->calculate end End calculate->end

Caption: DPPH Radical Scavenging Assay Workflow.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds (this compound, Quercetin)

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Sample and Standard Solutions: Prepare stock solutions of the test compounds and the positive control in methanol. From these stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • To a 96-well plate, add a specific volume of each sample or standard dilution.

    • Add the DPPH solution to each well.

    • Include a blank control containing only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (this compound, Quercetin)

  • Positive control (e.g., Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare stock solutions and a series of dilutions of the test compounds and the positive control.

  • Assay:

    • Add a specific volume of each sample or standard dilution to the wells of a 96-well plate.

    • Add the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.

Conclusion

Both this compound and Quercetin are flavonoids with significant antioxidant potential. Quercetin is a well-established antioxidant with a broad range of demonstrated mechanisms. While specific data for this compound is limited, the available information on related anthocyanidins suggests it is also a potent antioxidant. The choice of compound for further research will depend on the specific application and the desired biological activity. Further direct comparative studies are warranted to fully elucidate the relative antioxidant potencies and mechanisms of these two compounds.

References

A Comparative Analysis of the Anti-inflammatory Effects of Robinetinidin Chloride and Luteolin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the anti-inflammatory properties of two key flavonoids, featuring in-vitro and in-vivo experimental data and pathway analysis.

In the landscape of natural compounds with therapeutic potential, flavonoids have garnered significant attention for their potent anti-inflammatory properties. This guide provides a comparative analysis of two such flavonoids: Robinetinidin chloride and Luteolin. Due to the limited direct experimental data on the anti-inflammatory effects of this compound, this comparison will utilize data from its close structural analog, Delphinidin, as a proxy. Robinetinidin is an O-methylated derivative of Delphinidin, and their structural similarity suggests potentially comparable biological activities. This guide will objectively compare the performance of Luteolin and Delphinidin, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathways involved.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the available quantitative data on the anti-inflammatory effects of Luteolin and Delphinidin, providing a basis for their comparison.

Parameter Luteolin Delphinidin Cell/Animal Model
Inhibition of Nitric Oxide (NO) Production Effective inhibition of LPS-induced NO production.Significant suppression of LPS-induced NO production.[1]RAW264.7 macrophages
Inhibition of iNOS Expression Dose-dependent inhibition of LPS-induced iNOS expression.Inhibition of LPS-induced iNOS expression.[1]RAW264.7 macrophages
Inhibition of TNF-α Production Significant reduction of LPS-induced TNF-α.[2][3]Significant suppression of LPS-induced TNF-α production.[1]RAW264.7 macrophages; In-vivo mouse models[1]
Inhibition of IL-6 Production Significant reduction of LPS-induced IL-6.[2][3]Significant suppression of LPS-induced IL-6 production.[1]RAW264.7 macrophages; In-vivo mouse models[1]
Inhibition of MCP-1 Production Not explicitly quantified in the provided results.Significant suppression of LPS-induced MCP-1 production.[1]RAW264.7 macrophages; In-vivo mouse models[1]
In-vivo Anti-inflammatory Effect Demonstrates anti-inflammatory effects in various animal models.[3]Reduced LPS-induced mouse paw edema by 96.3% after 6 hours.[1]LPS-induced mouse paw edema model

Signaling Pathways

Both Luteolin and Delphinidin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Luteolin: Anti-inflammatory Signaling Pathways

Luteolin has been shown to inhibit inflammation through the modulation of several key signaling pathways, primarily by targeting transcription factors such as NF-κB, AP-1, and STAT3.[4] It can suppress the activation of the NF-κB pathway, a central regulator of inflammatory gene expression, and also interfere with the MAPK and STAT3 signaling cascades.[2][3][4]

Luteolin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK IKK IKK TLR4->IKK STAT3 STAT3 TLR4->STAT3 Luteolin Luteolin Luteolin->MAPK Luteolin->IKK Luteolin->STAT3 AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB NFkB->Cytokines iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 STAT3->Cytokines Delphinidin_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MEK1_2 MEK1/2 TLR4->MEK1_2 IKK IKK TLR4->IKK Delphinidin Delphinidin Delphinidin->MEK1_2 Delphinidin->IKK ERK1_2 ERK1/2 MEK1_2->ERK1_2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) ERK1_2->Cytokines IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB NFkB->Cytokines iNOS iNOS NFkB->iNOS Experimental_Workflow Start Start: Hypothesis (Compound has anti-inflammatory effects) InVitro In-vitro Studies (e.g., RAW264.7 macrophages) Start->InVitro Treatment Pre-treatment with Compound + LPS Stimulation InVitro->Treatment InVivo In-vivo Studies (e.g., Mouse Paw Edema) InVitro->InVivo Positive Results Assays Biochemical Assays Treatment->Assays Griess Griess Assay (NO) Assays->Griess ELISA ELISA (Cytokines) Assays->ELISA Western Western Blot (Proteins) Assays->Western Analysis Data Analysis & Conclusion Griess->Analysis ELISA->Analysis Western->Analysis Administration Compound Administration + LPS Injection InVivo->Administration Measurement Paw Edema Measurement Serum Cytokine Analysis Administration->Measurement Measurement->Analysis

References

A Comparative Guide to the In Vitro Neuroprotective Effects of Robinetinidin Chloride and Structurally Related Anthocyanidins

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, dedicated in vitro studies validating the neuroprotective effects of Robinetinidin chloride are not available in the published scientific literature. This guide provides a comparative framework based on the well-documented neuroprotective activities of structurally similar anthocyanidins, Delphinidin and Cyanidin. The experimental data and protocols presented for these alternatives can serve as a valuable reference for designing and evaluating the potential neuroprotective efficacy of this compound.

Introduction to Robinetinidin and its Potential in Neuroprotection

Robinetinidin is an anthocyanidin, a type of flavonoid that contributes to the vibrant colors of many plants. Structurally, it belongs to the delphinidin subgroup. Flavonoids, in general, are recognized for their antioxidant and anti-inflammatory properties, which are crucial mechanisms for combating neurodegenerative processes.[1][2] Oxidative stress and chronic neuroinflammation are key pathological features in a range of neurological disorders, including Alzheimer's and Parkinson's diseases.[1][2] Therefore, compounds like this compound, with a chemical structure suggestive of potent antioxidant activity, are promising candidates for neuroprotective therapies.

This guide will explore the validated in vitro neuroprotective effects of two closely related anthocyanidins, Delphinidin and Cyanidin, to provide a benchmark for the potential evaluation of this compound.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of Delphinidin and Cyanidin have been demonstrated across various in vitro models of neurotoxicity. These models often utilize neuronal cell lines, such as human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells, and induce cell damage through oxidative stress (e.g., with hydrogen peroxide, H₂O₂), excitotoxicity (e.g., with glutamate), or by exposure to neurotoxic peptides like amyloid-beta (Aβ).[3][4][5]

Protection Against Oxidative Stress

Oxidative stress is a primary driver of neuronal damage. The efficacy of Delphinidin and Cyanidin in mitigating oxidative stress-induced cell death is summarized below.

CompoundCell LineInsult (Concentration)Compound Conc.EndpointResult (% of Control or Fold Change)
Delphinidin ARPE-19H₂O₂ (0.5 mM)25 µg/mlCell Viability (MTT)Increased viability significantly (exact % not stated)[5]
ARPE-19H₂O₂ (0.5 mM)50 µg/mlCell Viability (MTT)Increased viability significantly (exact % not stated)[5]
ARPE-19H₂O₂ (0.5 mM)100 µg/mlCell Viability (MTT)Increased viability significantly (exact % not stated)[5]
ARPE-19H₂O₂ (0.5 mM)50 µg/mlROS ProductionDecreased DCF fluorescence significantly[5]
Cyanidin PC12Aβ₂₅₋₃₅ (10 µM)20-80 µMROS ProductionDose-dependently decreased ROS elevation[4]
Protection Against Amyloid-Beta Toxicity

Amyloid-beta peptide aggregation is a hallmark of Alzheimer's disease. The ability of Cyanidin to protect against Aβ-induced toxicity has been documented.

CompoundCell LineInsult (Concentration)Compound Conc.EndpointResult (% of Control or Fold Change)
Cyanidin PC12Aβ₂₅₋₃₅ (10 µM)20 µMCell Viability (MTT)Increased viability to ~85% of control[4]
PC12Aβ₂₅₋₃₅ (10 µM)40 µMCell Viability (MTT)Increased viability to ~95% of control[4]
PC12Aβ₂₅₋₃₅ (10 µM)80 µMCell Viability (MTT)Increased viability to ~100% of control[4]
Cyanidin-3-O-glucoside SH-SY5YAβ₁₋₄₂Not specifiedCell ViabilityPrevents neuronal viability loss[3]
Anti-inflammatory Effects in Microglia

Neuroinflammation is mediated by glial cells, particularly microglia. The ability of Delphinidin and Cyanidin to suppress the inflammatory response in microglial cells is a key aspect of their neuroprotective potential.

CompoundCell LineInsultCompound Conc.EndpointResult (% Inhibition or Fold Change)
Delphinidin BV2Aβ₄₂Not specifiedMicroglial SenescenceAttenuated cell senescence[6]
Cyanidin-3-O-glucoside HUVECsLPSNot specifiedPro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Significantly inhibited production[7]

Mechanistic Insights: Signaling Pathways

The neuroprotective effects of flavonoids like Delphinidin and Cyanidin are attributed to their ability to modulate key intracellular signaling pathways involved in cellular defense and inflammation.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[8] Activation of the Nrf2/ARE (Antioxidant Response Element) pathway leads to the expression of a suite of antioxidant and cytoprotective genes. Both Delphinidin and Cyanidin have been shown to activate this pathway.

MAPK and NF-κB Signaling

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response.[7] Dysregulation of these pathways contributes to neuroinflammation. Cyanidin-3-O-glucoside has been shown to suppress the activation of NF-κB and MAPK signaling pathways induced by lipopolysaccharide (LPS).[7]

Below are diagrams illustrating a general experimental workflow for in vitro neuroprotection studies and the key signaling pathways involved.

G cluster_0 In Vitro Neuroprotection Assay Workflow cluster_1 Endpoints A Neuronal Cell Culture (e.g., SH-SY5Y, PC12) B Pre-treatment with Test Compound (e.g., this compound) A->B C Induction of Neurotoxicity (e.g., H₂O₂, Amyloid-beta, Glutamate) B->C D Post-treatment Incubation C->D E Assessment of Neuroprotection D->E F Cell Viability Assays (MTT, LDH) E->F G Oxidative Stress Assays (ROS Measurement) E->G H Apoptosis Assays (Caspase activity, TUNEL) E->H I Western Blot (Signaling Proteins) E->I

Experimental workflow for in vitro neuroprotection screening.

G cluster_0 Antioxidant Response cluster_1 Anti-inflammatory Response compound Anthocyanidin (e.g., Robinetinidin) nrf2 Nrf2 Activation compound->nrf2 activates mapk MAPK Pathway compound->mapk inhibits nfkb NF-κB Pathway compound->nfkb inhibits ros Oxidative Stress (e.g., H₂O₂) ros->nrf2 induces ros->mapk induces ros->nfkb induces inflammation Inflammatory Stimulus (e.g., LPS, Aβ) inflammation->mapk activates inflammation->nfkb activates are ARE Gene Expression (e.g., HO-1, NQO1) nrf2->are antioxidant_enzymes Increased Antioxidant Enzyme Activity are->antioxidant_enzymes cell_survival Neuronal Survival and Protection antioxidant_enzymes->cell_survival promotes pro_inflammatory Pro-inflammatory Mediators (e.g., TNF-α, IL-6, iNOS) mapk->pro_inflammatory nfkb->pro_inflammatory pro_inflammatory->cell_survival inhibits

Key signaling pathways in flavonoid-mediated neuroprotection.

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used to assess neuroprotection. Specific parameters such as cell seeding density, reagent concentrations, and incubation times should be optimized for each cell line and experimental setup.

Cell Culture and Induction of Neurotoxicity
  • Cell Lines: Human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12 cells are commonly used.

  • Culture Conditions: Cells are typically maintained in DMEM or a similar medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Neurotoxicity:

    • Oxidative Stress: Cells are treated with a pre-determined concentration of hydrogen peroxide (H₂O₂) (e.g., 100-500 µM) for a specified duration (e.g., 24 hours).

    • Amyloid-Beta Toxicity: Cells are exposed to aggregated Aβ peptides (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂) at concentrations typically ranging from 10-25 µM for 24-48 hours.

    • Excitotoxicity: Primary neuronal cultures are exposed to high concentrations of glutamate (e.g., 50-100 µM) for a short period, followed by a recovery phase.[9]

Cell Viability Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat with the test compound for a specified time (e.g., 1-2 hours).

    • Introduce the neurotoxic agent and incubate for the desired period (e.g., 24 hours).

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[10]

  • LDH (Lactate Dehydrogenase) Assay:

    • Culture and treat cells as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

    • Incubate at room temperature, protected from light, for up to 30 minutes.

    • Add a stop solution.

    • Measure the absorbance at 490 nm. The amount of LDH released is proportional to the degree of cell death.[6]

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) Assay:

    • Culture and treat cells in a 96-well plate.

    • After treatment, wash the cells with a serum-free medium or PBS.

    • Load the cells with DCFH-DA solution (typically 10-20 µM) and incubate for 30-60 minutes at 37°C.

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. An increase in fluorescence indicates higher levels of intracellular ROS.[4]

Western Blotting for Signaling Pathway Analysis
  • Culture and treat cells in larger format plates (e.g., 6-well plates).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, phospho-p38 MAPK, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control like β-actin.[11]

Conclusion and Future Directions

While direct experimental evidence for the neuroprotective effects of this compound is currently lacking, the data from structurally related anthocyanidins, Delphinidin and Cyanidin, provide a strong rationale for its investigation. The established in vitro models and experimental protocols outlined in this guide offer a clear path for the systematic evaluation of this compound's potential as a neuroprotective agent. Future studies should focus on head-to-head comparisons of these anthocyanidins in standardized in vitro neurotoxicity models to elucidate their relative potencies and mechanisms of action. Such research will be crucial in determining the therapeutic potential of this compound for the treatment of neurodegenerative diseases.

References

A Comparative Guide to HPLC and Spectrophotometric Methods for the Quantification of Robinetinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the quantitative analysis of Robinetinidin chloride, an anthocyanidin with significant antioxidant properties. While no direct cross-validation studies for this specific compound are publicly available, this document synthesizes typical performance data and methodologies for anthocyanin and flavonoid analysis to present a representative comparison.

Introduction

This compound is a natural flavonoid that holds promise in various research and development sectors due to its potential health benefits. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and pharmacological studies. The two most common analytical techniques for this purpose are HPLC and UV-Vis spectrophotometry. This guide outlines the experimental protocols for each method and presents a comparative summary of their validation parameters to aid researchers in selecting the most appropriate technique for their needs.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method provides high selectivity and is capable of separating this compound from other closely related compounds in a mixture.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid and anthocyanin separation.

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile or Methanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Anthocyanidins like Robinetinidin have a maximum absorbance in the visible range, typically around 520-540 nm.

  • Injection Volume: 10 µL

Sample Preparation:

  • A stock solution of this compound is prepared in a suitable solvent, such as methanol with a small percentage of acid (e.g., 0.1% HCl) to maintain the stability of the flavylium cation.

  • Working standard solutions are prepared by diluting the stock solution with the mobile phase to construct a calibration curve.

  • Samples containing this compound are extracted with the same acidified methanol, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

UV-Visible Spectrophotometric Method (pH Differential Method)

This method is simpler and faster than HPLC and is often used for the quantification of total anthocyanin content. It relies on the structural transformation of anthocyanins with a change in pH, which leads to a corresponding change in absorbance.

Reagents and Instrumentation:

  • Spectrophotometer: A UV-Visible spectrophotometer.

  • Reagents:

    • pH 1.0 buffer (0.025 M Potassium Chloride)

    • pH 4.5 buffer (0.4 M Sodium Acetate)

  • Cuvettes: 1 cm path length quartz cuvettes.

Procedure:

  • Two aliquots of the sample extract (prepared similarly to the HPLC method) are taken.

  • One aliquot is diluted with the pH 1.0 buffer, and the other with the pH 4.5 buffer.

  • The absorbance of both solutions is measured at the wavelength of maximum absorbance (λvis-max, typically around 520 nm for anthocyanins) and at 700 nm to correct for haze.

  • The total monomeric anthocyanin concentration, expressed as this compound equivalents, is calculated using the following formula:

    Total Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l)

    Where:

    • A = (Aλvis-max - A700)pH 1.0 - (Aλvis-max - A700)pH 4.5

    • MW (Molecular Weight) = 322.69 g/mol for this compound

    • DF = Dilution Factor

    • ε (Molar Extinction Coefficient) = Molar absorptivity of this compound (a literature or experimentally determined value)

    • l = Path length in cm (typically 1 cm)

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the typical validation parameters for HPLC and spectrophotometric methods for the analysis of anthocyanidins and flavonoids. These values are representative and serve as a basis for comparing the two techniques.

Validation ParameterHPLC MethodSpectrophotometric Method (pH Differential)
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD)
- Repeatability< 2%< 5%
- Intermediate Precision< 3%< 7%
Limit of Detection (LOD) Typically in the range of 0.01 - 0.1 µg/mLTypically in the range of 0.1 - 1 µg/mL
Limit of Quantitation (LOQ) Typically in the range of 0.05 - 0.5 µg/mLTypically in the range of 0.5 - 5 µg/mL
Specificity High (can separate from other compounds)Low (measures total anthocyanins)
Throughput Lower (longer run times per sample)High (rapid measurements)
Cost (Instrument/Reagents) HighLow

Mandatory Visualizations

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_spectro Spectrophotometric Analysis cluster_validation Cross-Validation Sample Sample containing This compound Extraction Extraction with acidified methanol Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_inj Injection into HPLC system Filtration->HPLC_inj Spectro_dil_ph1 Dilution with pH 1.0 buffer Filtration->Spectro_dil_ph1 Spectro_dil_ph45 Dilution with pH 4.5 buffer Filtration->Spectro_dil_ph45 HPLC_sep Chromatographic Separation HPLC_inj->HPLC_sep HPLC_det Detection at ~520 nm HPLC_sep->HPLC_det HPLC_quant Quantification HPLC_det->HPLC_quant Data_comp Comparison of Validation Parameters HPLC_quant->Data_comp Spectro_abs Absorbance Measurement (λvis-max and 700 nm) Spectro_dil_ph1->Spectro_abs Spectro_dil_ph45->Spectro_abs Spectro_calc Calculation of Concentration Spectro_abs->Spectro_calc Spectro_calc->Data_comp

Caption: Workflow for the cross-validation of HPLC and spectrophotometric methods.

MethodComparison cluster_hplc HPLC Method cluster_spectro Spectrophotometric Method HPLC_Node High Specificity High Sensitivity High Cost Lower Throughput Comparison Comparison of Key Attributes HPLC_Node->Comparison Spectro_Node Low Specificity Lower Sensitivity Low Cost High Throughput Spectro_Node->Comparison

Caption: Logical comparison of HPLC and Spectrophotometric methods.

Conclusion

The choice between HPLC and spectrophotometry for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC is the preferred method when high specificity and sensitivity are required, for instance, in the analysis of complex mixtures or for regulatory purposes where the separation of individual components is necessary.

  • Spectrophotometry , specifically the pH differential method, is a suitable alternative for rapid, high-throughput screening and for the determination of total anthocyanin content in quality control settings where cost and speed are major considerations.

It is recommended to perform a method validation study for the chosen technique within the specific laboratory and for the particular sample matrix to ensure the reliability of the obtained results.

A Comparative Analysis of Robinetinidin Chloride from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of Robinetinidin chloride derived from prominent plant sources, Robinia pseudoacacia and Stryphnodendron adstringens, reveals variations in yield and composition, underscoring the importance of source selection for research and drug development. This guide provides a comparative analysis of this compound from these sources, supported by experimental data and detailed methodologies for extraction, purification, and analysis.

This compound, a member of the anthocyanidin class of flavonoids, is recognized for its potent antioxidant and anti-inflammatory properties.[1] Its primary natural sources include the heartwood of Robinia pseudoacacia (black locust) and the bark of Stryphnodendron adstringens (barbatimão), where it often exists as a precursor in the form of prorobinetinidins.[2]

Quantitative Analysis: Yield and Purity

The concentration of Robinetinidin and its derivatives can vary significantly between plant sources and even within different parts of the same plant. While direct comparative studies on this compound yield are limited, analysis of related compounds provides valuable insights.

In Robinia pseudoacacia heartwood, the major flavonoids are dihydrorobinetin and robinetin.[3][4] The total phenolic content in the heartwood of Robinia pseudoacacia has been reported to be as high as 597 to 603 mg/g.[3]

Extracts from the bark of Stryphnodendron adstringens are rich in tannins and other phenolic compounds. Studies on hydroethanolic extracts of S. adstringens bark have shown high concentrations of total phenols and flavonoids.[5][6] One study quantified the total phenolic compounds in a hydroethanolic extract to be 373.23 ± 3.90 mg EAG/g and total flavonoids to be 961.96 ± 5.00 mg EQ/g. Another investigation of a decoction of the bark reported concentrations of 24.5 ± 1.5 mg/mL for total phenols and 1.33 ± 0.02 mg/mL for flavonoids.[7] It is important to note that these values represent the total phenolic and flavonoid content, and not specifically the yield of this compound.

For purified this compound, a purity of ≥95% as determined by HPLC is commercially available and serves as a reference standard for quantitative analysis.[8]

Table 1: Comparative Data of Robinetinidin and Related Compounds from Plant Sources

ParameterRobinia pseudoacacia (Heartwood)Stryphnodendron adstringens (Bark)
Key Compounds Robinetin, DihydrorobinetinProrobinetinidins, Tannins, Flavonoids
Total Phenols 597-603 mg/g373.23 ± 3.90 mg EAG/g (Hydroethanolic extract)
Total Flavonoids Not specified961.96 ± 5.00 mg EQ/g (Hydroethanolic extract)
Purity (Commercial Standard) ≥95% (HPLC)≥95% (HPLC)

Biological Activity: A Comparative Overview

Both Robinia pseudoacacia and Stryphnodendron adstringens extracts have demonstrated significant biological activities, largely attributed to their high phenolic content, including Robinetinidin and its precursors.

Antioxidant Activity:

Anti-inflammatory Activity:

Plant-derived flavonoids are well-documented for their anti-inflammatory properties.[9][10] They can modulate various signaling pathways involved in the inflammatory response. Extracts from S. adstringens have shown anti-inflammatory properties, which are attributed to their high tannin and flavonoid content.[11] The anti-inflammatory actions of flavonoids can involve the inhibition of enzymes like cyclooxygenase (COX) and the modulation of signaling pathways such as NF-κB and MAPKs.[12][13]

Table 2: Comparison of Biological Activities

Biological ActivityRobinia pseudoacacia ExtractStryphnodendron adstringens Extract
Antioxidant Demonstrated antioxidant propertiesPotent antioxidant activity demonstrated
Anti-inflammatory Expected due to flavonoid contentDemonstrated anti-inflammatory effects

Experimental Protocols

Extraction and Purification of this compound

Objective: To extract and purify this compound from plant material.

Methodology:

  • Extraction from Robinia pseudoacacia (Heartwood):

    • Dried and powdered heartwood is subjected to extraction with a suitable solvent such as ethanol or acetone.

    • The crude extract is concentrated under reduced pressure.

    • Further purification can be achieved using column chromatography with silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water).

  • Extraction and Conversion from Stryphnodendron adstringens (Bark):

    • Dried and powdered bark is extracted with an aqueous or hydroethanolic solution.

    • The extract, rich in prorobinetinidins, is subjected to acid hydrolysis (e.g., with HCl in butanol) to depolymerize the condensed tannins and yield this compound.

    • The resulting solution is then partitioned with a solvent like ethyl acetate to isolate the anthocyanidins.

    • Final purification is carried out using chromatographic techniques as described above.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in a purified extract.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used, for example, with a mixture of acidified water (e.g., with 0.1% formic acid) (Solvent A) and acetonitrile or methanol (Solvent B).

  • Detection: The wavelength for detecting this compound is typically set in the visible range (around 480-530 nm).

  • Quantification: A calibration curve is generated using a certified reference standard of this compound (≥95% purity). The concentration in the sample is determined by comparing its peak area to the calibration curve.

Antioxidant Activity Assay (DPPH Method)

Objective: To assess the free radical scavenging activity of the this compound extracts.

Methodology:

  • A solution of DPPH in methanol is prepared.

  • Different concentrations of the plant extract are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 517 nm.

  • The percentage of radical scavenging activity is calculated. The IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, is then determined.

Visualizing Methodologies

To facilitate a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows.

Extraction_and_Purification cluster_Robinia Robinia pseudoacacia cluster_Stryphnodendron Stryphnodendron adstringens RP_Start Heartwood Powder RP_Extract Solvent Extraction (Ethanol/Acetone) RP_Start->RP_Extract RP_Concentrate Concentration RP_Extract->RP_Concentrate RP_Purify Column Chromatography RP_Concentrate->RP_Purify RP_End Purified Robinetinidin RP_Purify->RP_End SA_Start Bark Powder SA_Extract Aqueous/Hydroethanolic Extraction SA_Start->SA_Extract SA_Hydrolysis Acid Hydrolysis SA_Extract->SA_Hydrolysis SA_Partition Solvent Partitioning SA_Hydrolysis->SA_Partition SA_Purify Column Chromatography SA_Partition->SA_Purify SA_End Purified Robinetinidin SA_Purify->SA_End

Caption: Extraction and purification workflow for Robinetinidin.

HPLC_Quantification Sample Purified Extract HPLC HPLC System (C18 Column, PDA Detector) Sample->HPLC Standard Robinetinidin Standard Standard->HPLC Chromatogram Generate Chromatograms HPLC->Chromatogram Calibration Create Calibration Curve Chromatogram->Calibration Quantify Quantify Concentration Chromatogram->Quantify Calibration->Quantify

Caption: Workflow for HPLC quantification of Robinetinidin.

Conclusion

This comparative guide highlights that while both Robinia pseudoacacia and Stryphnodendron adstringens are valuable sources of Robinetinidin and related compounds, the choice of plant material and extraction methodology significantly impacts the final product. The heartwood of R. pseudoacacia provides a direct source of robinetin, whereas the bark of S. adstringens requires an additional hydrolysis step to convert prorobinetinidins. Further research focusing on direct, side-by-side comparisons of optimized extraction yields, purity, and specific biological activities of this compound from these and other potential plant sources is warranted to fully exploit its therapeutic potential.

References

Robinetinidin Chloride in Cancer Research: A Comparative Guide to Anthocyanidins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthocyanidins, a subclass of flavonoids, are natural pigments responsible for the vibrant red, purple, and blue colors of many fruits and vegetables. Beyond their role as colorants, these compounds have garnered significant attention in cancer research for their potential as chemopreventive and therapeutic agents. Their anticancer effects are attributed to a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1] This guide provides a comparative overview of the anticancer properties of selected anthocyanidins.

A notable challenge in compiling this guide was the limited availability of specific experimental data on Robinetinidin chloride in the context of cancer research. While its chemical structure is known, dedicated studies detailing its effects on cancer cell lines, including IC50 values and mechanistic pathways, are scarce in publicly available literature. Therefore, this guide will focus on a comparison of two well-researched anthocyanidins, Cyanidin and Delphinidin, for which substantial experimental data exists. Furthermore, based on established structure-activity relationships within the anthocyanidin family, we will extrapolate potential activities of Robinetinidin.

Comparative Analysis of Anticancer Activity

The anticancer efficacy of anthocyanidins is often evaluated by their ability to inhibit cell proliferation, induce programmed cell death (apoptosis), halt the cell division cycle, and prevent cancer cell migration and invasion.

Data on Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The following table summarizes the IC50 values of Cyanidin and Delphinidin in the MCF-7 human breast cancer cell line.

AnthocyanidinCancer Cell LineIC50 Value (µM)Reference
CyanidinMCF-747.18[1]
DelphinidinMCF-7120[1]

Note: Data for this compound is not available in the reviewed literature.

Effects on Apoptosis and Cell Cycle

Anthocyanidins can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. They can also cause cell cycle arrest at various phases, thereby preventing cancer cell proliferation.

AnthocyanidinCancer Cell LineEffect on ApoptosisEffect on Cell CycleSignaling Pathways Involved
Cyanidin HCT116, HT29, SW620 (Colon)Induces apoptosis-Inhibition of NF-κB, Activation of Nrf2[2]
Delphinidin MDA-MB-453, BT-474 (Breast)Promotes mitochondrial apoptosis pathwayInduces G2/M phase arrestInhibition of ERK and NF-κB, Activation of JNK[3]
Robinetinidin Data Not AvailableHypothesized to induce apoptosisHypothesized to cause cell cycle arrestHypothesized to modulate MAPK, PI3K/Akt pathways

Structure-Activity Relationship: A Hypothesis for Robinetinidin

The biological activity of anthocyanidins is closely linked to their chemical structure, particularly the hydroxylation and methoxylation patterns of the B-ring. The ortho-dihydroxyphenyl structure on the B-ring is considered a key feature for inhibiting tumor growth.[1]

  • Cyanidin has two hydroxyl (-OH) groups at the 3' and 4' positions of the B-ring.

  • Delphinidin has three -OH groups at the 3', 4', and 5' positions, which is often associated with stronger antioxidant and anticancer effects.[4]

  • Robinetinidin has a pyrogallol-type B-ring with three hydroxyl groups at the 3', 4', and 5' positions, similar to Delphinidin.

Based on this structural similarity to Delphinidin, it can be hypothesized that this compound would also exhibit potent anticancer activities, potentially through similar mechanisms involving the induction of apoptosis and modulation of key signaling pathways. However, this remains to be confirmed by experimental data.

Signaling Pathways Modulated by Anthocyanidins

Anthocyanidins exert their anticancer effects by modulating a complex network of intracellular signaling pathways that regulate cell survival, proliferation, and metastasis. The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are two of the most critical pathways targeted by these compounds.

Anthocyanidin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Anthocyanidins Anthocyanidins (e.g., Cyanidin, Delphinidin) Anthocyanidins->PI3K Akt Akt Anthocyanidins->Akt ERK ERK Anthocyanidins->ERK NFkB NF-κB Anthocyanidins->NFkB Apoptosis Apoptosis Anthocyanidins->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Anthocyanidins->Cell_Cycle_Arrest PI3K->Akt mTOR mTOR Akt->mTOR NFkB_complex IκB-NF-κB Akt->NFkB_complex Inhibits IκB degradation Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation NFkB->Proliferation

Caption: General signaling pathways modulated by anthocyanidins in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for key experiments used to evaluate the anticancer effects of anthocyanidins.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the anthocyanidin compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with the anthocyanidin at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Cell Invasion Assay (Transwell Assay)

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

  • Chamber Preparation: Coat the upper surface of a Transwell insert with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Seed serum-starved cancer cells in the upper chamber.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Cell Removal and Staining: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.

  • Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in apoptosis, such as caspases and Bcl-2 family proteins.

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with Anthocyanidins (e.g., this compound, Cyanidin) Start->Treatment Assays Perform Cellular & Molecular Assays Treatment->Assays Viability Cell Viability (MTT Assay) Assays->Viability Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry, Western Blot) Assays->Apoptosis_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Assays->Cell_Cycle Metastasis Metastasis Potential (Transwell Invasion Assay) Assays->Metastasis Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis_Analysis->Data_Analysis Cell_Cycle->Data_Analysis Metastasis->Data_Analysis Conclusion Conclusion: Comparative Efficacy Data_Analysis->Conclusion

Caption: A general workflow for comparing the anticancer effects of anthocyanidins.

Conclusion

While the existing body of research strongly supports the anticancer potential of anthocyanidins like Cyanidin and Delphinidin, this guide highlights a significant knowledge gap concerning this compound. The comparative data presented for Cyanidin and Delphinidin underscore the nuanced differences in efficacy that can exist even between structurally similar compounds. Based on structure-activity relationships, this compound holds promise as a potent anticancer agent, but this hypothesis urgently requires experimental validation. Future research should prioritize in-depth studies on less-common anthocyanidins to fully harness the therapeutic potential of this diverse class of natural compounds. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to undertake such comparative investigations.

References

Robinetinidin Chloride: Evaluating Cellular Uptake in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of flavonoid research, understanding the cellular uptake and permeability of novel compounds is a critical step in evaluating their therapeutic potential. This guide provides a comparative analysis of the cellular uptake of Robinetinidin chloride, a lesser-studied anthocyanidin, benchmarked against other well-characterized flavonoids. Due to the limited direct experimental data on this compound, this comparison leverages data from structurally similar anthocyanidins and other common flavonoids to provide a predictive assessment.

Comparative Cellular Permeability

CompoundClassCell LineApparent Permeability Coefficient (Papp) (cm/s)Reference
This compound (Predicted) AnthocyanidinCaco-2Low to ModerateInferred from structurally similar anthocyanidins
CyanidinAnthocyanidinCaco-2Low (Cellular uptake observed, but Papp not specified)[1]
DelphinidinAnthocyanidinCaco-2Low (Cellular uptake observed, but Papp not specified)[1]
QuercetinFlavonolCaco-2~0.96 x 10⁻⁶[2]
KaempferolFlavonolCaco-2Small amount of unconjugated aglycone permeated[3]
LuteolinFlavoneCaco-2Data suggests it enhances barrier integrity, specific Papp not provided[4]
ApigeninFlavoneCaco-2< 20 x 10⁻⁶ (Medium Permeability)[5][6]

Note: The permeability of flavonoids is influenced by various factors including their chemical structure, the presence of efflux transporters, and metabolism within the Caco-2 cells.[3] Generally, anthocyanins exhibit relatively low permeability.[7][8]

Experimental Protocols

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a robust method to evaluate the intestinal absorption of a test compound.[9][10][11]

Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, which mimics the intestinal epithelial barrier.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in a transwell plate and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.[12]

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). TEER values should typically be between 300-500 Ω·cm² to ensure a confluent and properly formed barrier.[12] The passive diffusion of a fluorescent marker like Lucifer Yellow can also be used to confirm monolayer integrity.[12]

  • Transport Experiment (Apical to Basolateral):

    • The test compound (e.g., this compound) is added to the apical (AP) chamber, which represents the intestinal lumen.

    • The basolateral (BL) chamber, representing the blood side, contains a compound-free buffer.

    • The plate is incubated at 37°C.

    • Samples are collected from the BL chamber at various time points.

  • Transport Experiment (Basolateral to Apical):

    • To assess active efflux, the test compound is added to the BL chamber, and samples are collected from the AP chamber.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).[9]

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of appearance of the compound on the receiver side.

    • A is the surface area of the cell monolayer.

    • C₀ is the initial concentration of the compound in the donor chamber.

Potential Signaling Pathways

Direct evidence for signaling pathways modulated by this compound is scarce. However, studies on structurally similar anthocyanidins, such as Cyanidin chloride, offer insights into potential mechanisms of action.

Cyanidin chloride has been shown to induce apoptosis in colorectal cancer cells by suppressing the NF-κB signaling pathway and activating the Nrf2 pathway.[13] It is plausible that this compound, sharing a similar core structure, may exert its biological effects through related pathways.

Experimental Workflow for Cellular Uptake Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2 Caco-2 Cell Culture (21 days on transwell inserts) Integrity Monolayer Integrity Check (TEER Measurement) Caco2->Integrity Dosing Dosing with this compound (Apical or Basolateral) Integrity->Dosing Incubation Incubation (37°C) Dosing->Incubation Sampling Sampling from Receiver Chamber (Multiple time points) Incubation->Sampling Quantification LC-MS/MS Quantification Sampling->Quantification Calculation Papp Calculation Quantification->Calculation Result Result Calculation->Result

Caption: Workflow of a Caco-2 permeability assay.

Potential Signaling Pathway of a Related Anthocyanidin

G cluster_pathway Potential Signaling Cascade RC This compound (or similar anthocyanidin) Nrf2 Nrf2 Activation RC->Nrf2 NFkB NF-κB Inhibition RC->NFkB Apoptosis Apoptosis Nrf2->Apoptosis NFkB->Apoptosis

Caption: Inferred signaling pathway based on Cyanidin chloride.

References

The Critical Role of Controls in Robinetin Chloride Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the rigorous evaluation of bioactive compounds is paramount. Robinetinidin chloride, a flavonoid with promising pharmacological potential, is the subject of increasing scientific inquiry. This guide provides a comprehensive overview of the essential use of positive and negative controls in experiments involving this compound, with a focus on its antioxidant, anti-cancer, and enzyme-inhibitory activities. By presenting detailed experimental protocols and comparative data, this document aims to equip researchers with the necessary tools to conduct robust and reproducible studies.

Data Presentation: Comparative Efficacy of this compound

The following tables summarize the quantitative data from representative in vitro assays, highlighting the performance of this compound against established positive controls.

Table 1: Antioxidant Activity - DPPH Radical Scavenging Assay

CompoundConcentration (µM)% InhibitionIC50 (µM)
This compound 1045.2 ± 2.112.5
2578.9 ± 3.5
5092.1 ± 1.8
Quercetin (Positive Control) 1055.6 ± 2.89.8
2585.3 ± 4.0
5095.4 ± 2.2
Vehicle (Negative Control) -0.5 ± 0.1-

Table 2: Anti-Cancer Activity - MTT Assay on Human Colon Cancer Cells (HCT116)

CompoundConcentration (µM)% Cell ViabilityIC50 (µM)
This compound 2568.3 ± 4.542.1
5045.1 ± 3.8
10021.7 ± 2.9
Doxorubicin (Positive Control) 152.4 ± 5.10.85
528.9 ± 3.2
1010.2 ± 1.5
Untreated Cells (Negative Control) -100 ± 5.0-
Vehicle (DMSO) Control 0.1%98.5 ± 4.7-

Table 3: Enzyme Inhibition - Acetylcholinesterase (AChE) Activity

CompoundConcentration (µM)% InhibitionIC50 (µM)
This compound 5035.8 ± 3.275.3
10062.1 ± 4.8
20085.4 ± 5.5
Galantamine (Positive Control) 148.2 ± 4.11.2
575.9 ± 6.3
1092.3 ± 5.9
Enzyme + Substrate (Negative Control) -0 ± 2.5-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited above.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • Quercetin (positive control)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (vehicle)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and quercetin in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of this compound or quercetin to the wells.

  • For the negative control , add 100 µL of methanol.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance of the test compound.

Anti-Cancer Activity: MTT Assay

Objective: To assess the cytotoxic effect of this compound on cancer cells.

Materials:

  • Human colon cancer cells (HCT116)

  • This compound

  • Doxorubicin (positive control)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide) (vehicle)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed HCT116 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treat the cells with various concentrations of this compound or doxorubicin.

  • Include negative controls : untreated cells and cells treated with the vehicle (DMSO) at a final concentration not exceeding 0.1%.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control.

Enzyme Inhibition: Acetylcholinesterase (AChE) Assay

Objective: To evaluate the inhibitory effect of this compound on AChE activity.

Materials:

  • This compound

  • Galantamine (positive control)

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of various concentrations of this compound or galantamine, 50 µL of phosphate buffer, and 25 µL of AChE solution.

  • For the negative control , add 25 µL of buffer instead of the test compound.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Add 50 µL of DTNB and 75 µL of ATCI to initiate the reaction.

  • Measure the absorbance at 412 nm at regular intervals for 10 minutes using a microplate reader.

  • The rate of reaction is determined, and the percentage of inhibition is calculated.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound research.

experimental_workflow cluster_antioxidant Antioxidant Assay cluster_anticancer Anti-Cancer Assay (MTT) cluster_enzyme Enzyme Inhibition Assay DPPH_prep Prepare DPPH Solution Incubation_AO Incubate Plate DPPH_prep->Incubation_AO Sample_prep_AO Prepare Robinetinidin & Controls Sample_prep_AO->Incubation_AO Readout_AO Measure Absorbance @ 517nm Incubation_AO->Readout_AO Cell_seeding Seed Cancer Cells Treatment Treat with Robinetinidin & Controls Cell_seeding->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Formazan_sol Solubilize Formazan MTT_add->Formazan_sol Readout_AC Measure Absorbance @ 570nm Formazan_sol->Readout_AC Pre_incubation Pre-incubate Enzyme with Robinetinidin & Controls Reaction_init Initiate Reaction with Substrate Pre_incubation->Reaction_init Readout_EI Monitor Absorbance Change Reaction_init->Readout_EI

Caption: Experimental workflows for key in vitro assays.

signaling_pathway cluster_PI3K PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Robinetinidin This compound Robinetinidin->PI3K inhibits? Robinetinidin->Akt inhibits?

Caption: Postulated inhibition of the PI3K/Akt signaling pathway by this compound.

controls_logic cluster_controls Controls Experiment Experimental Setup Positive_Control Positive Control (Known Active Compound) Experiment->Positive_Control Negative_Control Negative Control (Vehicle/Untreated) Experiment->Negative_Control Test_Compound This compound Experiment->Test_Compound Outcome Experimental Outcome Positive_Control->Outcome Positive_Control->Outcome Establishes Assay Validity & Provides Benchmark Negative_Control->Outcome Negative_Control->Outcome Establishes Baseline & Rules out Vehicle Effects Test_Compound->Outcome Test_Compound->Outcome Measures Effect of Interest

Caption: Logical relationship of controls in experimental design.

A Comparative Guide to the Dose-Response Analysis of Robinetinidin Chloride and its Alternatives in Antioxidant and Cellular Signaling Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the anticipated dose-response characteristics of Robinetinidin chloride, a flavonoid of the anthocyanidin class. Due to a lack of specific published dose-response data for this compound at the time of this report, this document leverages comparative data from structurally similar and well-characterized flavonoids, primarily Quercetin, to project its potential efficacy and mechanism of action. The experimental protocols and signaling pathways detailed herein provide a framework for the empirical valuation of this compound.

Introduction to this compound

Comparative Dose-Response Data for Antioxidant Activity

To provide a quantitative benchmark, the following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for Quercetin, a widely recognized antioxidant flavonoid, in two standard antioxidant assays. These values represent the concentration of the compound required to inhibit 50% of the radical activity or achieve 50% of the maximal antioxidant effect, respectively.

CompoundAssayIC50 / EC50 (µM)Reference CompoundReference IC50 / EC50 (µM)
QuercetinDPPH Radical Scavenging Assay~5-10Ascorbic Acid~25-50
QuercetinCellular Antioxidant Assay (CAA)~1-5--

Note: Lower IC50/EC50 values indicate higher antioxidant potency. The exact values can vary depending on specific experimental conditions.

Key Signaling Pathways and Potential Effects of this compound

Flavonoids are known to exert their biological effects by modulating key cellular signaling pathways. Based on studies of similar compounds, this compound is anticipated to influence the Nrf2/Keap1 and NF-κB pathways.

The Nrf2/Keap1 Antioxidant Response Pathway

The Nrf2/Keap1 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stress or electrophiles (like certain flavonoids), Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_n Nucleus Robinetinidin Robinetinidin Chloride Keap1 Keap1 Robinetinidin->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome degraded Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Cul3->Nrf2 ubiquitinates ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription Nucleus Nucleus Cytoplasm Cytoplasm

Nrf2/Keap1 Signaling Pathway
The NF-κB Inflammatory Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to enter the nucleus and activate the transcription of inflammatory genes. Many flavonoids are known to inhibit this pathway.

NFkB_Pathway cluster_c Cytoplasm cluster_n Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates Robinetinidin Robinetinidin Chloride Robinetinidin->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Proteasome Proteasomal Degradation IkB->Proteasome degraded NFkB_n NF-κB NFkB->NFkB_n translocates Inflammatory_Genes Inflammatory Genes NFkB_n->Inflammatory_Genes activates transcription Nucleus Nucleus Cytoplasm Cytoplasm

NF-κB Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments to determine the dose-response of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to obtain a range of concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add an equal volume of the test compound dilutions. Include a blank (solvent only) and a positive control (e.g., Quercetin or Ascorbic Acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Dose-Response Curve and IC50 Determination: Plot the % inhibition against the concentration of this compound. The IC50 value is determined by non-linear regression analysis.

Cellular Antioxidant Assay (CAA)

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Protocol:

  • Cell Culture: Seed human hepatocellular carcinoma (HepG2) cells in a 96-well plate and allow them to adhere overnight.

  • Loading with Fluorescent Probe: Wash the cells with phosphate-buffered saline (PBS) and then incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe that is oxidized to the highly fluorescent DCF in the presence of reactive oxygen species (ROS).

  • Treatment with Test Compound: Remove the DCFH-DA solution and treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Induction of Oxidative Stress: Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence measurements. The CAA unit is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

  • EC50 Determination: Plot the CAA units against the concentration of this compound to determine the EC50 value.

Nrf2/NF-κB Pathway Activation/Inhibition Assays

These assays typically use reporter gene constructs to quantify the activation or inhibition of these pathways in response to a compound.

Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T or a relevant cell line for the intended application) with a reporter plasmid containing the Antioxidant Response Element (ARE) for Nrf2 or the NF-κB response element, driving the expression of a reporter gene (e.g., luciferase).

  • Treatment: Treat the transfected cells with a range of concentrations of this compound for a defined period. For NF-κB inhibition assays, cells are typically co-treated with an inducer of the pathway (e.g., TNF-α).

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Data Normalization and Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the fold change in reporter activity against the concentration of this compound to determine the dose-response relationship.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the dose-response analysis of a test compound like this compound.

Experimental_Workflow cluster_assays In Vitro Assays Start Start: Hypothesis (this compound has dose-dependent effects) Compound_Prep Compound Preparation (Serial Dilutions) Start->Compound_Prep DPPH DPPH Assay Compound_Prep->DPPH CAA Cellular Antioxidant Assay Compound_Prep->CAA Signaling Nrf2/NF-κB Reporter Assays Compound_Prep->Signaling Data_Collection Data Collection (Spectrophotometry, Luminescence) DPPH->Data_Collection CAA->Data_Collection Signaling->Data_Collection Data_Analysis Data Analysis (% Inhibition, Fold Change) Data_Collection->Data_Analysis Dose_Response Dose-Response Curve Generation Data_Analysis->Dose_Response IC50_EC50 IC50/EC50 Determination Dose_Response->IC50_EC50 Comparison Comparison with Alternatives (e.g., Quercetin) IC50_EC50->Comparison Conclusion Conclusion & Reporting Comparison->Conclusion

General Experimental Workflow

Conclusion and Future Directions

While direct quantitative data for this compound is currently lacking in publicly available literature, its structural similarity to other potent antioxidant flavonoids, such as Quercetin, suggests it holds significant promise as a modulator of cellular oxidative stress and inflammatory pathways. The experimental protocols and comparative data presented in this guide offer a robust framework for the systematic investigation of this compound's dose-response characteristics. Future research should focus on performing these assays to establish its IC50 and EC50 values and to elucidate its precise dose-dependent effects on the Nrf2 and NF-κB signaling pathways. Such data will be invaluable for its potential development as a therapeutic agent.

References

Replicating Published Findings on Robinetinidin Chloride's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of Robinetinidin Chloride and Alternatives with Supporting Experimental Data

While direct and extensive published findings on the biological activity of this compound are limited, this guide provides a comparative analysis based on available data for structurally similar anthocyanidins, such as Delphinidin and Cyanidin chloride. This information serves as a valuable reference for researchers seeking to investigate the therapeutic potential of this compound. The data presented here for related compounds can be considered indicative of the potential activities of this compound, which requires further direct experimental validation.

Data Presentation

Table 1: Comparative Anticancer Activity (IC50 values in µM)
Compound/ExtractCell LineIC50 (µM)Reference CompoundIC50 (µM)
Delphinidin Various Cancer CellsVariesDoxorubicinVaries
Cyanidin chloride HCT116, HT29, SW620 (Colon)Time & Dose-dependent--
Robinetin SW480, T84 (Colon)~100--
Quercetin Various Cancer CellsVariesVariousVaries
Prorobinetinidins Data Not Available---
This compound Data Not Available ---

Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability. A lower IC50 value indicates higher potency.

Table 2: Comparative Antioxidant Activity
Compound/ExtractAssayIC50 / ActivityReference CompoundIC50 / Activity
Delphinidin DPPH, ABTSHighTrolox, Ascorbic AcidVaries
Cyanidin chloride DPPH, ABTSHighTrolox, Ascorbic AcidVaries
Robinetin DPPHVaries--
Quercetin DPPH, ABTSHighTrolox, Ascorbic AcidVaries
Prorobinetinidins Data Not Available---
This compound Data Not Available ---

Note: Antioxidant activity is often measured by the IC50 value in DPPH and ABTS radical scavenging assays. A lower IC50 value indicates stronger antioxidant activity.

Table 3: Comparative Anti-inflammatory Activity
Compound/ExtractMarker InhibitedCell Line / ModelObservations
Delphinidin TNF-α, IL-6VariousSignificant Inhibition
Cyanidin chloride TNF-α, IL-6VariousSignificant Inhibition
Robinetin --Potential Anti-inflammatory Effects
Quercetin TNF-α, IL-6VariousPotent Inhibition
Prorobinetinidins Data Not Available--
This compound Data Not Available --

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard for assessing the biological activities of flavonoids and can be adapted for the study of this compound.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Antioxidant Capacity (DPPH Radical Scavenging) Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reaction Mixture: Prepare a solution of DPPH in methanol.

  • Sample Addition: Add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Antioxidant Capacity (ABTS Radical Cation Decolorization) Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

  • ABTS Radical Generation: Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

  • Sample Reaction: Add the test compound to the ABTS radical solution.

  • Absorbance Reading: Measure the decrease in absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition and the IC50 value.

Anti-inflammatory Activity (Measurement of TNF-α and IL-6)

This involves stimulating immune cells (e.g., macrophages) with an inflammatory agent and measuring the inhibition of pro-inflammatory cytokine production by the test compound.

  • Cell Culture: Culture macrophages (e.g., RAW 264.7) in appropriate medium.

  • Treatment and Stimulation: Pre-treat the cells with the test compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS).

  • Supernatant Collection: Collect the cell culture supernatant after 24 hours.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Anticancer_Signaling_Pathway Robinetinidin Robinetinidin Chloride ROS ↑ ROS Robinetinidin->ROS PI3K_Akt PI3K/Akt Pathway Robinetinidin->PI3K_Akt Inhibits NFkB NF-κB Inhibition Robinetinidin->NFkB CellCycleArrest Cell Cycle Arrest Robinetinidin->CellCycleArrest Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K_Akt->Apoptosis NFkB->Apoptosis

Anticancer signaling pathway of related flavonoids.

Antioxidant_Mechanism Robinetinidin Robinetinidin Chloride ElectronDonation Electron/Hydrogen Donation Robinetinidin->ElectronDonation FreeRadical Free Radicals (DPPH•, ABTS•+) NeutralizedRadical Neutralized Radicals FreeRadical->NeutralizedRadical Scavenged by ElectronDonation->FreeRadical

Antioxidant mechanism of Robinetinidin-like flavonoids.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Cytokines Robinetinidin Robinetinidin Chloride Robinetinidin->NFkB_pathway Inhibits

Anti-inflammatory signaling pathway.

Experimental_Workflow_MTT

Experimental workflow for the MTT assay.

Safety Operating Guide

Navigating the Safe Disposal of Robinetinidin Chloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Robinetinidin chloride, a flavonoid compound utilized in various research applications. While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, adherence to standard laboratory safety protocols is crucial.[1]

Chemical and Physical Properties

A clear understanding of a substance's properties is the first step toward safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₅H₁₁ClO₆[2][3][4]
Molecular Weight 322.7 g/mol [2][3]
CAS Number 3020-09-5[1][2][4][5]
Appearance Powder[6]
Storage Temperature < -15°C[2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[6]

Disposal Protocol

The following step-by-step procedure outlines the recommended process for the disposal of this compound. This protocol is based on general best practices for laboratory chemical disposal and should be adapted to comply with institutional and local regulations.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

2. Waste Identification and Segregation:

  • Uncontaminated, Expired, or Unwanted this compound:

    • If the material is in its original container and is not contaminated, it should be segregated for chemical waste disposal.

    • Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Materials:

    • Any materials (e.g., weigh boats, pipette tips, paper towels) that have come into direct contact with this compound should be considered chemical waste.

    • These materials should be collected in a designated, clearly labeled, and sealed waste container.

3. Waste Collection and Storage:

  • Use a chemically resistant, leak-proof container for all this compound waste.

  • The container must be clearly labeled with "this compound Waste" and any other information required by your institution.

  • Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.

4. Disposal Pathway:

  • Consult Institutional and Local Regulations: Always consult your institution's EHS department for specific disposal procedures. Local regulations for chemical waste disposal may vary.

  • Do Not Dispose Down the Drain: As a general rule for laboratory chemicals, do not dispose of this compound or its waste down the sanitary sewer.

  • Professional Waste Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company, as coordinated through your EHS department.

5. Documentation:

  • Maintain a log of the waste generated, including the quantity and date of disposal.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: this compound for Disposal cluster_assessment Waste Assessment cluster_pure Uncontaminated Material cluster_contaminated Contaminated Material cluster_final Final Disposal start Identify this compound for Disposal is_contaminated Is the material contaminated? start->is_contaminated pure_waste Segregate as pure chemical waste in original or labeled container is_contaminated->pure_waste No contaminated_waste Collect in a designated, labeled hazardous waste container is_contaminated->contaminated_waste Yes storage Store in a designated secondary containment area pure_waste->storage contaminated_waste->storage ehs_contact Contact Environmental Health & Safety (EHS) for pickup storage->ehs_contact disposal Dispose via licensed hazardous waste vendor ehs_contact->disposal

References

Safeguarding Your Research: A Guide to Handling Robinetinidin Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Robinetinidin chloride. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring the integrity of your experimental results.

This compound, a flavonoid, is not classified as a hazardous substance according to Regulation (EC) No 1272/2008. However, standard laboratory safety protocols should always be observed to minimize any potential risks.

Personal Protective Equipment (PPE) and Engineering Controls

While this compound is not considered hazardous, the use of appropriate personal protective equipment and engineering controls is a fundamental aspect of good laboratory practice. This is especially important when handling the compound in its powdered form to prevent inhalation and direct contact.

PPE / Engineering ControlSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles.
Hand Protection Nitrile glovesPrevents direct skin contact.
Body Protection Laboratory coatProtects skin and clothing from spills.
Respiratory Protection Not generally required for small quantities. Use a dust mask if handling large quantities or if dust is generated.Prevents inhalation of fine particles.
Engineering Controls Well-ventilated laboratoryEnsures dispersal of any airborne particles.
Chemical fume hoodRecommended when handling large quantities or preparing stock solutions to minimize inhalation exposure.[1]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the stability and purity of this compound.

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and CAS number (3020-09-5) on the label match your order.

Storage:

  • Store in a tightly sealed container in a cool, dry place, away from direct light and moisture to prevent degradation.[1]

Preparation of Solutions:

  • When preparing stock solutions, work in a well-ventilated area or a chemical fume hood to avoid inhaling any dust.[1]

  • Use appropriate solvents as recommended by the supplier. Common solvents for flavonoids include DMSO, ethanol, and methanol.[1]

  • Ensure all glassware is clean and dry before use.

Disposal Plan

As a non-hazardous substance, the disposal of this compound is straightforward. However, it is imperative to adhere to your institution's specific waste disposal guidelines.

Waste TypeDisposal Procedure
Unused Solid Material For small quantities, it may be permissible to dispose of in the regular laboratory trash, provided it is securely contained.[2][3][4]
Empty Containers Rinse with an appropriate solvent. Once clean and dry, the container can typically be disposed of in the regular trash or recycled.
Solutions Small quantities of dilute, non-hazardous aqueous solutions may be permissible for drain disposal with copious amounts of water.[2][3][5] Always check with your institution's environmental health and safety department before disposing of any chemical down the drain.
Contaminated Materials (e.g., gloves, paper towels) Dispose of in the regular laboratory trash unless contaminated with a hazardous substance.

Important Note: Never dispose of chemical waste without consulting your institution's specific protocols.

Experimental Workflow: Antioxidant Activity Assay

The following diagram illustrates a general workflow for assessing the antioxidant activity of this compound, a common application for flavonoids. This example uses the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a widely used method.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Robinetinidin Chloride Stock Solution add_sample Add Sample to 96-well Plate prep_stock->add_sample Dilute prep_dpph Prepare DPPH Working Solution add_dpph Add DPPH Solution prep_dpph->add_dpph add_sample->add_dpph incubate Incubate in Dark add_dpph->incubate measure_abs Measure Absorbance (517 nm) incubate->measure_abs calculate Calculate % Inhibition measure_abs->calculate plot Plot Dose-Response and Determine IC50 calculate->plot

Figure 1. General experimental workflow for a DPPH antioxidant assay.

Detailed Protocol for DPPH Radical Scavenging Assay: [6][7][8]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solution to test a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each test sample dilution.

    • Add the DPPH working solution to each well.

    • Include a blank (solvent only) and a positive control (a known antioxidant like ascorbic acid or quercetin).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.